molecular formula NiO B3432326 Nickel(II) oxide CAS No. 11099-02-8

Nickel(II) oxide

Cat. No.: B3432326
CAS No.: 11099-02-8
M. Wt: 74.693 g/mol
InChI Key: GNRSAWUEBMWBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nickel(II) Oxide, with the molecular formula NiO and CAS Number 1313-99-1, is a significant inorganic compound with a cubic crystal structure . This research-grade material is essential in numerous scientific applications. It serves as a valuable catalyst for hydrogenation and oxidation processes and is a key component in the positive electrode of rechargeable batteries, including nickel-cadmium (NiCd) and nickel-metal hydride (NiMH) types . In materials science, NiO is used to impart color in ceramic glazes and porcelain, and to produce colored glass . Its functionality extends to advanced fields as a hole transport material in thin-film solar cells and as a sensing material in gas sensors for detecting carbon monoxide and nitrogen dioxide . Research on nanostructured NiO is particularly promising, as its physical and chemical properties, such as conductivity and catalytic activity, are influenced by crystallite size and microstrain, which are linked to defect concentrations . This product is provided as a black, odorless solid with a density of approximately 6.67 g/mL and a high melting point of 1984 °C . It is sparingly soluble in water but soluble in acids . This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

oxonickel
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ni.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRSAWUEBMWBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NiO
Record name NICKEL OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20733
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name NICKEL(II)OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0926
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name nickel(II) oxide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Nickel(II)_oxide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001033642
Record name Bunsenite (NiO)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001033642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.693 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Nickel oxide appears as odorless green-black cubic crystals (yellow when hot) or green powder. (NTP, 1992), Dry Powder, Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Green solid, insoluble in water; [Merck Index], Black powder; Insoluble in water; [BDH Laboratory Supplies MSDS], GREEN-TO-BLACK CRYSTALLINE POWDER.
Record name NICKEL OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20733
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nickel oxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nickel oxide (NiO)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nickel(II) oxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2600
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Nickel oxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21245
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name NICKEL(II)OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0926
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), 0.11 MG/100 ML @ 20 °C, SOL IN ACIDS; AMMONIUM HYDROXIDE, Insol in caustic solutions, SOL IN POTASSIUM CYANIDE, Insoluble in water; soluble in acids, Solubility in water, mg/l at 20 °C: 1.1 (practically insoluble)
Record name NICKEL OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20733
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name NICKEL OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1664
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name NICKEL(II)OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0926
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

6.67 (NTP, 1992) - Denser than water; will sink, 6.72, 6.7 g/cm³
Record name NICKEL OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20733
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name NICKEL OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1664
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name NICKEL(II)OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0926
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0 mmHg at 68 °F (NTP, 1992)
Record name NICKEL OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20733
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Impurities

Typical impurities, present at levels of 1% or less, include cobalt, copper, iron, and sulfur.
Record name NICKEL OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1664
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Green powder, Greenish-black cubic crystals, Yellow when hot

CAS No.

1313-99-1, 34492-97-2, 11099-02-8
Record name NICKEL OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20733
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nickel monoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bunsenite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34492-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nickel oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nickel oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034492972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nickel oxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nickel oxide (NiO)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bunsenite (NiO)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001033642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nickel oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.190
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICKEL OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1664
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name NICKEL(II)OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0926
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

3603 °F (NTP, 1992), 1955 °C
Record name NICKEL OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20733
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name NICKEL OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1664
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name NICKEL(II)OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0926
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Nickel(II) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of Nickel(II) oxide (NiO). It is intended to serve as a foundational resource for researchers and scientists, including those in drug development who may utilize NiO nanoparticles as catalysts or in other applications. This document details the crystallographic properties of NiO, outlines common experimental protocols for its characterization, and presents a logical workflow for its analysis.

Crystal Structure of this compound

This compound crystallizes in a conceptually simple yet important structure known as the rock-salt or halite structure, which is characteristic of many binary metal oxides.[1][2] This structure is a member of the face-centered cubic (FCC) crystal system.

The crystal lattice of NiO can be described as two interpenetrating face-centered cubic sublattices, one of Ni²⁺ cations and the other of O²⁻ anions, shifted relative to one another. In this arrangement, each Ni²⁺ ion is octahedrally coordinated to six nearest neighbor O²⁻ ions, and conversely, each O²⁻ ion is octahedrally coordinated to six nearest neighbor Ni²⁺ ions.[1] The high degree of symmetry in this structure is reflected in its space group, which is Fm-3m (No. 225).[3]

It is important to note that NiO is often non-stoichiometric, meaning the Ni:O ratio can deviate from a perfect 1:1.[1][2] This non-stoichiometry, typically a deficiency of nickel ions leading to the presence of Ni³⁺ ions for charge neutrality, can influence the material's color and electrical properties. Stoichiometric NiO is typically green, while non-stoichiometric NiO appears black.[2]

Lattice Parameters

The lattice parameter 'a' of the cubic unit cell is the fundamental quantitative descriptor of the NiO crystal structure. This parameter can vary slightly depending on factors such as stoichiometry, synthesis method, and the form of the material (e.g., bulk, thin film, or nanoparticle). A summary of experimentally determined and calculated lattice parameters from various studies is presented in the table below.

Material FormSynthesis/Analysis MethodLattice Parameter (a) in ÅReference
Bulk PowderPowder Diffraction Data4.1769[3]
Thin FilmRF-Reactive Sputtering4.20 - 4.26[4]
NanoparticlesWet Chemical Method0.418 nm (4.18 Å)[1]
Thin FilmSpray Pyrolysis-[5]
NanoparticlesCo-precipitation-
NanoparticlesPlasma Jet Method-[6]

Experimental Protocols for Structural Characterization

The determination of the crystal structure and lattice parameters of NiO is predominantly carried out using X-ray diffraction (XRD). Below are outlines of typical experimental protocols for the analysis of NiO in powder and thin film forms.

Powder X-ray Diffraction (PXRD) of NiO Nanoparticles

This protocol is a generalized procedure based on common laboratory practices for the characterization of NiO nanopowders.

3.1.1 Sample Preparation:

  • NiO nanoparticles can be synthesized through various methods such as co-precipitation, thermal decomposition, or sol-gel techniques.[7]

  • For analysis, a small amount of the dried nanopowder is typically mounted onto a sample holder. To ensure a flat and uniform surface, the powder is gently pressed.

3.1.2 XRD Data Acquisition:

  • A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.[8][9]

  • The instrument is operated at a specific voltage and current, for instance, 40 kV and 40 mA.[9][10]

  • The XRD pattern is recorded over a 2θ range, typically from 20° to 80°, with a defined step size (e.g., 0.02°).[1][4]

3.1.3 Data Analysis:

  • The resulting diffraction pattern is analyzed to identify the peak positions and intensities.

  • The crystalline phase is identified by comparing the experimental pattern with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS). For cubic NiO, the characteristic diffraction peaks correspond to the (111), (200), (220), (311), and (222) crystallographic planes.[1][6]

  • The lattice parameter 'a' can be calculated from the positions of the diffraction peaks using Bragg's Law and the geometric relationships for a cubic system.

  • The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation: D = (Kλ) / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.[8]

  • For a more detailed structural analysis, Rietveld refinement can be performed on the XRD data. This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of lattice parameters, atomic positions, and other structural details.[2][11][12]

X-ray Diffraction of NiO Thin Films

This protocol outlines the characterization of NiO thin films deposited on a substrate.

3.2.1 Sample Preparation:

  • NiO thin films can be deposited on various substrates (e.g., glass, silicon, Ni foil) using techniques like spray pyrolysis, thermal evaporation, or sputtering.[4][5][13]

  • The substrate with the deposited film is directly mounted in the diffractometer.

3.2.2 XRD Data Acquisition:

  • Similar to PXRD, a diffractometer with Cu Kα radiation is typically used.

  • The scanning parameters (2θ range, step size) are set according to the expected film orientation and thickness. Grazing incidence XRD (GIXRD) may be employed for very thin films to enhance the signal from the film relative to the substrate.

3.2.3 Data Analysis:

  • The diffraction pattern will show peaks corresponding to the NiO film and potentially peaks from the underlying substrate.

  • The analysis focuses on the preferred orientation (texture) of the film, which is indicated by the relative intensities of the diffraction peaks. For instance, a strong (200) peak would suggest a preferential growth direction perpendicular to the substrate surface.[4]

  • The lattice parameters are calculated as described for powders. Strain in the thin film, induced by the substrate, can cause shifts in peak positions, which can be used to quantify the strain state.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and structural characterization of this compound nanoparticles.

experimental_workflow Experimental Workflow for NiO Nanoparticle Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis cluster_results Results synthesis NiO Nanoparticle Synthesis (e.g., Co-precipitation) drying Drying and Calcination synthesis->drying xrd Powder X-Ray Diffraction (XRD) drying->xrd phase_id Phase Identification (JCPDS Comparison) xrd->phase_id lattice_param Lattice Parameter Calculation xrd->lattice_param crystallite_size Crystallite Size (Scherrer Equation) xrd->crystallite_size rietveld Rietveld Refinement (Optional) xrd->rietveld structure_confirm Confirmation of Cubic Rock-Salt Structure phase_id->structure_confirm quantitative_data Quantitative Structural Parameters lattice_param->quantitative_data crystallite_size->quantitative_data rietveld->quantitative_data

Caption: A flowchart illustrating the key steps in the synthesis and structural analysis of NiO nanoparticles.

References

An In-depth Technical Guide to the Electronic Band Structure of Nickel(II) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Nickel(II) oxide (NiO) serves as a classic example of a strongly correlated electron system, where conventional band theory fails to predict its insulating nature. This technical guide provides a comprehensive overview of the electronic band structure of NiO. It delves into the theoretical framework necessary to understand its properties, focusing on the transition from the Mott-Hubbard to the charge-transfer insulator model as described by the Zaanen-Sawatzky-Allen (ZSA) scheme. Detailed methodologies for key experimental probes such as Photoemission Spectroscopy (PES), Inverse Photoemission Spectroscopy (IPES), and X-ray Absorption Spectroscopy (XAS) are presented. Quantitative data from the literature are summarized, and conceptual diagrams are provided to illustrate the complex electronic interactions and experimental workflows. This guide is intended for researchers and scientists seeking a deeper understanding of the electronic properties of strongly correlated transition metal oxides.

Introduction: The Failure of Conventional Band Theory

This compound is a transition metal oxide with a simple rock-salt crystal structure.[1] According to conventional band theory, materials with a partially filled electron band should exhibit metallic behavior. With a 3d⁸ electron configuration for the Ni²⁺ ion, NiO is predicted to be a metal. However, experimentally, NiO is a wide-band-gap insulator with a large gap of approximately 4.0-4.3 eV.[2][3][4] This discrepancy highlights the failure of standard band theory, which does not adequately account for strong electron-electron Coulomb interactions.[2][5]

The insulating nature of NiO arises from these strong on-site Coulomb repulsion energies between the Ni 3d electrons.[4][5] Understanding this phenomenon requires moving beyond one-electron approximations to models that incorporate these correlation effects, such as the Hubbard model and the charge-transfer model.

Theoretical Framework: From Mott-Hubbard to Charge-Transfer Insulator

To properly describe materials like NiO, two key energy parameters must be considered:

  • The Hubbard Energy (U): The energy cost associated with placing two electrons on the same d-orbital on a single Ni site. This represents the on-site Coulomb repulsion. The process can be described as dⁿdⁿ → dⁿ⁺¹dⁿ⁻¹.

  • The Charge-Transfer Energy (Δ): The energy required to excite an electron from a ligand (oxygen 2p) orbital to a metal (nickel 3d) orbital. This can be represented as dⁿ → dⁿ⁺¹L, where L denotes a hole on the ligand site.

The relative magnitudes of U and Δ determine the nature of the band gap and the classification of the insulator, as formalized by the Zaanen-Sawatzky-Allen (ZSA) scheme.[6][7]

The Zaanen-Sawatzky-Allen (ZSA) Scheme

The ZSA scheme classifies correlated insulators based on whether the band gap is formed by d-d excitations (Mott-Hubbard type) or p-d excitations (charge-transfer type).[8]

  • Mott-Hubbard Insulator (U < Δ): The lowest energy excitation involves moving an electron from one metal d-orbital to another on a different site. The band gap is proportional to U.

  • Charge-Transfer Insulator (U > Δ): The lowest energy excitation is the transfer of an electron from an oxygen 2p orbital to a nickel 3d orbital. In this case, the band gap is proportional to Δ.[7]

Experimental and theoretical studies have conclusively shown that NiO is a charge-transfer insulator, where the top of the valence band has significant O 2p character and the bottom of the conduction band is primarily of Ni 3d character.[4][9] However, some studies also suggest that NiO's electronic state is a mixture of charge-transfer and Mott-Hubbard character.[10][11][12]

ZSA_Scheme cluster_input Key Energy Parameters cluster_classification Insulator Classification U Hubbard Energy (U) d-d Coulomb Repulsion Comparison Compare U and Δ U->Comparison Delta Charge-Transfer Energy (Δ) p-d Excitation Energy Delta->Comparison Mott Mott-Hubbard Insulator (Gap ~ U) Comparison->Mott U < Δ CT Charge-Transfer Insulator (Gap ~ Δ) (e.g., NiO) Comparison->CT U > Δ

Caption: Zaanen-Sawatzky-Allen (ZSA) classification scheme for correlated insulators.

Experimental Characterization of the Electronic Structure

Several high-energy spectroscopic techniques are essential for probing the occupied and unoccupied electronic states of materials like NiO.

Key Experimental Techniques
  • Photoemission Spectroscopy (PES): This technique, which includes X-ray Photoelectron Spectroscopy (XPS) and Angle-Resolved Photoemission Spectroscopy (ARPES), measures the kinetic energy of electrons ejected from a material by incident photons.[13] It directly probes the occupied density of states (DOS) below the Fermi level.[14][15]

  • Inverse Photoemission Spectroscopy (IPES) / Bremsstrahlung Isochromat Spectroscopy (BIS): IPES is the time-reversed process of photoemission.[16] Electrons of a known energy are directed at the sample, causing the emission of photons as the electrons occupy previously empty states. This technique probes the unoccupied density of states above the Fermi level.[3][16]

  • X-ray Absorption Spectroscopy (XAS): XAS measures the absorption of X-rays as a function of energy. When the photon energy is tuned to a core-level absorption edge (e.g., Ni L-edge or O K-edge), an electron is excited from a core level into an unoccupied state.[17] This provides information about the unoccupied states, element-specifically and with sensitivity to the local chemical environment.[18][19]

Generalized Experimental Protocol: Photoemission Spectroscopy (PES/ARPES)

The following provides a generalized workflow for a PES/ARPES experiment on a single-crystal sample like NiO.

  • Sample Preparation:

    • A high-quality single crystal of NiO is obtained.

    • The crystal is mounted on a sample holder compatible with an ultra-high vacuum (UHV) system.

    • To obtain a clean, ordered surface, the sample is typically cleaved in-situ under UHV conditions to expose a fresh crystal plane (e.g., NiO(100)).[20] Alternatively, for surfaces that cannot be cleaved, annealing in an oxygen atmosphere can be used to clean and reconstruct the surface.[20]

  • Experimental Setup:

    • The sample is introduced into a UHV chamber (pressure < 10⁻¹⁰ Torr) to prevent surface contamination and electron scattering.[21]

    • A monochromatic photon source (e.g., a helium discharge lamp for UPS, a synchrotron beamline for tunable energy, or an Al Kα X-ray source for XPS) is directed onto the sample.[21]

    • A hemispherical electron energy analyzer is positioned to collect the photoemitted electrons.[15] The sample is mounted on a manipulator that allows for precise control over its temperature and orientation (polar and azimuthal angles) relative to the analyzer and photon source.[21]

  • Data Acquisition:

    • For ARPES, the analyzer records the kinetic energy and emission angle of the photoelectrons.[21]

    • By scanning the emission angle, the electron intensity as a function of energy and momentum (E vs. k) can be mapped, revealing the material's band dispersion.[14]

    • For angle-integrated PES (like XPS), the analyzer collects electrons over a wide range of angles to obtain the total density of occupied states.

  • Data Analysis:

    • The binding energy (E_B) of the electron is calculated from its measured kinetic energy (E_kin), the photon energy (hν), and the spectrometer work function (Φ_spec) using the relation: E_B = hν - E_kin - Φ_spec.[22]

    • The collected data are used to plot the band structure (intensity as a function of E_B and k) and identify the positions of the valence band maximum, O 2p bands, and Ni 3d states.

ARPES_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. UHV Experiment cluster_analysis 3. Data Analysis Mount Mount NiO Single Crystal Cleave In-situ Cleavage in UHV Mount->Cleave Photon Irradiate with Photons (hν) Cleave->Photon Emission Photoelectron Emission Photon->Emission Analyzer Detect e⁻ (Energy, Angle) Emission->Analyzer Calculate Calculate Binding Energy EB = hν - Ekin - Φ Analyzer->Calculate Map Map Intensity vs (EB, k) Calculate->Map Result Electronic Band Structure (Occupied States) Map->Result

Caption: Generalized experimental workflow for Angle-Resolved Photoemission Spectroscopy (ARPES).

Quantitative Data and Electronic Structure

Combining results from PES and BIS/IPES allows for the direct measurement of the band gap and characterization of the states surrounding it.[3]

ParameterExperimental Value (eV)Method(s)Description
Band Gap (E_g) 4.0 - 4.3PES & BIS, Optical AbsorptionThe energy separation between the valence band maximum (VBM) and conduction band minimum (CBM).[2][3][4]
Hubbard Energy (U) 7.0 - 9.0PES & BIS AnalysisOn-site Coulomb repulsion energy between two Ni 3d electrons.[3]
Charge-Transfer (Δ) ~4.0 (derived)Spectroscopic AnalysisEnergy to move an electron from an O 2p orbital to a Ni 3d orbital. The gap is of charge-transfer type, so E_g ≈ Δ.[3][4]
DFT+U Calculated Gap 2.88 - 3.92Theoretical CalculationBand gap calculated with DFT including a Hubbard U correction, showing improved agreement with experiments over standard DFT (~1 eV).[2]

The electronic structure of NiO near the Fermi level is dominated by Ni 3d and O 2p states. Photoemission experiments show that the highest occupied states, forming the valence band, are composed of a mixture of Ni 3d and O 2p states, a result of strong hybridization.[9][10] Inverse photoemission and X-ray absorption show the lowest unoccupied states, at the bottom of the conduction band, are primarily of Ni 3d character (specifically, d⁹ states).[4]

NiO_DOS cluster_CB Conduction Band (Unoccupied) cluster_VB Valence Band (Occupied) axis axis axis_top axis_top axis_bottom axis_bottom axis_bottom->axis_top Energy EF_label EF EF_line EF_line EF_line_end EF_line_end EF_line->EF_line_end Ni_3d9 Ni 3d⁹ (d⁸ -> d⁹) O_2p O 2p / Ni 3d⁸L (d⁸ -> d⁸L) Ni_3d7 Ni 3d⁷ (d⁸ -> d⁷) gap_marker1 gap_marker2 gap_marker1->gap_marker2  Band Gap (Δ)   U_marker1 U_marker2 U_marker1->U_marker2  Hubbard (U)  

Caption: Conceptual diagram of the Density of States (DOS) for NiO as a charge-transfer insulator.

Conclusion

The electronic structure of this compound is a cornerstone for understanding strongly correlated materials. Its insulating nature, which defies simple band theory, is explained by significant electron-electron interactions. The Zaanen-Sawatzky-Allen framework correctly classifies NiO as a charge-transfer insulator, where the band gap (Δ) is smaller than the on-site Hubbard repulsion (U). This is experimentally confirmed by a suite of spectroscopic techniques, including photoemission and X-ray absorption, which probe the occupied and unoccupied states, respectively. The valence band maximum is shown to have significant O 2p character, while the conduction band minimum is primarily Ni 3d in nature, with a large experimental band gap of around 4.0-4.3 eV.[2][3] The continued study of NiO provides critical insights into the physics of transition metal oxides, which are relevant for applications in electronics, spintronics, and catalysis.

References

An In-depth Technical Guide to the Magnetic Properties of Antiferromagnetic Nickel Oxide (NiO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel oxide (NiO) stands as a prototypical antiferromagnetic (AFM) material, exhibiting a rich and complex array of magnetic properties that have been the subject of extensive research. Its simple rock-salt crystal structure belies a fascinating magnetic behavior governed by superexchange interactions, magnetic anisotropy, and a sensitivity to extrinsic factors such as size, strain, and doping. This technical guide provides a comprehensive overview of the core magnetic properties of NiO, intended for researchers and scientists. It delves into the fundamental magnetic structure, ordering temperature, and the influence of various parameters on its magnetic state. Detailed experimental protocols for characterizing these properties are also presented, alongside quantitative data summarized for comparative analysis.

Core Magnetic Properties of Bulk NiO

The intrinsic magnetic properties of bulk, single-crystal NiO form the basis for understanding its more complex behaviors in nanostructures and under external influences.

Magnetic Structure and Ordering

Below its Néel temperature (TN), NiO transitions from a paramagnetic to an antiferromagnetic state. The magnetic structure, determined primarily through neutron diffraction, is of the type-II AFM ordering. In this configuration, the Ni2+ magnetic moments, arising from the unpaired electrons in the 3d orbital, are arranged in ferromagnetic (111) planes. These ferromagnetic sheets are then stacked antiferromagnetically along the[1] direction, meaning the magnetic moments in adjacent (111) planes are aligned in opposite directions.[2] This magnetic ordering is accompanied by a slight rhombohedral distortion of the crystal lattice along the <111> axis due to magnetostriction. The spins are known to lie within the (111) plane, with a small in-plane anisotropy favoring alignment along the <112> directions.[3]

NiO_Magnetic_Structure cluster_0 NiO Crystal Lattice cluster_1 Magnetic Moment Alignment Ni1 O1 Ni2 O2 Ni3 O3 Ni4 spin1 Spin Up spin2 Spin Up spin1->spin2 Ferromagnetic (111) plane spin3 Spin Down spin1->spin3 Antiferromagnetic along [111] spin4 Spin Down

Magnetic structure of NiO.
Quantitative Magnetic Properties of Bulk NiO

The key magnetic parameters of bulk NiO are summarized in the table below. These values represent a consensus from various experimental studies and serve as a benchmark for understanding deviations in nanostructured or modified NiO.

PropertyValueReference(s)
Néel Temperature (TN) ~523 K[2]
Magnetic Moment (per Ni2+ ion) ~1.9 µB[3]
Crystal Structure (below TN) Rhombohedral (R-3m)[4]
Lattice Parameter (a, cubic approx.) ~4.177 Å[5]
Magnetic Anisotropy Easy-plane with weak in-plane anisotropy[6]
Magnetic Susceptibility (at TN) Peak value, then decreases with increasing T[2]

Size Effects: Magnetic Properties of NiO Nanoparticles

As the dimensions of NiO are reduced to the nanoscale, its magnetic properties deviate significantly from the bulk due to finite-size and surface effects.

Néel Temperature Dependence on Particle Size

One of the most prominent size effects is the suppression of the Néel temperature. As the particle size decreases, the TN is lowered. This is attributed to the increased surface-to-volume ratio and the disruption of long-range magnetic order.

Average Particle Diameter (nm)Néel Temperature (TN) (K)Reference
Bulk523[2]
80~520[7]
45~510[8]
23~490[8]
10~460[9]
5~350[9]
4~300[7]
Emergence of Ferromagnetism

While bulk NiO is a pure antiferromagnet, NiO nanoparticles often exhibit weak ferromagnetic-like behavior, such as open hysteresis loops and a net magnetic moment. This is primarily due to uncompensated spins at the surface of the nanoparticles. In an ideal antiferromagnet, all spins are compensated. However, at the surface, the coordination is incomplete, leading to a net magnetic moment.

Effects of Doping on Magnetic Properties

Introducing dopants into the NiO lattice is a powerful way to tune its magnetic properties. Iron (Fe) is a common dopant that has been shown to induce significant changes.

Fe-Doped NiO

Doping NiO with Fe can lead to an enhancement of its ferromagnetic properties. The introduction of Fe ions can alter the local magnetic interactions and increase the number of uncompensated spins.

Fe Concentration (at. %)Saturation Magnetization (emu/g) at Room TemperatureReference
0~0.02[7]
1~0.05[7]
3~0.12[10]
5~0.25[11]

Strain Engineering of Magnetic Properties

Applying mechanical strain to NiO thin films offers another avenue for controlling their magnetic state. Strain can modify the magnetic anisotropy, leading to a reorientation of the antiferromagnetic Néel vector.

Strain-Induced Néel Vector Reorientation

By applying tensile or compressive strain, it is possible to control the preferred orientation of the Néel vector. For instance, tensile strain has been shown to favor an in-plane alignment of the Néel vector, while compressive strain can promote an out-of-plane orientation.[12] The magnitude of the strain can also influence the spin-flop field, which is the critical magnetic field required to reorient the spins perpendicular to the applied field.

Strain StateNéel Vector OrientationEffect on Spin-Flop FieldReference
TensileIn-planeDecreased[12]
CompressiveOut-of-planeIncreased[13]

Experimental Protocols

The characterization of the magnetic properties of NiO relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_characterization Characterization synthesis NiO Synthesis (e.g., sol-gel, co-precipitation) xrd X-ray Diffraction (XRD) - Crystal structure - Lattice parameters synthesis->xrd tem Transmission Electron Microscopy (TEM) - Particle size and morphology synthesis->tem neutron Neutron Diffraction - Magnetic structure - Magnetic moment synthesis->neutron squid SQUID Magnetometry - Néel temperature - Magnetization vs. Field/Temp synthesis->squid doping Doping (e.g., with Fe precursors) doping->xrd thin_film Thin Film Deposition (e.g., sputtering, PLD) thin_film->xrd xmld X-ray Magnetic Linear Dichroism (XMLD) - Néel vector orientation thin_film->xmld

Experimental workflow for NiO characterization.
Neutron Diffraction for Magnetic Structure Determination

Objective: To determine the arrangement of magnetic moments in the crystal lattice.

Methodology:

  • Sample Preparation: A powder sample of NiO is loaded into a sample holder (e.g., a vanadium can to minimize coherent scattering from the holder). For single-crystal studies, the crystal is mounted on a goniometer.

  • Instrumentation: A neutron powder diffractometer (e.g., D2B at the Institut Laue-Langevin) is used. A monochromatic neutron beam of a specific wavelength (e.g., 1.594 Å) is incident on the sample.

  • Data Collection: Diffraction patterns are collected at various temperatures, both above and below the Néel temperature. The scattered neutrons are detected as a function of the scattering angle (2θ).

  • Data Analysis (Rietveld Refinement):

    • The diffraction pattern obtained above TN is refined using the Rietveld method (e.g., with the FullProf software) to determine the crystal structure.[14]

    • Below TN, new peaks (magnetic Bragg peaks) appear in the diffraction pattern at positions forbidden for the nuclear structure.

    • The positions and intensities of these magnetic peaks are used to determine the magnetic propagation vector and the orientation of the magnetic moments. The magnetic structure model is refined along with the crystal structure until a good fit to the experimental data is achieved.[15]

SQUID Magnetometry for Magnetic Ordering Temperature and Magnetization

Objective: To measure the magnetic moment of the sample as a function of temperature and applied magnetic field.

Methodology:

  • Sample Preparation: A small amount of the NiO sample (powder or thin film) is placed in a sample holder (e.g., a gelatin capsule or a straw). The sample is then mounted in a SQUID (Superconducting Quantum Interference Device) magnetometer.[16]

  • Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements:

    • ZFC: The sample is cooled from room temperature to a low temperature (e.g., 2 K) in the absence of an external magnetic field. A small magnetic field (e.g., 100 Oe) is then applied, and the magnetization is measured as the sample is warmed up.[9]

    • FC: The sample is cooled from room temperature to a low temperature in the presence of a magnetic field. The magnetization is then measured as the sample is warmed up in the same field.[9]

  • Néel Temperature Determination: The Néel temperature is identified as the temperature at which the ZFC magnetization curve shows a peak.

  • Magnetization versus Field (M-H) Hysteresis Loops: At a constant temperature, the applied magnetic field is swept from a positive maximum to a negative maximum and back, while the magnetization of the sample is measured. This provides information about the coercive field and any net ferromagnetic moment.

X-ray Magnetic Linear Dichroism (XMLD) for Néel Vector Orientation

Objective: To determine the orientation of the antiferromagnetic spin axis (Néel vector) in NiO thin films.

Methodology:

  • Sample Preparation: An epitaxial thin film of NiO is grown on a suitable substrate (e.g., MgO(001)). The sample is mounted in an ultra-high vacuum chamber at a synchrotron beamline.

  • Instrumentation: The experiment is performed at a synchrotron radiation source that provides linearly polarized X-rays. A photoemission electron microscope (PEEM) is often used to spatially resolve the magnetic domains.

  • Data Collection: X-ray absorption spectra are recorded at the Ni L2,3 edges by measuring the total electron yield or fluorescence yield as a function of the incident X-ray energy. Spectra are collected for different linear polarizations of the X-rays (e.g., horizontal and vertical) relative to the crystal axes of the sample.

  • Data Analysis: The XMLD signal is the difference between the absorption spectra taken with two orthogonal linear polarizations. The intensity and sign of the XMLD signal are dependent on the angle between the X-ray polarization vector and the Néel vector. By rotating the sample or the polarization of the X-rays, the orientation of the Néel vector can be determined by fitting the angular dependence of the XMLD signal to a theoretical model.[13]

Conclusion

The magnetic properties of antiferromagnetic NiO are a rich field of study with implications for fundamental physics and technological applications in spintronics and data storage. While bulk NiO exhibits a well-defined antiferromagnetic order, its magnetic behavior can be profoundly altered at the nanoscale and through the application of external stimuli like doping and strain. The experimental techniques outlined in this guide provide the necessary tools to probe and understand these complex magnetic phenomena, paving the way for the rational design of NiO-based materials with tailored magnetic functionalities.

References

A Technical Guide to the Synthesis of Nickel(II) Oxide from Nickel Salts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Nickel(II) oxide (NiO), an important p-type transition metal oxide semiconductor, has garnered significant attention from the scientific community due to its wide band gap (3.6-4.2 eV) and unique electronic, magnetic, and catalytic properties.[1] These characteristics make it a highly versatile material with applications in catalysis, battery cathodes, gas sensors, electrochromic films, and biomedical fields.[2][3][4] The synthesis of NiO nanoparticles with controlled size, morphology, and purity is crucial for optimizing their performance in these applications. This guide provides an in-depth overview of the principal chemical methods for synthesizing this compound from various nickel salt precursors, focusing on experimental protocols and comparative data relevant to researchers and drug development professionals.

Precipitation and Co-Precipitation Methods

The precipitation method is a widely used, simple, and cost-effective approach for synthesizing NiO nanoparticles.[4] It involves the conversion of a soluble nickel salt into an insoluble nickel hydroxide (B78521) (Ni(OH)₂) or nickel carbonate precursor by adding a precipitating agent, such as sodium hydroxide (NaOH), ammonia (B1221849) (NH₃), or urea (B33335).[3][5] The resulting precursor is then washed, dried, and calcined at elevated temperatures to yield NiO.

Experimental Protocol: Homogeneous Precipitation from Nickel Sulfate (B86663)

This protocol is adapted from the homogeneous precipitation method described by S. Ramesh et al.[2]

  • Preparation of Solution: Dissolve 5.2 mmol of nickel sulfate (NiSO₄) and 0.083 mmol of urea in 80 mL of distilled water in a 250 mL beaker.

  • Precipitation: Heat the solution to 80°C for 4 hours while stirring. A green precipitate of the nickel hydroxide precursor will form.

  • Washing and Filtration: Filter the green precipitate and wash it several times with distilled water to remove any unreacted salt and urea. Follow with a final wash with ethyl alcohol.

  • Drying: Dry the washed precipitate at room temperature.

  • Calcination: Calcine the dried powder at approximately 350°C. The precursor decomposes, resulting in a black powder of nanocrystalline NiO.[2]

Logical Workflow: Precipitation Synthesis

G cluster_0 Solution Phase cluster_1 Precursor Formation cluster_2 Purification & Conversion cluster_3 Final Product A Dissolve Nickel Salt (e.g., NiSO₄) in Solvent B Add Precipitating Agent (e.g., Urea/NaOH) A->B Stirring C Heating / Stirring (e.g., 80°C, 4h) B->C D Precipitation of Ni(OH)₂ C->D E Filter and Wash Precipitate D->E F Dry Precursor E->F G Calcination (e.g., 350-600°C) F->G H Nanocrystalline NiO Powder G->H

Fig. 1: General workflow for NiO synthesis via precipitation.

Sol-Gel Synthesis

The sol-gel process is a versatile method that involves the transition of a solution system from a liquid "sol" (colloidal suspension) into a solid "gel" phase.[1] For NiO synthesis, a nickel salt precursor like nickel acetate (B1210297) or nickel chloride is hydrolyzed and condensed in a solvent. Subsequent drying and calcination of the gel produce NiO nanoparticles, often with high purity and a porous structure.[1][6]

Experimental Protocol: Sol-Gel from Nickel Chloride

This protocol is based on the methodology reported by S. Ramesh et al.[2]

  • Precursor Solution: Dissolve 1.5 g (0.0063 mol) of nickel chloride hexahydrate (NiCl₂·6H₂O) in 70 mL of absolute ethanol (B145695) in a 250 mL round-bottom flask to form a clear green solution.

  • Gel Formation: In a separate beaker, dissolve 0.5 g (0.0125 mol) of NaOH in 100 mL of absolute ethanol. Add this NaOH solution dropwise to the nickel chloride solution.

  • Stirring: Stir the resulting mixture at room temperature for 2 hours to facilitate gel formation.

  • Purification and Drying: The specific purification and drying steps for the gel are not detailed in this reference but typically involve aging the gel, followed by washing to remove byproducts, and then drying in an oven (e.g., at 100-110°C) to remove the solvent.[7][8]

  • Calcination: Calcine the dried gel at a specified temperature (e.g., 350°C or higher) to obtain the final NiO nanocrystals.[2]

Logical Workflow: Sol-Gel Synthesis

G cluster_0 Sol Formation cluster_1 Gelation & Aging cluster_2 Conversion to Oxide cluster_3 Final Product A Dissolve Ni Precursor (e.g., NiCl₂·6H₂O) in Alcohol B Add Catalyst / Reagent (e.g., NaOH) A->B C Formation of Colloidal 'Sol' B->C D Stirring / Aging C->D E Gel Network Formation ('Gel') D->E F Dry the Gel (e.g., 110°C) E->F G Calcination (e.g., 450°C) F->G H Porous NiO Nanoparticles G->H

Fig. 2: General workflow for NiO synthesis via the sol-gel method.

Hydrothermal Synthesis

Hydrothermal synthesis is carried out in an aqueous solution within a sealed vessel, known as an autoclave, under conditions of high temperature and pressure.[1] This method allows for excellent control over the size, morphology, and crystallinity of the resulting nanoparticles. Various nickel salts, including nickel chloride and nickel nitrate (B79036), can be used as precursors.[9][10]

Experimental Protocol: Hydrothermal Synthesis from Nickel Chloride

This protocol is adapted from the work of D. V. Ahire et al.[9][11] and a study on the effect of triethanolamine (B1662121).[10]

  • Solution Preparation: Prepare an aqueous solution containing a specific concentration of nickel chloride (e.g., 0.005 mol/L) and, if desired, a complexing agent or surfactant like triethanolamine (e.g., 0.400 mol/L).[10]

  • Hydrothermal Reaction: Transfer the 40 mL of the prepared solution into a 100 mL Teflon-lined stainless-steel autoclave.

  • Heating: Seal the autoclave and heat it to 200°C for 1 hour, with a heating rate of 1.5°C/min.[10]

  • Cooling and Collection: Allow the autoclave to cool down to room temperature naturally. Collect the precipitate by filtration.

  • Washing and Drying: Wash the product with distilled water and ethanol to remove any remaining ions and then dry it.

  • Calcination (if necessary): The intermediate product, often α- or β-Ni(OH)₂, is calcined at a temperature such as 400°C for 1 hour to ensure complete decomposition to the cubic NiO crystal structure.[10]

Logical Workflow: Hydrothermal Synthesis

G cluster_0 Reaction Setup cluster_1 Hydrothermal Reaction cluster_2 Product Recovery cluster_3 Final Processing A Prepare Aqueous Solution of Nickel Salt & Additives B Seal Solution in Teflon-Lined Autoclave A->B C Heat Autoclave (e.g., 200°C, 1h) B->C D Crystal Nucleation & Growth under High Pressure C->D E Cool to Room Temperature D->E F Filter, Wash, and Dry Product E->F G Optional Calcination (e.g., 400°C) F->G H Crystalline NiO Nanoparticles G->H

Fig. 3: General workflow for NiO synthesis via the hydrothermal method.

Thermal Decomposition

This method is one of the most straightforward for producing NiO. It involves the direct pyrolysis of a nickel(II) compound, such as nickel nitrate, carbonate, or oxalate.[12] Heating the precursor in air causes it to decompose, releasing gaseous byproducts and leaving behind solid NiO. The final properties of the oxide are highly dependent on the calcination temperature and atmosphere.

Experimental Protocol: Thermal Decomposition of Nickel Nitrate Hexahydrate

The decomposition of nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) is a multi-step process.

  • Dehydration: Upon heating, the salt first loses its water of hydration. This occurs in stages, with complete dehydration leading to anhydrous Ni(NO₃)₂.[13]

  • Decomposition: Further heating causes the anhydrous nickel nitrate to decompose. This step typically occurs between 250-350°C.[14][15]

  • Oxide Formation: The final decomposition product is this compound (NiO). The process is generally complete at temperatures above 350°C, with studies showing final NiO formation at 623 K (350°C).[13][16] The entire process can be summarized by heating the precursor in a furnace with a controlled heating rate in an air atmosphere.

Quantitative Data Summary

The choice of nickel salt and synthesis method significantly impacts the final properties of the NiO nanoparticles. The following tables summarize quantitative data extracted from various studies.

Table 1: Comparison of NiO Synthesis Methods and Resulting Particle Sizes
Synthesis MethodNickel Salt PrecursorKey Reagents/SolventsCalcination Temp. (°C)Crystallite/Particle Size (nm)MorphologyReference(s)
Homogeneous PrecipitationNickel SulfateUrea, Water~350~2Agglomerated nanosheets[2]
PrecipitationNickel Nitrate HexahydrateNaOH, Water, Surfactants550~45Spherical[1][4]
Sol-GelNickel Chloride HexahydrateNaOH, Ethanol~350~19Irregular, agglomerated[2]
Sol-GelNickel Nitrate HexahydrateNaOH, Methanol45072.16Spherical[7][8]
Sol-GelNickel Acetate TetrahydrateNaOH, Methanol45038.63Rod-shaped[7][8]
Sol-GelNickel Sulfate HexahydrateNaOH, Methanol45032.84Hexagonal[7][8]
HydrothermalNickel ChlorideThioglycerol (optional)400 (Post-synthesis)20-38 (with surfactant)Hexagonal[9][11]
Thermal DecompositionNickel Oxalate-450~9-[3]
Table 2: Influence of Nickel Salt Precursor in Sol-Gel Synthesis

All syntheses performed via sol-gel method with NaOH in methanol, calcined at 450°C for 1 hour. Data from S. Niasari et al. (2017).[7][8]

Nickel Salt PrecursorResulting NiO Particle Size (nm)Observed Morphology
Nickel Nitrate Hexahydrate72.16Spherical
Nickel Acetate Tetrahydrate38.63Rod-shaped
Nickel Sulfate Hexahydrate32.84Hexagonal with hollows

Conclusion

The synthesis of this compound from nickel salts can be achieved through several robust methods, including precipitation, sol-gel, hydrothermal synthesis, and thermal decomposition. The choice of precursor salt and the specific reaction parameters—such as temperature, pH, solvent, and the use of surfactants or complexing agents—are critical variables that determine the final crystallite size, morphology, and purity of the NiO nanoparticles. For researchers and drug development professionals, who may require materials with high surface area for catalytic applications or specific particle sizes for biomedical uses, understanding these synthesis pathways is essential for tailoring NiO properties to meet the demands of advanced applications.

References

An In-depth Technical Guide to the Thermal Decomposition of Nickel Carbonate to Nickel Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of nickel carbonate (NiCO₃) to nickel oxide (NiO), a critical process in the synthesis of NiO nanoparticles and other nickel-based materials. This document outlines the decomposition pathways for both pure and basic nickel carbonate, details experimental protocols for analysis, and summarizes the influence of process parameters on the final product characteristics.

Introduction

Nickel oxide (NiO) is a p-type semiconductor with a wide bandgap that has garnered significant interest for its applications in catalysis, battery electrodes, gas sensors, and electrochromic films. The thermal decomposition of nickel carbonate is a common and effective method for producing NiO with controlled properties. The nature of the nickel carbonate precursor—whether it is pure nickel carbonate (NiCO₃) or a basic nickel carbonate (with a general formula of xNiCO₃·yNi(OH)₂·zH₂O)—profoundly influences the decomposition process and the characteristics of the resulting NiO.

Thermal Decomposition Pathways

The thermal decomposition of nickel carbonate primarily follows the reaction:

NiCO₃(s) → NiO(s) + CO₂(g)

However, the specific temperature ranges and intermediate steps depend significantly on whether the precursor is pure or basic nickel carbonate.

Pure Nickel Carbonate (NiCO₃)

The thermal decomposition of pure nickel carbonate is a single-step process. The reaction involves the release of carbon dioxide to form nickel oxide.[1]

Basic Nickel Carbonate (xNiCO₃·yNi(OH)₂·zH₂O)

Basic nickel carbonates undergo a multi-stage decomposition. The process typically begins with the loss of water molecules at lower temperatures, followed by the simultaneous or sequential decomposition of the hydroxide (B78521) and carbonate components at higher temperatures.[2] A representative decomposition reaction for a basic nickel carbonate can be expressed as:

xNiCO₃·yNi(OH)₂·zH₂O(s) → (x+y)NiO(s) + xCO₂(g) + (y+z)H₂O(g)

The decomposition of basic nickel carbonate occurs over a broader temperature range compared to pure nickel carbonate, with distinct steps corresponding to dehydration and decarboxylation/dehydroxylation.[2]

Below is a diagram illustrating the distinct thermal decomposition pathways.

Decomposition_Pathways Decomposition Pathways of Nickel Carbonates cluster_pure Pure Nickel Carbonate cluster_basic Basic Nickel Carbonate NiCO3 NiCO₃ (s) NiO_pure NiO (s) NiCO3->NiO_pure Δ CO2_pure CO₂ (g) BNC xNiCO₃·yNi(OH)₂·zH₂O (s) Intermediate xNiCO₃·yNi(OH)₂ (s) BNC->Intermediate Δ (Dehydration) H2O zH₂O (g) NiO_basic NiO (s) Intermediate->NiO_basic Δ (Decomposition) CO2_H2O xCO₂ (g) + yH₂O (g)

Caption: Decomposition pathways for pure and basic nickel carbonate.

Quantitative Data on Thermal Decomposition

The thermal decomposition of nickel carbonates is typically studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The key quantitative parameters, including onset, peak, and end temperatures of decomposition, are summarized below.

PrecursorDecomposition StageOnset Temperature (°C)Peak Temperature (°C)End Temperature (°C)Reference
Pure Nickel Carbonate NiCO₃ → NiO + CO₂~240-~320[1]
250 (Decomposition to NiO)--[1]
Basic Nickel Carbonate Dehydration~120--[2]
(NiCO₃·2Ni(OH)₂·xH₂O)Decomposition (CO₂ & H₂O loss)~250 (CO₂ evolution)-~525[2]

Note: The exact temperatures can vary depending on factors such as heating rate, particle size, and atmospheric conditions.

Experimental Protocols

A generalized experimental protocol for the thermogravimetric analysis of nickel carbonate is provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of nickel carbonate.

Apparatus:

  • Thermogravimetric Analyzer (e.g., TGA50)

  • Analytical Balance

  • Sample Pans (e.g., alumina (B75360) or platinum)

Procedure:

  • Sample Preparation: Weigh approximately 10-20 mg of the nickel carbonate sample into a TGA sample pan.[3]

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide a non-reactive atmosphere.[3]

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature of at least 600°C.

    • Use a constant heating rate, typically 10°C/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Analysis: Analyze the resulting TGA curve to determine the onset and completion temperatures of decomposition, as well as the percentage mass loss corresponding to the evolution of CO₂ and/or H₂O.

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of NiO from nickel carbonate.

Experimental_Workflow Experimental Workflow: NiCO₃ to NiO cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Precursor Nickel Carbonate Precursor (Pure or Basic) Furnace High-Temperature Furnace Precursor->Furnace Place in furnace Calcination Thermal Decomposition (Calcination) Furnace->Calcination Apply heat program NiO_product NiO Powder Calcination->NiO_product TGA_DTA TGA/DTA NiO_product->TGA_DTA XRD XRD NiO_product->XRD SEM_TEM SEM/TEM NiO_product->SEM_TEM FTIR FTIR NiO_product->FTIR Thermal_Props Thermal Stability TGA_DTA->Thermal_Props Structural_Props Crystallinity & Phase XRD->Structural_Props Morphology Particle Size & Shape SEM_TEM->Morphology Bonding Chemical Bonds FTIR->Bonding

Caption: Workflow for NiO synthesis and characterization.

Influence of Process Parameters on NiO Properties

The properties of the final NiO product are highly dependent on the nature of the precursor and the conditions of the thermal decomposition.

Precursor Effects
  • Pure NiCO₃: Tends to produce NiO with a more uniform particle size distribution due to its single-step decomposition.

  • Basic NiCO₃: The multi-stage decomposition can lead to a more complex morphology and potentially a higher surface area in the resulting NiO. The presence of hydroxides in the precursor can influence the porosity of the final oxide.

Calcination Temperature

The calcination temperature is a critical parameter that influences the crystallite size, surface area, and other properties of the NiO.

Calcination Temperature (°C)Effect on NiO Properties
Low (e.g., 350-400°C) - Smaller crystallite size- Higher surface area- May result in incomplete decomposition or the presence of residual carbonate.
Intermediate (e.g., 550°C) - Increased crystallite size- Lower surface area- Generally ensures complete decomposition to the NiO phase.
High (e.g., >650°C) - Significant grain growth and larger crystallite size- Reduced surface area due to sintering- Can lead to a more ordered crystalline structure.

Characterization of NiO

The synthesized NiO is typically characterized by a suite of analytical techniques to determine its physical and chemical properties.

  • X-ray Diffraction (XRD): To confirm the crystalline phase of NiO and determine the average crystallite size.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and particle size distribution of the NiO powder.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of Ni-O bonds and to check for the absence of residual carbonate or hydroxide groups.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the NiO powder.

Conclusion

The thermal decomposition of nickel carbonate is a versatile method for the synthesis of nickel oxide. A thorough understanding of the decomposition pathways of pure and basic nickel carbonate, coupled with precise control over experimental parameters such as calcination temperature, is essential for tailoring the properties of the resulting NiO for specific applications. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with nickel-based materials.

References

A Technical Guide to the Green Synthesis of Nickel(II) Oxide Nanoparticles using Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The burgeoning field of nanotechnology has witnessed a significant shift towards environmentally benign synthesis methods. This guide delves into the green synthesis of Nickel(II) oxide nanoparticles (NiO NPs), a process that leverages the biochemical prowess of plant extracts as natural reducing and capping agents. This sustainable approach not only mitigates the environmental impact associated with conventional chemical and physical methods but also offers a cost-effective and simple route to producing nanoparticles with diverse biomedical applications.[1][2][3][4][5] This document provides a comprehensive overview of the experimental protocols, quantitative data from various studies, and the underlying mechanisms of this green fabrication process.

Introduction to Green Synthesis of NiO Nanoparticles

Green synthesis of NiO NPs is an eco-friendly alternative that utilizes phytochemicals present in plant extracts to reduce nickel salts into nickel oxide nanoparticles.[2][3] These phytochemicals, including flavonoids, alkaloids, terpenoids, and polyphenols, act as potent reducing and stabilizing agents, eliminating the need for toxic chemicals and harsh reaction conditions.[3][4] The resulting NiO NPs exhibit unique physicochemical properties, such as high surface area, catalytic activity, and biocompatibility, making them promising candidates for various applications, including antibacterial, antifungal, anticancer, and antioxidant agents in the biomedical field.[1][4][6][7]

Experimental Protocols

The green synthesis of NiO NPs typically involves two main stages: the preparation of the plant extract and the synthesis of the nanoparticles. The following are generalized yet detailed protocols based on methodologies reported in various studies.

Preparation of Plant Leaf Extract

A variety of plant species have been successfully employed for the synthesis of NiO NPs. The general procedure for preparing the aqueous leaf extract is as follows:

  • Collection and Cleaning: Fresh and healthy leaves of the desired plant (e.g., Aegle marmelos, Acacia nilotica, Azadirachta indica) are collected.[1][6][8] The leaves are thoroughly washed with distilled water to remove any dust and other contaminants.

  • Drying and Pulverization: The cleaned leaves are shade-dried for several days to remove moisture. Once completely dry, they are ground into a fine powder using a mechanical grinder.

  • Extraction: A specific amount of the leaf powder (e.g., 10 g) is mixed with a specific volume of deionized water (e.g., 100 mL) in a flask.[6]

  • Heating and Filtration: The mixture is boiled for a specific duration (e.g., 15-20 minutes) to facilitate the extraction of phytochemicals. The extract is then cooled to room temperature and filtered using Whatman No. 1 filter paper to obtain a clear aqueous solution.[6] This filtrate serves as the reducing and stabilizing agent for the nanoparticle synthesis.

Synthesis of this compound Nanoparticles

The plant extract is then used to synthesize NiO NPs from a nickel precursor, typically nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) or nickel chloride hexahydrate (NiCl₂·6H₂O).[1][9]

  • Precursor Solution Preparation: A specific molar concentration of the nickel salt (e.g., 0.1 M) is prepared by dissolving it in deionized water.[6]

  • Mixing and Reaction: A specific volume of the plant extract is added to the nickel salt solution under constant stirring.[6] The ratio of the extract to the precursor solution is a critical parameter that influences the characteristics of the synthesized nanoparticles.

  • pH Adjustment (Optional): In some protocols, the pH of the solution is adjusted using a base like sodium hydroxide (B78521) (NaOH) to facilitate the formation of nickel hydroxide, which then converts to nickel oxide upon heating.[1]

  • Heating and Formation of Precipitate: The reaction mixture is heated at a specific temperature (e.g., 60-80 °C) for a certain period (e.g., 1-2 hours) while stirring.[2] A color change in the solution and the formation of a precipitate indicate the formation of NiO NPs.

  • Separation and Washing: The synthesized nanoparticles are separated from the solution by centrifugation at high speed (e.g., 10,000 rpm for 15 minutes).[6] The resulting pellet is washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and by-products.

  • Drying and Calcination: The purified nanoparticles are dried in a hot air oven at a specific temperature (e.g., 100 °C). The dried powder is then often calcined in a muffle furnace at a higher temperature (e.g., 400-600 °C) for a few hours to obtain crystalline NiO NPs.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the green synthesis of NiO NPs, providing a comparative overview of the synthesis conditions and the resulting nanoparticle characteristics.

Table 1: Synthesis Parameters and Nanoparticle Characteristics

Plant ExtractPrecursor SaltSynthesis Temperature (°C)Synthesis Time (h)Nanoparticle Size (nm)Nanoparticle MorphologyReference
Acacia nilotica (aqueous)Ni(NO₃)₂·6H₂ONot SpecifiedNot Specified16Spherical[1]
Acacia nilotica (ethanolic)Ni(NO₃)₂·6H₂ONot SpecifiedNot Specified28Spherical[1]
Aegle marmelosNi(NO₃)₂·6H₂ORoom Temperature2410-25Monoclinic, Cubic, Hexagonal[6]
Calotropis giganteaNot SpecifiedNot SpecifiedNot Specified24Not Specified[2]
OkraNot SpecifiedNot SpecifiedNot Specified18.6Not Specified[2]
Ocimum sanctumNot SpecifiedNot SpecifiedNot Specified23Not Specified[2]
Plectranthus amboinicusNot Specified500 (calcination)1100Spherical[2]
Vernonia amygdalinaNiCl₂·6H₂O500 (calcination)217.86Octahedral[9]
Geranium wallichianumNot SpecifiedNot SpecifiedNot Specified~21Not Specified[11]
Salvadora persicaNot SpecifiedNot SpecifiedNot Specified18.20-45.12Spherical[12]

Table 2: Antibacterial Activity of Green Synthesized NiO Nanoparticles

Plant ExtractBacterial StrainZone of Inhibition (mm)Reference
Acacia nilotica (ethanolic)Bacillus subtilis ATCC 605118.30 ± 0.58[1]
Aegle marmelosBacillus subtilis (NCIM 2010)13.7 ± 0.58[6]
Aegle marmelosEscherichia coli (NCIM-5029)10.5 ± 0.50[6]
Salvadora persicaEnterobacter cloacae31 ± 0.50[12]

Visualization of Workflow and Mechanism

The following diagrams, created using the DOT language, illustrate the general experimental workflow for the green synthesis of NiO NPs and the proposed mechanism of nanoparticle formation.

experimental_workflow cluster_extract Plant Extract Preparation cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization start Plant Material Collection & Cleaning drying Drying & Pulverization start->drying extraction Aqueous Extraction drying->extraction filtration Filtration extraction->filtration extract Plant Extract filtration->extract mixing Mixing & Reaction extract->mixing precursor Nickel Precursor Solution precursor->mixing heating Heating mixing->heating precipitation Precipitation heating->precipitation separation Centrifugation & Washing precipitation->separation drying_calcination Drying & Calcination separation->drying_calcination nio_nps NiO Nanoparticles drying_calcination->nio_nps uv_vis UV-Vis nio_nps->uv_vis ftir FTIR nio_nps->ftir xrd XRD nio_nps->xrd sem SEM nio_nps->sem tem TEM nio_nps->tem synthesis_mechanism cluster_reactants Reactants cluster_process Synthesis Process Ni_ion Ni²⁺ ions (from precursor) Reduction Reduction Ni²⁺ + e⁻ → Ni⁰ Ni_ion->Reduction Phytochemicals Phytochemicals (e.g., Polyphenols, Flavonoids) Phytochemicals->Reduction Provide electrons Oxidation Oxidation of Phytochemicals Phytochemicals->Oxidation Capping Capping & Stabilization Phytochemicals->Capping Surface binding Reduction->Capping NiO_NP Stable NiO Nanoparticle Capping->NiO_NP

References

An In-depth Technical Guide to the Physical and Chemical Properties of Nickel Oxide (NiO) Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Nickel Oxide (NiO) thin films. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of this versatile material. This document details the structural, morphological, optical, and electrical properties of NiO thin films, presents quantitative data in structured tables, outlines detailed experimental protocols, and explores the emerging applications of NiO in the pharmaceutical and biomedical fields.

Core Properties of NiO Thin Films

Nickel oxide is a p-type semiconductor with a wide bandgap, typically ranging from 3.6 to 4.0 eV.[1][2] Its excellent chemical and thermal stability, coupled with its unique optical and electrical properties, make it a material of significant interest for a variety of applications.[1]

Physical Properties

The physical properties of NiO thin films are intrinsically linked to their synthesis method and the corresponding experimental parameters. These parameters include the deposition technique, substrate temperature, annealing temperature, and precursor concentration.

NiO thin films typically exhibit a cubic (rock-salt) crystal structure.[3][4] The crystalline quality and preferred orientation of the films are highly dependent on the deposition conditions. X-ray diffraction (XRD) is the primary technique used to analyze the crystal structure, identify phases, and determine the crystallite size of NiO thin films.[5][6] The preferred orientation of NiO films can be influenced by factors such as the sputtering power during deposition.[2][7]

The surface morphology of NiO thin films, including grain size, roughness, and porosity, is critical for their performance in various applications. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are employed to visualize and quantify these features.[3][8][9] The morphology can be tailored by adjusting synthesis parameters. For instance, in sputtered films, the grain size and surface roughness have been observed to increase with increasing substrate temperature.[10]

Chemical Properties

The chemical properties of NiO thin films are largely governed by their stoichiometry. Stoichiometric NiO is an insulator, while non-stoichiometric NiO (NiOₓ, where x < 1) exhibits p-type conductivity due to the presence of nickel vacancies (Ni²⁺ vacancies) and/or interstitial oxygen.[11] These defects act as shallow acceptors, increasing the hole concentration and thus the conductivity. The oxygen content during deposition is a key factor in controlling the stoichiometry and, consequently, the electrical properties of the films.[3][5]

NiO is known for its excellent chemical and thermal stability, making it a robust material for applications in harsh environments.[1]

Data Presentation: Quantitative Properties of NiO Thin Films

The following tables summarize key quantitative data for NiO thin films synthesized under various conditions, as reported in the literature.

Table 1: Structural and Morphological Properties of NiO Thin Films

Deposition MethodSubstrateAnnealing/Substrate Temperature (°C)Crystallite/Grain Size (nm)Preferred OrientationSurface Roughness (RMS)
Sol-Gel Spin CoatingGlass, Si, ITO300 - 500Varies with temperature(111), (200)-
RF Magnetron SputteringSi(100)Room TemperatureDecreases with increasing RF power (from 4.26 to 4.20 Å lattice constant)(111) to (200) with increasing power-
DC SputteringGlass, Si-33.7(200)14.34 nm
Chemical Bath DepositionGlass100 - 300 (Annealing)-Amorphous with increasing temperature-
Spray PyrolysisGlass390 ± 10-Polycrystalline cubic-

Table 2: Optical Properties of NiO Thin Films

Deposition MethodSubstrateAnnealing/Substrate Temperature (°C)Optical Band Gap (eV)Transmittance (%)
Sol-Gel Spin CoatingGlass300 - 500Varies with layers and temperatureUp to 77.5
Chemical Bath DepositionGlassAs-deposited to 473K2.10 - 3.9050 - 91
RF Magnetron SputteringGlassRoom Temperature3.52~90
Spray PyrolysisGlass390 ± 103.337.4
Pulsed Laser DepositionGlass---

Table 3: Electrical Properties of NiO Thin Films

Deposition MethodSubstrateAnnealing/Substrate Temperature (°C)Resistivity (Ω·cm)Conductivity (Ω⁻¹·cm⁻¹)Carrier Type
Sol-Gel Spin CoatingGlass300 - 500691 to 168 Ω/□ (Sheet Resistance)-p-type
RF Magnetron SputteringGlassRoom TemperatureVaries with oxygen flow-p-type
DC SputteringGlass, Si-0.44-p-type
Chemical Bath DepositionGlassAs-grown to 300 (Annealing)Decreases with annealing6.50 x 10⁻⁴ to 18.00 x 10⁻⁴p-type
Spray PyrolysisGlass390 ± 10-1.3 x 10⁻⁵p-type

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of NiO thin films.

Synthesis Protocols

This method offers a low-cost and straightforward approach to fabricating uniform NiO thin films.

  • Precursor Solution Preparation :

    • Dissolve Nickel Acetate Tetrahydrate (Ni(CH₃COO)₂·4H₂O) in absolute ethanol (B145695) to a concentration of 0.4 M.[1]

    • Stir the solution at 60°C for 30 minutes.[1]

    • Add Monoethanolamine (MEA) as a stabilizer, with a molar ratio of MEA to Ni of 1.[1]

    • Continue stirring the solution at 60°C for 2 hours to obtain a clear, homogeneous sol.[1]

    • Age the sol at room temperature for 24 hours.

  • Substrate Cleaning :

    • Clean the desired substrates (e.g., glass, silicon, or ITO-coated glass) sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

  • Spin Coating :

    • Place the cleaned substrate on the spin coater.

    • Dispense a small amount of the precursor solution onto the center of the substrate.

    • Spin the substrate at a speed of 3000 rpm for 30-40 seconds.[7]

    • Dry the coated substrate on a hot plate at 100-300°C for 10 minutes to evaporate the solvent.[7]

  • Annealing :

    • Repeat the coating and drying steps to achieve the desired film thickness.

    • Anneal the final film in a furnace at a temperature between 300°C and 500°C for 1-2 hours in an air atmosphere to promote crystallization and remove organic residues.[11]

This physical vapor deposition technique allows for high-quality films with good adhesion.

  • Substrate Preparation :

    • Clean the substrates as described in the sol-gel protocol.

    • Mount the substrates onto the substrate holder in the sputtering chamber.

  • Chamber Preparation :

    • Evacuate the chamber to a base pressure of at least 5 x 10⁻⁴ mbar.[12]

  • Sputtering Process :

    • Use a high-purity NiO target (typically 2 inches in diameter).

    • Introduce Argon (Ar) as the sputtering gas and, if required, Oxygen (O₂) as the reactive gas into the chamber. The gas flow rates are controlled by mass flow controllers.

    • Set the RF power to a desired level (e.g., 100-200 W).[12]

    • Maintain the working pressure during deposition (e.g., 5 x 10⁻² mbar).[12]

    • Pre-sputter the target for about 10 minutes with the shutter closed to clean the target surface.

    • Open the shutter to begin the deposition of the NiO thin film onto the substrate for a predetermined duration to achieve the desired thickness.

  • Post-Deposition :

    • Cool the substrate to room temperature before venting the chamber.

Characterization Protocols

XRD is used to determine the crystal structure, phase purity, and crystallite size of the films.

  • Sample Mounting : Mount the NiO thin film sample on the XRD sample holder.

  • Instrument Setup :

    • Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).[7]

    • For thin films, a grazing incidence XRD (GIXRD) setup is often preferred to minimize substrate diffraction. Set the grazing incidence angle to a small value (e.g., 1-2 degrees).[13]

  • Data Acquisition :

    • Scan the sample over a 2θ range relevant for NiO (e.g., 20° to 80°).

    • Set the step size and scan speed to ensure good signal-to-noise ratio.

  • Data Analysis :

    • Identify the diffraction peaks and compare them with standard JCPDS data for NiO to confirm the crystal structure.

    • Use the Scherrer equation to estimate the crystallite size from the full width at half maximum (FWHM) of the most intense diffraction peak.

This technique is used to determine the optical properties of the films, such as transmittance, absorbance, and the optical band gap.

  • Sample Preparation : Use a transparent substrate (e.g., glass or quartz) for film deposition.

  • Measurement :

    • Place a blank substrate in the reference beam path of a dual-beam UV-Vis spectrophotometer.

    • Place the NiO thin film sample in the sample beam path.

    • Record the transmittance and absorbance spectra over a wavelength range of typically 300-900 nm.

  • Data Analysis :

    • Plot the transmittance and absorbance as a function of wavelength.

    • Calculate the absorption coefficient (α) from the absorbance data.

    • Determine the optical band gap (Eg) by plotting (αhν)² versus photon energy (hν) (for a direct band gap semiconductor) and extrapolating the linear portion of the curve to the energy axis.

SEM provides high-resolution images of the surface morphology of the thin films.

  • Sample Preparation :

    • Mount a small piece of the coated substrate onto an SEM stub using conductive carbon tape.

    • For non-conductive substrates, a thin conductive coating (e.g., gold or carbon) may need to be sputtered onto the sample to prevent charging.

  • Imaging :

    • Insert the sample into the SEM chamber and evacuate to a high vacuum.

    • Apply an appropriate accelerating voltage (e.g., 5-20 kV).[7]

    • Focus the electron beam on the sample surface and adjust the magnification to observe the desired features (e.g., grain structure, cracks, and porosity).

    • Capture images at different magnifications.

Applications in Drug Development

While NiO thin films are more traditionally associated with electronic and optoelectronic devices, the unique properties of NiO at the nanoscale open up possibilities in the biomedical and pharmaceutical fields. These applications are often centered around NiO nanoparticles, but the principles can be extended to nanostructured thin films.[14]

  • Biosensors : The high surface area and biocompatibility of nanostructured NiO make it an excellent material for the fabrication of biosensors.[11] NiO thin films can serve as a matrix for immobilizing enzymes and other biomolecules, enabling the sensitive and selective detection of various analytes, which is crucial in drug discovery and diagnostics.[11][15]

  • Drug Delivery : NiO nanoparticles have been investigated as potential carriers for drug delivery systems.[16] Their ability to be functionalized and their pH-sensitive drug release properties are advantageous for targeted cancer therapy.[16] While less common, NiO thin films could potentially be used in implantable devices for controlled drug release.

  • Antimicrobial and Anticancer Activity : Green synthesized NiO nanoparticles have demonstrated significant antibacterial, antifungal, and anticancer properties.[14] This suggests the potential for incorporating NiO thin films into medical devices and implants to prevent infections or as a component in novel cancer therapies.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and relationships in the study of NiO thin films.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Resulting Properties start Precursor Solution (e.g., Nickel Acetate in Ethanol) sol_prep Sol Preparation (Stirring, Stabilizer Addition) start->sol_prep Sol-Gel deposition Thin Film Deposition (Spin Coating / Sputtering) sol_prep->deposition annealing Annealing (300-500°C) deposition->annealing xrd XRD (Structural Properties) annealing->xrd sem_afm SEM / AFM (Morphological Properties) annealing->sem_afm uv_vis UV-Vis Spectroscopy (Optical Properties) annealing->uv_vis four_point Four-Point Probe (Electrical Properties) annealing->four_point structure Crystal Structure, Crystallite Size xrd->structure morphology Grain Size, Roughness sem_afm->morphology optical Band Gap, Transmittance uv_vis->optical electrical Resistivity, Conductivity four_point->electrical

Caption: General experimental workflow for the synthesis and characterization of NiO thin films.

synthesis_property_relationship cluster_params Synthesis Parameters cluster_props Film Properties annealing_temp Annealing Temperature crystallinity Crystallinity & Grain Size annealing_temp->crystallinity morphology Surface Morphology & Roughness annealing_temp->morphology band_gap Optical Band Gap annealing_temp->band_gap conductivity Electrical Conductivity annealing_temp->conductivity deposition_method Deposition Method (e.g., Sol-Gel, Sputtering) deposition_method->crystallinity deposition_method->morphology precursor_conc Precursor Concentration precursor_conc->band_gap oxygen_partial_pressure Oxygen Partial Pressure (Sputtering) oxygen_partial_pressure->band_gap oxygen_partial_pressure->conductivity

Caption: Relationship between key synthesis parameters and the resulting properties of NiO thin films.

References

A Technical Guide to Non-Stoichiometry in Nickel(II) Oxide and Its Ramifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles of non-stoichiometry in Nickel(II) oxide (NiO), a phenomenon pivotal to its diverse applications. Stoichiometric NiO is an insulator, but the introduction of defects transforms it into a p-type semiconductor, unlocking a range of functionalities. This guide details the nature of these defects, their impact on the material's properties, and the experimental methodologies for their synthesis and characterization.

The Genesis of Non-Stoichiometry in NiO: Nickel Vacancies

Non-stoichiometry in this compound primarily arises from the presence of nickel vacancies (V"Ni) within its crystal lattice. This leads to a general chemical formula of Ni1-xO, where 'x' represents the fraction of missing nickel atoms. To maintain overall charge neutrality in the crystal, for every Ni2+ vacancy created, two adjacent Ni2+ ions are oxidized to Ni3+ ions. These Ni3+ ions act as "holes" and are responsible for the characteristic p-type semiconducting behavior of non-stoichiometric NiO.[1][2] The concentration of these nickel vacancies, and consequently the degree of non-stoichiometry, can be controlled by synthesis conditions such as temperature and the partial pressure of oxygen.

The formation of these defects can be represented by the following equation using Kröger-Vink notation:

½O2(g) → OOx + V"Ni + 2h•

Where:

  • O2(g) is oxygen gas.

  • OOx is an oxygen ion on a normal lattice site.

  • V"Ni is a doubly ionized nickel vacancy.

  • h• represents a hole (a Ni3+ ion in the lattice of Ni2+ ions).

The Ripple Effect: How Non-Stoichiometry Shapes NiO Properties

The introduction of nickel vacancies and the subsequent creation of Ni3+ ions have a profound impact on the electronic, optical, and electrical properties of NiO.

Electronic and Optical Properties

The presence of defects introduces new energy levels within the bandgap of NiO. Nickel vacancies create acceptor levels near the valence band, facilitating the p-type conductivity. Computational studies have shown that the bandgap of NiO can be influenced by the concentration of native defects. An increase in oxygen-rich conditions (and thus nickel vacancies) can lead to a slight increase in the bandgap. Conversely, nickel-rich conditions may lead to a slight decrease.[3]

Electrical Properties

Stoichiometric NiO is a Mott insulator with very high resistivity. However, with the introduction of nickel vacancies, the material becomes a p-type semiconductor. The electrical conductivity is directly proportional to the concentration of charge carriers (holes, i.e., Ni3+ ions). Therefore, by controlling the degree of non-stoichiometry, the electrical conductivity of NiO can be tuned over several orders of magnitude. The mobility of these charge carriers, however, can be influenced by scattering from the defects themselves.

Quantifying Non-Stoichiometry: Data at a Glance

The following tables summarize the quantitative effects of non-stoichiometry on the properties of NiO, based on available experimental and computational data.

Defect TypeDefect Concentration (%)Bandgap (eV)Reference
Stoichiometric03.80[3]
Ni-rich (O-deficient)33.83[3]
Ni-rich (O-deficient)123.85[3]
Ni-rich (O-deficient)183.86[3]
Ni-rich (O-deficient)253.86[3]
O-rich (Ni-deficient)33.85[3]
O-rich (Ni-deficient)123.90[3]
O-rich (Ni-deficient)183.95[3]
O-rich (Ni-deficient)254.00[3]

Table 1: Effect of Native Defects on the Bandgap of NiO (Computational Study)

Sintering Temperature (°C)Excess Oxygen (%) from Iodometric TitrationExcess Oxygen (%) from TGA
4001.251.22
5000.980.95
6000.650.63
7000.120.11
900~0~0
1100~0~0

Table 2: Excess Oxygen Content in Non-Stoichiometric NiO Prepared by Thermal Decomposition [2]

Li Doping Concentration (at%)Resistivity (Ω·cm)Carrier Mobility (cm²/Vs)Carrier Concentration (cm⁻³)
20.4411.961.2 x 10¹⁸
40.214.856.1 x 10¹⁸
60.132.781.7 x 10¹⁹
80.091.893.7 x 10¹⁹
100.071.257.1 x 10¹⁹

Table 3: Electrical Properties of Li-doped NiO Thin Films (as a proxy for increased hole concentration due to defects) [4]

Experimental Corner: Protocols for Synthesis and Characterization

This section provides detailed methodologies for key experiments related to the study of non-stoichiometric NiO.

Synthesis Protocols

This method allows for the synthesis of NiO nanoparticles with controlled size and properties.

  • Preparation of Precursor Solution: Dissolve a nickel salt (e.g., Nickel(II) chloride hexahydrate, NiCl₂·6H₂O) in deionized water to form a solution of a specific molarity (e.g., 0.1 M).

  • Precipitation: While stirring the nickel salt solution, slowly add a precipitating agent, such as sodium hydroxide (B78521) (NaOH) solution, dropwise until a pale green precipitate of nickel hydroxide (Ni(OH)₂) is formed.

  • Washing and Drying: Centrifuge the precipitate and wash it several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts. Dry the washed precipitate in an oven at a low temperature (e.g., 80°C) for several hours.

  • Calcination: Calcine the dried Ni(OH)₂ powder in a furnace at a specific temperature (e.g., 400-600°C) for a set duration (e.g., 2-4 hours). The thermal decomposition of Ni(OH)₂ yields NiO nanoparticles. The calcination temperature significantly influences the degree of non-stoichiometry.

A straightforward method for producing non-stoichiometric NiO powders.

  • Precursor Selection: Choose a suitable nickel salt precursor, such as nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O).

  • Decomposition: Place the precursor in a crucible and heat it in a furnace to a specific temperature (e.g., 400-1100°C) in an air or oxygen atmosphere for a defined period (e.g., 2-4 hours).[2] The precursor will decompose, leaving behind NiO powder. The sintering temperature is a critical parameter for controlling the level of non-stoichiometry.[2]

This technique is used to deposit thin films of non-stoichiometric NiO onto a substrate.

  • Substrate Preparation: Clean the desired substrate (e.g., silicon wafer, glass) thoroughly.

  • Sputtering Chamber Setup: Place a high-purity nickel target in the sputtering system. Evacuate the chamber to a high vacuum.

  • Gas Introduction: Introduce a mixture of argon (Ar) and oxygen (O₂) into the chamber. The O₂/Ar flow ratio is a crucial parameter for controlling the stoichiometry of the deposited film.

  • Deposition: Apply a radio-frequency (RF) or direct current (DC) power to the nickel target to create a plasma. The nickel atoms are sputtered from the target and react with the oxygen in the plasma to deposit a non-stoichiometric NiO thin film on the substrate. The substrate temperature can also be controlled to influence the film properties.

Characterization Protocols

This chemical titration method is used to determine the concentration of Ni³⁺ ions, and thus the degree of non-stoichiometry.[2]

  • Sample Dissolution: Dissolve a known weight of the non-stoichiometric NiO sample in a solution of hydrochloric acid (HCl) containing an excess of potassium iodide (KI). The Ni³⁺ ions in the sample will oxidize the I⁻ ions to iodine (I₂). Ni³⁺ + I⁻ → Ni²⁺ + ½I₂

  • Titration: Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

  • Calculation: From the volume and concentration of the Na₂S₂O₃ solution used, the amount of liberated iodine can be calculated, which in turn gives the amount of Ni³⁺ in the original sample.

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms in NiO.

  • Sample Preparation: Mount the NiO sample on a sample holder and place it in the ultra-high vacuum chamber of the XPS instrument.

  • Data Acquisition: Irradiate the sample surface with a monochromatic X-ray beam (e.g., Al Kα). The emitted photoelectrons are collected and their kinetic energies are measured by an electron energy analyzer.

  • Spectral Analysis:

    • Survey Scan: Acquire a wide energy range spectrum to identify all the elements present on the surface.

    • High-Resolution Scans: Acquire detailed spectra for the Ni 2p and O 1s core levels.

    • Peak Fitting: Deconvolute the high-resolution Ni 2p spectrum to identify the contributions from Ni²⁺ and Ni³⁺ states. The Ni 2p₃/₂ peak for Ni²⁺ in NiO is typically observed around 853.7 eV, while the presence of Ni³⁺ gives rise to a shoulder or a separate peak at a higher binding energy (around 855-856 eV).[5]

    • Quantification: Calculate the relative atomic concentrations of Ni²⁺ and Ni³⁺ from the areas of the fitted peaks.

This technique is used to determine the carrier type (p-type or n-type), carrier concentration, and mobility of charge carriers in the non-stoichiometric NiO films.

  • Sample Preparation: Prepare a thin film of NiO with a defined geometry (e.g., a square or a Hall bar). Make four electrical contacts at the corners of the square or on the arms of the Hall bar.

  • Measurement Setup:

    • Place the sample in a magnetic field that is perpendicular to the film surface.

    • Pass a constant current (I) through two opposite contacts.

    • Measure the Hall voltage (VH) across the other two contacts.

  • Data Analysis:

    • Hall Coefficient (RH): Calculate the Hall coefficient using the formula: RH = (VH * t) / (I * B), where 't' is the film thickness and 'B' is the magnetic field strength.

    • Carrier Type: The sign of the Hall voltage determines the carrier type. For p-type semiconductors like non-stoichiometric NiO, VH and RH will be positive.

    • Carrier Concentration (p): Calculate the hole concentration using: p = 1 / (q * RH), where 'q' is the elementary charge.

    • Mobility (μ): Measure the resistivity (ρ) of the film using a four-point probe method. Calculate the Hall mobility using: μ = RH / ρ.

Visualizing the Concepts: Diagrams and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and experimental workflows discussed in this guide.

Caption: Formation of a nickel vacancy and holes in the NiO lattice.

G cluster_workflow Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Select Synthesis Method Co-precipitation Co-precipitation Start->Co-precipitation Thermal_Decomposition Thermal Decomposition Start->Thermal_Decomposition Sputtering Reactive Sputtering Start->Sputtering Structural Structural Analysis (XRD, SEM) Co-precipitation->Structural Thermal_Decomposition->Structural Sputtering->Structural Compositional Compositional & Chemical State (XPS) Structural->Compositional Defect_Quantification Defect Quantification (Iodometric Titration) Compositional->Defect_Quantification Electrical Electrical Properties (Hall Effect) Defect_Quantification->Electrical Optical Optical Properties (UV-Vis Spectroscopy) Electrical->Optical End End Optical->End Data Analysis & Interpretation

Caption: A typical experimental workflow for non-stoichiometric NiO.

References

A Deep Dive into the Solubility of Nickel(II) Oxide in Acidic Environments

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Nickel(II) oxide (NiO) in various acidic solutions, including hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and nitric acid (HNO₃). This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the dissolution behavior of NiO for applications ranging from catalyst development to toxicology studies.

Introduction

This compound, a green to black powder, is generally considered insoluble in water. However, its solubility is significantly enhanced in acidic environments due to the reaction between the oxide and protons, leading to the formation of soluble nickel salts.[1] The dissolution of NiO in acids is a critical parameter in various industrial and research applications, including hydrometallurgy for nickel extraction, catalyst preparation, and understanding the environmental fate and potential toxicity of nickel-containing materials.

The overall reaction for the dissolution of this compound in an acid (represented by H⁺) can be described as:

NiO(s) + 2H⁺(aq) → Ni²⁺(aq) + H₂O(l)

This guide will delve into the quantitative aspects of NiO solubility in different acids, detail the experimental protocols for its determination, and provide a visual representation of the factors influencing this process.

Quantitative Solubility Data

The dissolution of this compound in acidic solutions is influenced by several factors, including the type of acid, its concentration, temperature, and the physical properties of the NiO powder. The following tables summarize the available quantitative data on the leaching efficiency and dissolution rates of NiO in different acidic media.

Table 1: Leaching Efficiency of this compound in Various Acids

AcidAcid ConcentrationTemperature (°C)Leaching Time (min)Leaching Efficiency (%)
HCl2M8030100
HNO₃2M803077.15
H₂SO₄2M803046.12

Source: Optimization of the operation conditions for NiO dissolution with different leachants.[2]

Table 2: Dissolution Rates of Bunsenite (NiO) in Hydrochloric Acid at 25°C

pHDissolution Rate (mol·m⁻²·s⁻¹)
31.0 x 10⁻¹⁰
4.52.4 x 10⁻¹¹
52.0 x 10⁻¹¹

Source: DISSOLUTION RATE OF BUNSENITE (NiO) IN ACID SOLUTION TO 130°C.[3]

Factors Influencing this compound Solubility

The solubility of this compound in acidic solutions is a complex process governed by several interconnected factors. The following diagram illustrates the logical relationships between these key parameters.

G Factors Affecting this compound Solubility in Acids cluster_acid Acid Properties cluster_conditions Reaction Conditions cluster_nio NiO Properties Acid_Type Acid Type (e.g., HCl, H₂SO₄, HNO₃) Solubility NiO Solubility (Dissolution Rate / Leaching Efficiency) Acid_Type->Solubility Acid_Concentration Acid Concentration (Molarity) Acid_Concentration->Solubility Temperature Temperature (°C) Temperature->Solubility Stirring_Speed Stirring Speed (rpm) Stirring_Speed->Solubility Leaching_Time Leaching Time (min) Leaching_Time->Solubility Particle_Size Particle Size Surface_Area Surface Area Particle_Size->Surface_Area Surface_Area->Solubility Crystallinity Crystallinity Crystallinity->Solubility

Caption: Key factors influencing the solubility of this compound in acidic solutions.

Experimental Protocols

This section provides detailed methodologies for determining the solubility of this compound in acidic solutions.

Standard Acid Leaching Procedure

This protocol outlines a general procedure for the acid leaching of this compound to determine its solubility.[4]

Materials:

  • This compound powder

  • Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), or Nitric acid (HNO₃) of desired concentrations

  • Deionized water (Milli-Q or equivalent)

  • Glass beakers or reaction vessels

  • Magnetic stirrer and stir bars

  • Heating plate or water bath

  • Timer

  • Filtration apparatus (e.g., vacuum filtration with appropriate filter paper)

  • Volumetric flasks

  • Pipettes

Procedure:

  • Acid Preparation: Prepare the desired concentrations of the acidic solutions (e.g., 1M, 2M) by diluting concentrated acid with deionized water. Always add acid to water slowly and under a fume hood.

  • Sample Preparation: Accurately weigh a known amount of this compound powder.

  • Leaching:

    • Place a known volume of the prepared acid solution into a beaker or reaction vessel.

    • Add the weighed NiO powder to the acid.

    • Place the beaker on a magnetic stirrer and begin stirring at a constant rate.

    • If temperature is a variable, place the beaker on a heating plate or in a temperature-controlled water bath and maintain the desired temperature.

    • Start the timer and allow the leaching process to proceed for the desired duration.

  • Sample Collection and Filtration:

    • At predetermined time intervals, or at the end of the experiment, stop the stirring.

    • Immediately filter the solution to separate the undissolved NiO from the leachate.

  • Sample Analysis:

    • The collected filtrate (leachate) is then analyzed for its nickel content using a suitable analytical technique (see Protocol 4.2).

  • Calculation of Solubility/Leaching Efficiency:

    • Solubility (g/L or mol/L): The concentration of nickel in the leachate, as determined by analysis, represents the solubility under the tested conditions.

    • Leaching Efficiency (%):

      • Calculate the mass of nickel dissolved in the leachate based on its concentration and volume.

      • Calculate the initial mass of nickel in the NiO powder.

      • Leaching Efficiency (%) = (mass of dissolved nickel / initial mass of nickel) x 100

Determination of Nickel Concentration by Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

This protocol describes the analysis of nickel concentration in the acidic leachate using ICP-OES.[5][6][7][8]

Materials:

  • Acidic leachate sample

  • Nitric acid (HNO₃), trace metal grade

  • Deionized water

  • Nickel standard solutions for calibration

  • Volumetric flasks and pipettes

  • ICP-OES instrument

Procedure:

  • Sample Preparation:

    • Accurately pipette a known volume of the filtered leachate into a volumetric flask.

    • Acidify the sample by adding a small amount of concentrated nitric acid (e.g., to a final concentration of 1-2% HNO₃) to ensure the stability of the dissolved nickel ions.[9][10]

    • Dilute the sample to the final volume with deionized water. The dilution factor should be chosen to ensure the nickel concentration falls within the linear range of the ICP-OES instrument.

  • Instrument Calibration:

    • Prepare a series of nickel standard solutions of known concentrations by diluting a certified nickel stock standard with a matrix-matching solution (i.e., the same acid at a similar concentration as the diluted samples).

    • Generate a calibration curve by analyzing the standard solutions on the ICP-OES.

  • Sample Analysis:

    • Aspirate the prepared sample solutions into the ICP-OES.

    • Measure the emission intensity of nickel at a specific wavelength (e.g., 231.604 nm).

  • Data Analysis:

    • Determine the concentration of nickel in the diluted sample by comparing its emission intensity to the calibration curve.

    • Calculate the original concentration of nickel in the undiluted leachate by applying the dilution factor.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the experimental workflow for determining the solubility of this compound in an acidic solution.

G Experimental Workflow for NiO Solubility Determination start Start prep_acid Prepare Acidic Solution (HCl, H₂SO₄, or HNO₃) start->prep_acid weigh_nio Weigh NiO Powder start->weigh_nio leaching Acid Leaching (Controlled Temperature & Stirring) prep_acid->leaching weigh_nio->leaching filtration Filter to Separate Leachate and Solid Residue leaching->filtration sample_prep Prepare Leachate for Analysis (Acidification & Dilution) filtration->sample_prep icp_oes Analyze Nickel Concentration by ICP-OES sample_prep->icp_oes calculation Calculate Solubility / Leaching Efficiency icp_oes->calculation end End calculation->end

Caption: A flowchart of the experimental procedure for determining NiO solubility.

Conclusion

The solubility of this compound is highly dependent on the acidic environment. Stronger acids, higher concentrations, and elevated temperatures generally lead to increased dissolution. This technical guide provides a foundational understanding of the factors influencing NiO solubility and offers detailed protocols for its quantitative determination. The provided data and methodologies can serve as a valuable resource for researchers and professionals working with nickel compounds in various scientific and industrial contexts. Further research to establish comprehensive solubility curves for NiO in different acids across a wider range of concentrations and temperatures would be beneficial for more precise modeling and application.

References

An In-depth Technical Guide to the Safe Handling of Nickel(II) Oxide Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling of Nickel(II) oxide (NiO) powder in a laboratory setting. Adherence to these guidelines is critical to mitigate the significant health risks associated with this compound.

Understanding the Hazards

This compound is a fine powder that exists in two primary forms, green and black, which may have slightly different physical properties but share the same fundamental hazards. It is classified as a carcinogen , a skin sensitizer , and can cause significant organ damage through prolonged or repeated exposure, primarily affecting the respiratory system.[1][2][3]

Health Hazard Summary:

Hazard ClassificationDescriptionPrimary Routes of Exposure
Carcinogenicity (Category 1A) May cause cancer by inhalation.[1][3][4] Studies have linked occupational exposure to nickel compounds with an increased incidence of lung and nasal cancers.[5]Inhalation
Skin Sensitization (Category 1) May cause an allergic skin reaction, often referred to as "nickel itch," which is a form of contact dermatitis.[1][3][4]Dermal Contact
Specific Target Organ Toxicity, Repeated Exposure (Category 1) Causes damage to organs, particularly the lungs, through prolonged or repeated inhalation.[1][3] This can lead to conditions such as chronic lung inflammation and alveolar hyperplasia.[6]Inhalation
Aquatic Toxicity (Chronic, Category 4) May cause long-lasting harmful effects to aquatic life.[1][3]Environmental Release

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory when handling this compound powder.

Engineering Controls
  • Ventilation: All handling of NiO powder that could generate dust must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood.[1][7] Local exhaust ventilation is crucial to maintain airborne concentrations below occupational exposure limits.[8]

  • Containment: For procedures with a high risk of aerosolization, consider using glove boxes or other enclosed systems.

  • Emergency Equipment: A readily accessible eyewash station and safety shower are essential in any laboratory where NiO is handled.[1]

Personal Protective Equipment (PPE)
PPE CategorySpecificationsRationale
Respiratory Protection A NIOSH-approved respirator with particulate filters (e.g., N95, P100) is required when handling the powder outside of a fume hood or when dust is generated.[2][3][9]To prevent inhalation of carcinogenic dust particles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) must be worn.[9] Gloves should be inspected before use and changed frequently, especially if contaminated.[1]To prevent skin contact and potential sensitization.
Eye Protection Chemical safety goggles or a face shield are mandatory to protect against airborne particles.[1][9]To prevent eye irritation and absorption.
Body Protection A laboratory coat, preferably with long sleeves and a closed front, is required. For larger quantities or tasks with a high risk of spillage, a chemically resistant apron or coveralls should be worn.[3][9]To prevent contamination of personal clothing and skin.

Safe Handling and Experimental Protocols

Strict adherence to established protocols is necessary to minimize exposure during routine laboratory procedures.

General Handling Precautions
  • Avoid the formation of dust.[4][7]

  • Do not breathe dust, fumes, or vapors.[4]

  • Avoid contact with skin and eyes.[1][7]

  • Do not eat, drink, or smoke in areas where NiO is handled or stored.[7][8]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1][8]

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[2][8]

Experimental Protocol: Weighing this compound Powder
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE (lab coat, gloves, safety goggles, and respirator if necessary).

    • Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.

    • Use an anti-static weigh boat or container to minimize powder dispersal.

  • Procedure:

    • Carefully open the NiO container inside the fume hood.

    • Use a dedicated spatula to gently transfer the desired amount of powder to the weigh boat on the analytical balance.

    • Avoid any sudden movements that could create airborne dust.

    • Once the desired weight is achieved, securely close the primary NiO container.

  • Post-Procedure:

    • Carefully transfer the weighed powder to the reaction vessel.

    • Clean the spatula with a damp cloth or a solvent-moistened wipe, ensuring the waste is disposed of as hazardous waste.

    • Wipe down the work surface and the exterior of any equipment used.

    • Dispose of the absorbent liner and any contaminated wipes as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Experimental Protocol: Disposal of this compound Contaminated Waste
  • Waste Segregation:

    • All solid waste contaminated with NiO (e.g., weigh boats, gloves, absorbent liners, wipes) must be collected in a dedicated, clearly labeled hazardous waste container.

    • The container must be sealed and stored in a designated satellite accumulation area.

  • Liquid Waste:

    • Aqueous solutions containing NiO should be collected in a separate, labeled hazardous waste container.

    • Do not dispose of NiO-containing solutions down the drain.

  • Final Disposal:

    • All NiO waste must be disposed of through an accredited hazardous waste disposal contractor, in accordance with local, state, and national regulations.[1][9]

Storage and Spill Management

Storage
  • Store this compound powder in a tightly closed, properly labeled container.[1][2]

  • Keep the container in a cool, dry, and well-ventilated area.[10]

  • Store away from incompatible materials such as strong acids.[2]

Spill Response
  • Minor Spills (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent further aerosolization.

    • Carefully sweep or scoop up the spilled material into a labeled hazardous waste container.[1]

    • For final cleanup, use a vacuum cleaner equipped with a HEPA filter if available.[1][8] Do NOT use compressed air.[8]

    • Decontaminate the area with a wet wipe and dispose of all cleaning materials as hazardous waste.

  • Major Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Restrict access to the contaminated area.

    • Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate respiratory protection and other PPE.

Toxicological Information and Signaling Pathways

Carcinogenicity Pathway

The carcinogenic mechanism of this compound is complex and involves multiple pathways. A key mechanism is the generation of Reactive Oxygen Species (ROS), which leads to oxidative stress and DNA damage.[11] Additionally, nickel compounds can activate hypoxia-inducible signaling pathways, such as the stabilization of Hypoxia-Inducible Factor-1 (HIF-1), which helps cells survive in low-oxygen environments and can contribute to tumor progression.[12]

G NiO This compound Inhalation CellularUptake Cellular Uptake in Lung Epithelial Cells NiO->CellularUptake ROS Increased Reactive Oxygen Species (ROS) CellularUptake->ROS HIF1a Stabilization of HIF-1α CellularUptake->HIF1a OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage (e.g., 8-oxo-dG formation) OxidativeStress->DNADamage GenomicInstability Genomic Instability DNADamage->GenomicInstability HypoxiaGenes Activation of Hypoxia- Inducible Genes HIF1a->HypoxiaGenes HypoxiaGenes->GenomicInstability Cancer Lung/Nasal Cancer GenomicInstability->Cancer

Caption: NiO Carcinogenicity Pathway

Skin Sensitization Pathway

Nickel allergy is a T-cell mediated immune response. In humans, nickel ions (Ni²⁺) can directly activate Toll-like receptor 4 (TLR4) on dendritic cells.[6] This initiates a signaling cascade that leads to the activation and proliferation of nickel-specific T-cells, resulting in the characteristic inflammatory skin reaction upon subsequent exposure.[8]

G NiO_skin NiO Dermal Contact Ni_release Release of Ni²⁺ ions NiO_skin->Ni_release TLR4 Activation of Toll-like Receptor 4 (TLR4) on Dendritic Cells Ni_release->TLR4 DC_activation Dendritic Cell (DC) Activation & Migration TLR4->DC_activation LymphNode Migration to Draining Lymph Node DC_activation->LymphNode TCell_activation Activation & Proliferation of Ni-specific T-cells LymphNode->TCell_activation ReExposure Subsequent Exposure to Ni²⁺ TCell_activation->ReExposure Memory T-cells formed TCell_response Activated T-cells trigger inflammatory response ReExposure->TCell_response ACD Allergic Contact Dermatitis TCell_response->ACD

Caption: NiO Skin Sensitization Pathway

Quantitative Data

Physical and Chemical Properties
PropertyValue
Chemical Formula NiO
Molar Mass 74.69 g/mol
Appearance Green or black powder[9]
Melting Point 1955 °C (3551 °F)[9]
Density 6.67 g/cm³[9]
Solubility in Water Insoluble[11]
Occupational Exposure Limits (OELs) for Nickel and its Inorganic Compounds (as Ni)
Regulatory BodyExposure Limit (TWA - 8hr)Notes
ACGIH TLV 0.2 mg/m³Inhalable fraction[12]
UK WEL 0.5 mg/m³[12]
Japan 1 mg/m³[12]
Korea 0.1 mg/m³[12]
China 1 mg/m³[12]

Note: OELs can vary by jurisdiction and the specific nickel compound. Always consult your local regulations.

Logical Workflow and Hazard Control

The following diagram illustrates the logical workflow for handling this compound, integrating hazard identification with necessary control measures at each step.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Assess Assess Hazards (Carcinogen, Sensitizer) SelectControls Select Controls: - Fume Hood - PPE Assess->SelectControls PrepArea Prepare Work Area (e.g., absorbent liner) SelectControls->PrepArea Weigh Weighing / Transfer PrepArea->Weigh Reaction Use in Experiment Weigh->Reaction Decontaminate Decontaminate Equipment & Work Area Reaction->Decontaminate Segregate Segregate Hazardous Waste (Solid & Liquid) Decontaminate->Segregate Dispose Dispose via Approved Vendor Segregate->Dispose Controls Continuous Controls: - Avoid Dust Generation - Good Hygiene Practices - Emergency Preparedness

Caption: Safe Handling Workflow for NiO

References

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis of Nickel(II) Oxide (NiO) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Nickel(II) oxide (NiO) nanoparticles using the sol-gel method. This document is intended to guide researchers in the controlled synthesis of NiO nanoparticles with desired physicochemical properties for various applications, including catalysis, electronics, and importantly, in the field of drug development and nanomedicine.

Introduction to Sol-Gel Synthesis of NiO Nanoparticles

The sol-gel process is a versatile and cost-effective wet-chemical technique for synthesizing solid materials from a chemical solution. The process involves the evolution of inorganic networks through the formation of a colloidal suspension (sol) and subsequent gelation of the sol to form a network in a continuous liquid phase (gel). For NiO nanoparticles, this method offers excellent control over particle size, morphology, and purity by carefully manipulating reaction parameters.

The synthesis typically involves the hydrolysis and condensation of a nickel precursor, such as nickel nitrate (B79036) or nickel acetate, in a solvent, often in the presence of a chelating agent or pH modifier to control the reaction kinetics. The resulting gel is then dried and calcined at elevated temperatures to remove organic residues and induce crystallization, yielding the final NiO nanoparticles. The properties of the synthesized nanoparticles are highly dependent on several key parameters, including the choice of precursor, pH of the solution, and the calcination temperature.[1][2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the sol-gel synthesis of NiO nanoparticles.

Materials and Reagents
  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (precursor)

  • Citric acid (C₆H₈O₇) (chelating agent)

  • Ethanol (B145695) (C₂H₅OH) (solvent)

  • Deionized water (H₂O)

  • Ammonia (B1221849) solution (NH₄OH) or Sodium Hydroxide (NaOH) (for pH adjustment)

  • Beakers and magnetic stir bars

  • Hotplate with magnetic stirring capability

  • Drying oven

  • Muffle furnace

Synthesis Procedure
  • Precursor Solution Preparation: Dissolve a specific molar concentration of Nickel(II) nitrate hexahydrate in a mixture of ethanol and deionized water. A typical starting concentration is 0.1 M.

  • Addition of Chelating Agent: In a separate beaker, dissolve a molar equivalent of citric acid in deionized water. Add the citric acid solution to the nickel precursor solution under continuous stirring. The citric acid acts as a chelating agent, controlling the hydrolysis and condensation rates.

  • Sol Formation: Stir the mixed solution vigorously at a controlled temperature, typically around 60-80°C, for several hours. This process facilitates the hydrolysis of the nickel precursor and the formation of a homogeneous sol.

  • Gelation: Continue stirring until the sol transforms into a viscous gel. The time required for gelation can vary depending on the reaction conditions.

  • pH Adjustment (Optional but Recommended): The pH of the solution significantly influences the nanoparticle size and morphology.[3][4][5][6] If desired, adjust the pH of the sol by the dropwise addition of ammonia solution or NaOH until the target pH is reached. A higher pH often leads to smaller particle sizes due to faster nucleation rates, although excessive pH can lead to agglomeration.[3]

  • Drying: Transfer the resulting gel into a ceramic crucible and dry it in an oven at a temperature of 80-120°C for 12-24 hours to remove the solvent and other volatile components.

  • Calcination: Place the dried gel in a muffle furnace and calcine it at a specific temperature, typically ranging from 400°C to 800°C, for 2-4 hours.[1][7][8][9] The calcination process removes the organic chelating agent and promotes the crystallization of NiO nanoparticles. The final product will be a fine, black powder.

Data Presentation: Influence of Synthesis Parameters

The physicochemical properties of the synthesized NiO nanoparticles are highly dependent on the synthesis parameters. The following tables summarize the quantitative effects of key parameters on the resulting nanoparticle characteristics, compiled from various studies.

Table 1: Effect of Precursor and pH on NiO Nanoparticle Size

Nickel PrecursorpHCalcination Temperature (°C)Resulting Particle Size (nm)Reference
Nickel Nitrate Hexahydrate145019-26[4][5]
Nickel Nitrate Hexahydrate745021-28[4][5]
Nickel Nitrate Hexahydrate8-~3[3]
Nickel Nitrate Hexahydrate1145024-30[4][5]
Nickel Nitrate Hexahydrate12-Increased agglomeration[3]
Nickel Nitrate Hexahydrate-45072.16[10]
Nickel Acetate Tetrahydrate-45038.63[10]
Nickel Sulfate Hexahydrate-45032.84[10]

Table 2: Effect of Calcination Temperature on NiO Nanoparticle Size

Nickel PrecursorCalcination Temperature (°C)Resulting Particle Size (nm)Reference
Nickel Nitrate Hexahydrate40012[8]
Nickel Nitrate Hexahydrate55045[11]
-80020[7]
Nickel Nitrate Hexahydrate100020[8]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the sol-gel synthesis of NiO nanoparticles.

G cluster_0 Solution Preparation cluster_1 Sol-Gel Process cluster_2 Post-Synthesis Treatment A Nickel Precursor (e.g., Ni(NO₃)₂·6H₂O) D Mixing and Stirring (60-80°C) A->D B Solvent (e.g., Ethanol/Water) B->D C Chelating Agent (e.g., Citric Acid) C->D E Sol Formation D->E Hydrolysis & Condensation F Gelation E->F G Drying (80-120°C) F->G H Calcination (400-800°C) G->H I NiO Nanoparticles H->I

Caption: Workflow for the sol-gel synthesis of NiO nanoparticles.

Logical Relationship of Synthesis Parameters

This diagram illustrates how different synthesis parameters influence the final properties of the NiO nanoparticles.

G cluster_0 Synthesis Parameters cluster_1 Nanoparticle Properties A Precursor Type X Particle Size A->X Y Morphology A->Y B pH of Solution B->X B->Y C Calcination Temperature C->X Z Crystallinity C->Z D Chelating Agent D->X D->Y G A NiO Nanoparticle Uptake by Cancer Cell B Increased Intracellular Reactive Oxygen Species (ROS) A->B C Oxidative Stress B->C D Mitochondrial Membrane Depolarization C->D E Caspase Activation (e.g., Caspase-3, Caspase-9) D->E F Apoptosis E->F

References

Application Notes and Protocols for Hydrothermal Synthesis of Nickel Oxide (NiO) Nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of nickel oxide (NiO) nanostructures using the hydrothermal method. This method offers a versatile and scalable approach to produce a variety of NiO morphologies, including nanoparticles, nanosheets, and nanorods, which have promising applications in fields relevant to drug development and biomedical research, such as biosensing and catalysis.

Introduction to Hydrothermal Synthesis of NiO Nanostructures

The hydrothermal method is a solution-based chemical synthesis technique carried out in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. This method allows for precise control over the size, morphology, and crystallinity of the resulting nanostructures by tuning various reaction parameters. For NiO, this technique typically involves the hydrolysis of a nickel salt precursor in an aqueous solution, followed by dehydration of the intermediate nickel hydroxide (B78521) (Ni(OH)₂) to form NiO. The distinct advantage of this method is the ability to generate well-defined nanostructures with high purity and crystallinity at relatively low temperatures.

Applications in Biosensing and Catalysis

While direct applications of hydrothermally synthesized NiO in drug delivery are still an emerging area of research, their utility in biosensing and catalysis is well-established and highly relevant to the pharmaceutical and drug development sectors.

  • Biosensing: The high surface-area-to-volume ratio and favorable electrochemical properties of NiO nanostructures make them excellent candidates for the development of sensitive and selective biosensors. These sensors can be used for the detection of various biomolecules, including glucose, uric acid, and cholesterol, which are important analytes in clinical diagnostics and disease monitoring. The ability to fabricate hierarchical and porous NiO structures via the hydrothermal method can further enhance their sensing performance by providing more active sites for biomolecule interaction.

  • Catalysis: NiO nanostructures are effective catalysts for various organic reactions. Their catalytic activity is highly dependent on their morphology and surface properties, which can be precisely controlled through hydrothermal synthesis. In the context of drug development, NiO nanocatalysts can be explored for the synthesis of pharmaceutical intermediates and for the degradation of organic pollutants in pharmaceutical wastewater.

Experimental Protocols for Hydrothermal Synthesis of NiO Nanostructures

Detailed methodologies for the synthesis of different NiO nanostructures are provided below. These protocols are based on established literature and can be adapted based on specific research needs.

Protocol for Synthesis of NiO Nanoparticles

This protocol outlines the steps for synthesizing spherical NiO nanoparticles.

Materials:

  • Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Prepare a 0.1 M aqueous solution of nickel nitrate hexahydrate.

  • Separately, prepare a 2 M aqueous solution of sodium hydroxide.

  • Slowly add the NaOH solution to the nickel nitrate solution under constant stirring until the pH of the mixture reaches 10. A pale green precipitate of nickel hydroxide will form.

  • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 180°C for 2 hours.[1]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation or filtration and wash it several times with distilled water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the washed precipitate in an oven at 80°C for 12 hours.

  • To obtain the final NiO nanoparticles, anneal the dried powder at 400°C for 2 hours in a muffle furnace.

Protocol for Synthesis of NiO Nanosheets

This protocol describes the synthesis of two-dimensional NiO nanosheets.

Materials:

  • Nickel sulfate (B86663) hexahydrate (NiSO₄·6H₂O)

  • Hexamethylenetetramine ((CH₂)₆N₄)

  • Distilled water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Prepare a 0.08 M aqueous solution of nickel sulfate hexahydrate.[2][3]

  • Prepare a 0.08 M aqueous solution of hexamethylenetetramine.[2][3]

  • Mix the two solutions in a 1:1 volume ratio under vigorous stirring for 30 minutes.

  • Transfer the homogeneous solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and maintain it at 120°C for 12 hours.

  • After cooling to room temperature, collect the green precipitate by filtration.

  • Wash the product thoroughly with distilled water and absolute ethanol.

  • Dry the precipitate at 60°C for 6 hours.

  • Finally, calcine the dried powder at 400°C for 2 hours to obtain NiO nanosheets.[2]

Protocol for Synthesis of NiO Nanorods

This protocol details the synthesis of one-dimensional NiO nanorods.

Materials:

  • Nickel chloride hexahydrate (NiCl₂·6H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Glycerol (B35011)

  • Distilled water

  • Ethanol

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Dissolve 2 mmol of nickel chloride hexahydrate and 0.7 mmol of oxalic acid in a mixture of 9 ml distilled water and 16 ml glycerol with magnetic stirring for 1 hour to obtain a clear solution.[4]

  • Transfer the solution to a 50 ml Teflon-lined stainless-steel autoclave.[4]

  • Heat the autoclave at 150°C for 12 hours.[4]

  • After cooling, collect the solid product by filtration.

  • Wash the precipitate thoroughly with distilled water and ethanol.[4]

  • Dry the product at 80°C for 24 hours to obtain the precursor nanorods.[4]

  • Anneal the precursor nanorods at 500°C for 3 hours with a heating rate of 2°C/min to form porous NiO nanorods.[4]

Data Presentation: Quantitative Analysis of Synthesized NiO Nanostructures

The physical and chemical properties of hydrothermally synthesized NiO nanostructures are highly dependent on the synthesis parameters. The following tables summarize key quantitative data from various studies.

Precursor(s)Synthesis Temperature (°C)Time (h)Resulting MorphologyCrystallite Size (nm)Specific Surface Area (m²/g)Reference
Ni(NO₃)₂·6H₂O, NaOH1802Nanoparticles43.26-[1]
NiCl₂·6H₂O, Triethanolamine2001Nanoparticles6 - 19-[5][6]
NiSO₄·6H₂O, (CH₂)₆N₄--Nanosheets--[2][3]
NiCl₂·6H₂O, Oxalic acid, Glycerol15012Nanorods-33[4]
NiCl₂·6H₂O, NH₃·H₂O, PVP, Ethanol, EG14010Flake-flower-176.5[7]
Ni(NO₃)₂·6H₂O, Urea140, 160, 1806Multi-layer flakes, Microspheres, Particles--[5]

Visualization of Experimental Workflow and Parameter Influence

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the hydrothermal synthesis of NiO nanostructures and the influence of key synthesis parameters on the final morphology.

Hydrothermal_Synthesis_Workflow cluster_solution Solution Preparation cluster_hydrothermal Hydrothermal Reaction cluster_post_synthesis Post-Synthesis Processing cluster_product Final Product Precursor Nickel Salt Precursor (e.g., Ni(NO₃)₂, NiCl₂) Autoclave Transfer to Autoclave Precursor->Autoclave Solvent Solvent (e.g., Water, Ethanol) Solvent->Autoclave Precipitant Precipitating/Hydrolyzing Agent (e.g., NaOH, Urea, NH₃·H₂O) Precipitant->Autoclave Heating Heating at Controlled Temperature & Time Autoclave->Heating Washing Washing & Centrifugation Heating->Washing Drying Drying Washing->Drying Calcination Calcination (Annealing) Drying->Calcination NiO NiO Nanostructures Calcination->NiO

Caption: Experimental workflow for the hydrothermal synthesis of NiO nanostructures.

Parameter_Influence cluster_params Synthesis Parameters cluster_morphology Resulting Morphology Temp Temperature Nanoparticles Nanoparticles Temp->Nanoparticles Nanosheets Nanosheets Temp->Nanosheets Nanorods Nanorods Temp->Nanorods Time Time Time->Nanoparticles Time->Nanosheets Precursor_Conc Precursor Concentration Precursor_Conc->Nanoparticles Hierarchical Hierarchical Structures Precursor_Conc->Hierarchical pH pH pH->Nanosheets pH->Hierarchical

Caption: Influence of synthesis parameters on NiO nanostructure morphology.

References

Application Notes and Protocols for Co-Precipitation Synthesis of Nickel(II) Oxide (NiO) Micro-Rods

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of Nickel(II) oxide (NiO) micro-rods via a co-precipitation method. This method is a robust and cost-effective approach for producing crystalline NiO structures with potential applications in catalysis, energy storage, and sensing. The protocols are intended for researchers, scientists, and professionals in materials science and drug development.

Overview

The synthesis of NiO micro-rods is achieved through a two-step co-precipitation process. The first step involves the precipitation of a nickel precursor, typically nickel oxalate (B1200264) (NiC₂O₄), by reacting a nickel salt with a precipitating agent. In the second step, the precursor is calcined at a specific temperature to yield crystalline NiO micro-rods. The morphology and dimensions of the final product can be controlled by adjusting reaction parameters such as temperature, pH, and dwelling time.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis and characterization of NiO micro-rods.

Materials and Reagents
  • Nickel(II) Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O) or Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

  • Ammonium Oxalate ((NH₄)₂C₂O₄) or Sodium Hydroxide (NaOH)

  • Deionized (DI) Water

  • Ethanol (B145695)

Equipment
  • Beakers and Magnetic Stirrer with Hotplate

  • pH Meter

  • Centrifuge or Filtration Apparatus (e.g., Büchner funnel)

  • Drying Oven

  • Tube Furnace or Muffle Furnace

  • Mortar and Pestle

Synthesis of Nickel Oxalate Precursor
  • Preparation of Solutions : Prepare aqueous solutions of the nickel salt (e.g., 0.1 M Ni(NO₃)₂·6H₂O) and the precipitating agent (e.g., 0.1 M (NH₄)₂C₂O₄).

  • Precipitation : While stirring vigorously, slowly add the precipitating agent solution to the nickel salt solution. A light green precipitate of nickel oxalate should form immediately.

  • Reaction Control : Maintain the reaction at a constant temperature (e.g., 50°C, 75°C, or 100°C) for a specific dwelling time (e.g., 6 to 60 minutes) to control the growth of the precursor crystals.[1] The pH of the solution can also be adjusted at this stage if using a base like NaOH as the precipitating agent.[2]

  • Separation and Washing : After the desired reaction time, separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted ions and impurities.

  • Drying : Dry the collected nickel oxalate precursor in an oven at a temperature around 60-80°C for 12-24 hours.

Calcination of Nickel Oxalate to NiO Micro-Rods
  • Grinding : Gently grind the dried nickel oxalate precursor into a fine powder using a mortar and pestle.

  • Calcination : Place the powder in a ceramic crucible and transfer it to a tube or muffle furnace. Heat the sample in air to a temperature between 450°C and 600°C for 2-4 hours.[3][4] The heating rate can be controlled, for example, at 5°C/min.

  • Cooling : After calcination, allow the furnace to cool down to room temperature naturally.

  • Collection : The resulting gray or black powder is the final NiO micro-rod product.

Experimental Workflow

The following diagram illustrates the key steps in the co-precipitation synthesis of NiO micro-rods.

experimental_workflow cluster_synthesis Synthesis of NiO Micro-Rods cluster_characterization Characterization A Prepare Precursor Solutions (Nickel Salt & Precipitating Agent) B Co-Precipitation (Formation of Nickel Oxalate) A->B Mixing & Stirring C Washing & Drying of Precursor B->C Separation D Calcination of Precursor C->D Heat Treatment E NiO Micro-Rods D->E Cooling F Morphology (SEM) E->F G Crystal Structure (XRD) E->G H Composition (EDX) E->H I Thermal Analysis (TGA) E->I

Co-precipitation synthesis and characterization workflow.

Data Presentation

The following tables summarize the typical experimental parameters and the resulting characteristics of the synthesized NiO micro-rods based on literature data.

Table 1: Experimental Parameters for NiO Micro-Rod Synthesis

ParameterValue RangeReference
Nickel PrecursorNi(NO₃)₂·6H₂O, NiCl₂·6H₂O[5][6]
Precipitating Agent(NH₄)₂C₂O₄, NaOH[5][6]
Precursor Concentration0.01 M - 0.1 M[2]
Co-Precipitation Temperature50°C - 100°C[1]
Co-Precipitation Dwelling Time6 min - 60 min[1]
pH6 - 12[2]
Calcination Temperature450°C - 600°C[3][4]
Calcination Time2 h - 4 h[3][4]

Table 2: Characterization Data of Synthesized NiO Micro-Rods

Characterization TechniqueObserved PropertyTypical Values/ResultsReference
Field Emission Scanning Electron Microscopy (FESEM)MorphologyUniform rod-like crystals[1][5]
Mean Diameter1600 nm - 2600 nm[1][5]
X-ray Diffraction (XRD)Crystal StructureFace-centered cubic (FCC)[6]
Crystallite Size~26 nm (for nanoparticles)[6]
Energy-Dispersive X-ray Spectroscopy (EDX)Elemental CompositionPresence of Ni and O, high purity[1]
Thermogravimetric Analysis (TGA)Thermal StabilityDecomposition of precursor to NiO[5]

Characterization Protocols

Field Emission Scanning Electron Microscopy (FESEM)
  • Objective : To observe the morphology and size of the synthesized NiO micro-rods.

  • Procedure :

    • Disperse a small amount of the NiO powder in ethanol through sonication.

    • Drop-cast the dispersion onto a clean silicon wafer or carbon tape and allow it to dry.

    • Sputter-coat the sample with a thin layer of gold or platinum to enhance conductivity.

    • Image the sample using an FESEM instrument at various magnifications.

X-ray Diffraction (XRD)
  • Objective : To determine the crystal structure and phase purity of the NiO micro-rods.

  • Procedure :

    • Place the powdered NiO sample on a sample holder.

    • Perform XRD analysis using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Scan the sample over a 2θ range, for example, from 20° to 80°.

    • Compare the resulting diffraction pattern with standard JCPDS data for NiO to confirm the crystal structure.

Energy-Dispersive X-ray Spectroscopy (EDX)
  • Objective : To determine the elemental composition of the synthesized material.

  • Procedure :

    • Perform EDX analysis in conjunction with SEM.

    • Select a representative area of the sample for analysis.

    • The EDX detector will provide a spectrum showing the elemental peaks present in the sample, confirming the presence of nickel and oxygen.

Applications

This compound is a p-type semiconductor with a wide range of applications.[1] NiO micro- and nanostructures are particularly interesting due to their high surface area and unique electronic properties. Potential applications relevant to researchers and drug development professionals include:

  • Catalysis : NiO is used as a catalyst in various chemical reactions.[7]

  • Biosensors : The high surface area of NiO micro-rods makes them suitable for the immobilization of biomolecules for biosensing applications.

  • Drug Delivery : Functionalized NiO nanostructures could potentially be explored as carriers for targeted drug delivery.

  • Antimicrobial Agents : NiO nanoparticles have shown antimicrobial properties.

  • Energy Storage : NiO is a promising material for electrodes in batteries and supercapacitors.[8][9]

Logical Relationship of Synthesis Parameters

The following diagram illustrates the influence of key synthesis parameters on the final properties of the NiO micro-rods.

logical_relationship cluster_params Synthesis Parameters cluster_props NiO Micro-Rod Properties P1 Precipitation Temperature R1 Morphology (Rod-like) P1->R1 R2 Size & Aspect Ratio P1->R2 P2 Dwelling Time P2->R2 P3 pH P3->R1 P3->R2 P4 Calcination Temperature R3 Crystallinity P4->R3 R4 Purity P4->R4

References

Application Notes and Protocols for Chemical Vapor Deposition of Nickel(II) Oxide Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of Nickel(II) oxide (NiO) thin films via Chemical Vapor Deposition (CVD) and related techniques. NiO, a p-type semiconductor with a wide bandgap, offers significant potential in various applications including gas sensing, catalysis, solar cells, and electrochromic devices.[1][2][3][4][5]

Introduction to NiO Thin Films and Applications

This compound (NiO) is a transition metal oxide that has garnered considerable attention due to its excellent optical, electrical, and chemical properties, as well as its inherent stability.[1] Thin films of NiO are particularly valuable for a range of technological applications:

  • Gas Sensors: The high sensitivity of NiO to various gases, such as NO2, CO, and H2, makes it an excellent material for sensor fabrication.[2][3]

  • Solar Cells: Due to its wide bandgap and suitable band alignment, NiO is employed as an efficient hole transport layer (HTL) in perovskite and organic solar cells.[6][7][8]

  • Electrochromic Devices: NiO thin films exhibit significant changes in their optical properties upon the application of an electrical potential, making them suitable for smart windows and displays.[2]

  • Catalysis: NiO serves as a catalyst in various chemical reactions, including the oxidation of carbon monoxide and the degradation of pollutants.[2][9]

  • Antiferromagnetic Layers: Its antiferromagnetic nature is utilized in spintronic devices and as a component in exchange-biased systems.[1][2]

Deposition Techniques and Precursors

Several Chemical Vapor Deposition (CVD) techniques can be employed to synthesize high-quality NiO thin films. The choice of technique and precursor is critical in determining the final properties of the film.

Common Deposition Techniques:
  • Metal-Organic Chemical Vapor Deposition (MOCVD): This technique utilizes metal-organic precursors, which are often volatile and decompose at relatively low temperatures, allowing for precise control over film growth.[10]

  • Spray Pyrolysis: A cost-effective and scalable method where a precursor solution is sprayed onto a heated substrate, leading to the decomposition of the precursor and the formation of the NiO film.[11][12][13]

  • Reactive Sputtering: Involves bombarding a nickel target with energetic ions in the presence of a reactive gas (oxygen) to deposit a NiO film on a substrate.[1][14]

Precursors for NiO Deposition:

A variety of nickel-containing compounds can be used as precursors for the CVD of NiO. The selection of the precursor influences the deposition temperature and the purity of the resulting film.

PrecursorDeposition TechniqueTypical Deposition Temperature (°C)Solvent (for Spray Pyrolysis)Reference(s)
Nickel Nitrate (B79036) HexahydrateSpray Pyrolysis400 - 500Distilled Water[11][12]
Nickel ChlorideSpray Pyrolysis500Anhydrous Ethanol[13]
[Ni(dmamp′)2]MOCVD250 - 400N/A[6][10]
Nickel bis(1-dimethylamino-2-methyl-2-butanolate)MOCVD230 - 410N/A[10]
Nickel AcetylacetonateSpray Pyrolysis450Dimethylformamide[15]
Ni(II) β-diketonate–diamine adductsMOCVD75 - 120 (vaporization)N/A[16]

Experimental Protocols

Protocol 1: NiO Thin Film Deposition by Spray Pyrolysis

This protocol details the deposition of NiO thin films using an aqueous solution of nickel nitrate hexahydrate.

Materials and Equipment:

  • Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O)

  • Distilled Water

  • Glass or other suitable substrates

  • Spray pyrolysis setup (spray nozzle, precursor solution container, substrate heater, gas flow controller)

  • Compressed air or nitrogen as carrier gas

  • Fume hood

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrates by sonication in a sequence of detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates with a stream of nitrogen gas.

  • Precursor Solution Preparation: Prepare a 0.1 M solution of nickel nitrate hexahydrate by dissolving the appropriate amount in distilled water. Stir the solution until the precursor is fully dissolved.

  • Deposition:

    • Place the cleaned substrate on the heater and set the temperature to 500°C.[11]

    • Position the spray nozzle at a fixed distance from the substrate (typically 20-30 cm).

    • Set the carrier gas flow rate (e.g., 20 L/min).[12]

    • Once the substrate reaches the desired temperature, start the spraying process at a constant flow rate (e.g., 2 mL/min).[12]

    • Continue spraying for the desired duration to achieve the target film thickness.

  • Post-Deposition Cooling: After deposition, turn off the spray and allow the substrate to cool down to room temperature naturally on the hot plate.[12]

Workflow Diagram:

G Protocol 1: Spray Pyrolysis Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition sub_clean Substrate Cleaning sol_prep Precursor Solution Preparation (0.1M Ni(NO₃)₂·6H₂O) heating Heat Substrate (500°C) sol_prep->heating spraying Spray Deposition heating->spraying cooling Cool to Room Temperature spraying->cooling characterization Film Characterization cooling->characterization

Caption: Workflow for NiO thin film deposition via spray pyrolysis.

Protocol 2: NiO Thin Film Deposition by MOCVD

This protocol outlines the deposition of NiO thin films using the [Ni(dmamp′)2] precursor.

Materials and Equipment:

  • [Ni(dmamp′)2] precursor

  • CVD reactor with a precursor bubbler, mass flow controllers, and a heated substrate holder

  • High-purity nitrogen or argon as carrier gas

  • Vacuum pump

  • Substrates (e.g., Si(100))

Procedure:

  • Substrate Preparation: Clean the substrates using a standard RCA cleaning procedure or a similar method appropriate for the substrate material.

  • System Setup:

    • Load the [Ni(dmamp′)2] precursor into the bubbler.

    • Place the cleaned substrate onto the substrate holder in the CVD reactor.

    • Evacuate the reactor to a base pressure of < 10⁻⁵ Torr.

  • Deposition:

    • Heat the substrate to the desired deposition temperature (e.g., 300°C).[10]

    • Heat the precursor bubbler to a temperature sufficient to generate adequate vapor pressure (e.g., 80°C).[10]

    • Introduce the carrier gas through the bubbler to transport the precursor vapor into the reaction chamber.

    • Simultaneously, introduce an oxidizing agent (e.g., O₂) into the chamber if required (though some precursors can decompose without an external oxidant).

    • Maintain a constant pressure within the reactor during deposition.

    • The deposition time will determine the final film thickness.

  • Post-Deposition:

    • After the desired deposition time, stop the precursor and oxidant flow.

    • Cool the substrate to room temperature under a high vacuum or an inert gas atmosphere.

    • Vent the reactor and remove the coated substrate.

Logical Relationship Diagram:

G Protocol 2: MOCVD Parameter Relationships sub_temp Substrate Temperature film_props Film Properties (Crystallinity, Growth Rate, Surface Morphology) sub_temp->film_props pre_temp Precursor Temperature pre_temp->film_props pressure Reactor Pressure pressure->film_props flow_rate Gas Flow Rates flow_rate->film_props

Caption: Key MOCVD parameters influencing NiO film properties.

Characterization of NiO Thin Films

The properties of the deposited NiO thin films should be thoroughly characterized to ensure they meet the requirements of the intended application.

Characterization TechniqueInformation Obtained
X-ray Diffraction (XRD) Crystalline structure, phase purity, preferred crystallographic orientation, and crystallite size.[1][11][12][14]
Scanning Electron Microscopy (SEM) Surface morphology, grain size, and film thickness (from cross-sectional imaging).[1][11]
Atomic Force Microscopy (AFM) Surface topography, roughness, and grain size distribution.[7][14][17]
UV-Visible Spectroscopy Optical transmittance, absorbance, and determination of the optical bandgap.[11][17]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical states of nickel and oxygen, and stoichiometry.[4]
Four-Point Probe Measurement Electrical resistivity and conductivity.[4]

Summary of Deposition Parameters and Resulting Film Properties

The following table summarizes the deposition parameters and corresponding properties of NiO thin films from various studies.

Deposition MethodSubstrateSubstrate Temp. (°C)Precursor/TargetKey FindingOptical Bandgap (eV)Reference(s)
Spray PyrolysisGlass500Nickel NitrateFilms show a preferential orientation along the (111) direction.3.6[11]
RF SputteringSi(100)Room Temp.Ni TargetPreferred orientation shifts from (111) to (200) with increasing sputtering power.3.6 - 4.0[1]
MOCVDSi(100)250 - 400[Ni(dmamp′)2]Film density and crystallinity increase with film thickness. Optimal deposition temperature around 300°C.-[10]
DC SputteringGlass-Ni TargetPreferred orientation shifts from (111) to (200) with increased deposition time (thickness).-[14]
RF Magnetron SputteringGlass300 - 500Ni TargetDominant orientation switches from (111) to (200) with increasing temperature. Surface roughness increases.3.18 - 3.56[17]
Sol-Gel Spin CoatingGlass, Si200 - 500 (Annealing)-Optical bandgap decreases with increasing annealing temperature.3.92 - 3.68[4]
Ultrasonic Spray PyrolysisGlass450Nickel AcetylacetonatePolycrystalline films with crystallite sizes of 21-25 nm.-[15]

References

Application Notes and Protocols for Electrochemical Deposition of NiO Films for Supercapacitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of nickel oxide (NiO) thin films via electrochemical deposition for use in supercapacitor applications.

Introduction

Nickel oxide (NiO) is a promising electrode material for supercapacitors due to its high theoretical specific capacitance, excellent redox activity, and cost-effectiveness. Electrochemical deposition is a versatile and scalable method for fabricating NiO thin films with controlled morphology and thickness, which are critical parameters for optimizing supercapacitor performance. These application notes provide a comprehensive guide to the electrochemical deposition of NiO films and their characterization as supercapacitor electrodes.

Data Presentation

The following tables summarize the quantitative data from various studies on electrochemically deposited NiO films, highlighting the relationship between deposition parameters and supercapacitor performance.

Table 1: Electrochemical Deposition Parameters for NiO Films

Precursor SaltConcentration (M)ElectrolyteSubstrateDeposition ModePotential (V) vs. Ref.Current Density (mA/cm²)Deposition Time (min)Annealing Temperature (°C)Reference
Ni(NO₃)₂·6H₂O0.01 - 0.04AqueousFTO GlassGalvanostatic--0.05--[1]
NiSO₄-Nickel Sulphate, Sodium Chloride, Boric AcidStainless SteelGalvanostatic-0.96 A/dm²2350 - 550
NiCl₂0.5Aqueous KClFTO Glass---20 - 50-[2]
Ni(NO₃)₂-AqueousNickel Foam----300[3]
NiSO₄-Aqueous Na₂SO₄Stainless Steel----300[4]

Table 2: Supercapacitor Performance of Electrodeposited NiO Films

Specific Capacitance (F/g)Scan Rate (mV/s) or Current Density (A/g)Energy Density (Wh/kg)Power Density (kW/kg)Cycling Stability (%)ElectrolyteReference
4585 mV/s10.900.89-0.5 M Na₂SO₄[5]
12585 A/g---6 M KOH[3]
13605 mV/s1180-96% after 1000 cycles2 M KOH[6]
12600.5 A/g17.424.093% after 30,000 cycles2 M KOH[7]
7495 mV/s--91.23% after 5000 cycles2 M KOH[8]
31.835 mV/s---1 M KOH[9]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the electrochemical deposition of NiO thin films for supercapacitor applications. This protocol is a representative synthesis based on common practices in the literature.

1. Substrate Preparation

  • Substrate: Fluorine-doped Tin Oxide (FTO) coated glass or Stainless Steel.

  • Cleaning Procedure:

    • Sequentially sonicate the substrate in a cleaning solution (e.g., detergent), deionized (DI) water, acetone, and ethanol (B145695) for 15 minutes each.

    • Rinse the substrate thoroughly with DI water between each sonication step.

    • Dry the substrate under a stream of nitrogen gas.

2. Electrolyte Preparation

  • Precursor: Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O) or Nickel Chloride (NiCl₂).

  • Procedure:

    • Prepare a 0.02 M aqueous solution of Ni(NO₃)₂·6H₂O in DI water.

    • Stir the solution until the precursor is fully dissolved.

3. Electrochemical Deposition

  • Electrochemical Cell: A standard three-electrode cell.

    • Working Electrode: The cleaned substrate.

    • Counter Electrode: A platinum (Pt) wire or foil.

    • Reference Electrode: A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Deposition Method: Galvanostatic (constant current) deposition.

  • Procedure:

    • Assemble the three-electrode cell with the prepared electrolyte.

    • Apply a constant cathodic current density of -0.05 mA/cm² for a desired deposition time (e.g., 30 minutes).[1]

    • After deposition, rinse the Ni(OH)₂ coated substrate with DI water to remove any residual electrolyte.

4. Post-Deposition Annealing

  • Purpose: To convert the as-deposited Nickel Hydroxide (Ni(OH)₂) to Nickel Oxide (NiO).

  • Procedure:

    • Place the dried, coated substrate in a furnace.

    • Heat the substrate to 300-350°C in air for 2 hours.

    • Allow the furnace to cool down naturally to room temperature.

5. Electrochemical Characterization of the NiO Electrode

  • Electrolyte for Testing: 2 M or 6 M aqueous Potassium Hydroxide (KOH).

  • Techniques:

    • Cyclic Voltammetry (CV): To determine the specific capacitance and study the redox behavior.

    • Galvanostatic Charge-Discharge (GCD): To calculate specific capacitance, energy density, and power density.

    • Electrochemical Impedance Spectroscopy (EIS): To investigate the electrode's resistance and charge transfer kinetics.

    • Cycling Stability Test: To evaluate the long-term performance of the electrode over thousands of charge-discharge cycles.

Visualizations

Experimental Workflow

G cluster_prep Substrate Preparation cluster_dep Electrochemical Deposition cluster_post Post-Deposition Treatment cluster_char Electrochemical Characterization Substrate Select Substrate (FTO/Stainless Steel) Cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, Ethanol) Substrate->Cleaning Drying Nitrogen Drying Cleaning->Drying Electrolyte Prepare Electrolyte (e.g., 0.02M Ni(NO₃)₂·6H₂O) Cell Assemble 3-Electrode Cell Electrolyte->Cell Deposition Galvanostatic Deposition (-0.05 mA/cm²) Cell->Deposition Rinsing Rinse with DI Water Deposition->Rinsing Annealing Anneal at 300-350°C (to form NiO) Rinsing->Annealing CV Cyclic Voltammetry Annealing->CV GCD Galvanostatic Charge-Discharge Annealing->GCD EIS Electrochemical Impedance Spectroscopy Annealing->EIS Cycling Cycling Stability Test Annealing->Cycling

Caption: Experimental workflow for NiO film deposition.

Charge Storage Mechanism

G cluster_electrolyte Alkaline Electrolyte (e.g., KOH) NiO NiO NiOOH NiOOH NiO->NiOOH Charge (Oxidation) NiO + OH⁻ ↔ NiOOH + e⁻ NiOOH->NiO Discharge (Reduction) OH_ion OH⁻

References

Application Notes and Protocols: Nickel(II) Oxide as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nickel(II) oxide (NiO) as a versatile and cost-effective heterogeneous catalyst in a variety of organic transformations. The protocols detailed herein are intended to serve as a practical guide for laboratory synthesis and process development.

Catalyst Preparation: Synthesis of this compound Nanoparticles

The catalytic activity of NiO is significantly influenced by its physical properties, such as particle size, surface area, and crystallinity. Therefore, the synthesis method plays a crucial role in determining its performance. Below are protocols for two common methods for preparing NiO nanoparticles.

Protocol: Synthesis of NiO Nanoparticles by Chemical Precipitation

This method is straightforward and yields phase-pure NiO nanoparticles.

Materials:

Procedure:

  • Prepare a 0.1 M solution of Ni(NO₃)₂·6H₂O by dissolving the appropriate amount in deionized water with continuous stirring.

  • Slowly add a 0.2 M NaOH solution dropwise to the nickel nitrate solution under vigorous stirring.

  • Continue adding NaOH until the pH of the solution reaches approximately 10, resulting in the formation of a light green precipitate of nickel hydroxide (Ni(OH)₂).

  • Age the precipitate in the mother liquor for 1 hour with continuous stirring.

  • Collect the precipitate by centrifugation or filtration and wash it several times with deionized water and then with absolute ethanol to remove any remaining impurities.

  • Dry the resulting powder in an oven at 80-100 °C for 12 hours.

  • Calcine the dried powder in a muffle furnace at 400-500 °C for 2-4 hours to obtain black NiO nanoparticles.

Protocol: Synthesis of NiO Nanoparticles by Thermal Decomposition

This method utilizes a nickel complex as a precursor to produce uniform NiO nanoparticles.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • 2,9-dimethyl-1,10-phenanthroline

  • Ethanol

  • Muffle furnace

Procedure:

  • Synthesize the precursor complex, aqua(2,9-dimethyl-1,10-phenanthroline)NiCl₂, as described in the literature.[1]

  • Place the synthesized complex in a ceramic crucible.

  • Heat the crucible in a muffle furnace at a ramp rate of 10 °C/min to a final temperature of 400 °C.

  • Maintain the temperature at 400 °C for 2 hours in an air atmosphere to ensure complete decomposition of the complex into NiO nanoparticles.[1]

  • Allow the furnace to cool down to room temperature before collecting the resulting NiO nanoparticles.

Applications in Organic Synthesis

Oxidation of Alcohols

NiO-based catalysts are effective for the oxidation of primary and secondary alcohols to carboxylic acids and ketones, respectively.

Application Note: The oxidation of benzylic alcohols to the corresponding carboxylic acids can be efficiently achieved using in-situ generated nickel peroxide nanoparticles from a Ni(II) salt and a co-oxidant. This method is advantageous due to its mild reaction conditions and the use of water as a solvent.[2]

Experimental Protocol: Oxidation of Benzyl (B1604629) Alcohol to Benzoic Acid

Materials:

  • Benzyl alcohol

  • Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O)

  • Potassium persulfate (K₂S₂O₈)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • In a 250 mL round-bottom flask, dissolve benzyl alcohol (10 mmol) and NiSO₄·6H₂O (0.2 mmol) in 100 mL of 1.0 M aqueous KOH solution.

  • Add K₂S₂O₈ (20 mmol) to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, quench the reaction by adding 50 mL of deionized water.

  • Extract the unreacted starting material with diethyl ether (3 x 50 mL).

  • Acidify the aqueous layer with concentrated HCl to a pH of ~2 to precipitate the benzoic acid.

  • Filter the white precipitate, wash with cold deionized water, and dry under vacuum to obtain the pure product.

Quantitative Data: Oxidation of Substituted Benzyl Alcohols

EntrySubstrateProductReaction Time (h)Yield (%)
1Benzyl alcoholBenzoic acid497
24-Methylbenzyl alcohol4-Methylbenzoic acid495
34-Methoxybenzyl alcohol4-Methoxybenzoic acid492
44-Chlorobenzyl alcohol4-Chlorobenzoic acid485
54-Nitrobenzyl alcohol4-Nitrobenzoic acid480

Reaction conditions: Substrate (10 mmol), NiSO₄·6H₂O (0.2 mmol), K₂S₂O₈ (20 mmol), 1.0 M KOH (100 mL), room temperature.[2]

Diagram: Catalytic Cycle for the Oxidation of Benzyl Alcohol

G Catalytic Cycle for Benzyl Alcohol Oxidation cluster_reactants Reactants cluster_products Products NiO NiO NiO2 NiO₂ (NPNPs) NiO->NiO2 Oxidation NiO2->NiO Reduction BzCHO Benzaldehyde NiO2->BzCHO Oxidation BzOH Benzyl Alcohol BzCOOH Benzoic Acid BzCHO->BzCOOH Further Oxidation CoOxidant K₂S₂O₈ UsedCoOxidant K₂SO₄

Caption: Proposed catalytic cycle for the oxidation of benzyl alcohol.

Reduction of Nitroarenes

NiO nanoparticles serve as a precursor to catalytically active Ni(0) species for the hydrogenation of nitroarenes to anilines, a crucial transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals.

Application Note: The reduction can be carried out under mild conditions using a hydrogen source like hydrazine (B178648) hydrate (B1144303) or molecular hydrogen. The catalyst can be easily recovered and reused.

Experimental Protocol: Hydrogenation of Nitrobenzene (B124822) to Aniline

Materials:

  • Nitrobenzene

  • NiO nanoparticles

  • Ethanol

  • Hydrazine hydrate (80%)

  • Stirrer hotplate

  • Condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend the NiO nanoparticles (50 mg) in ethanol (20 mL).

  • Add nitrobenzene (10 mmol) to the suspension.

  • Heat the mixture to reflux (approximately 80 °C).

  • Add hydrazine hydrate (20 mmol) dropwise to the refluxing mixture over a period of 30 minutes.

  • Continue refluxing and stirring for an additional 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration or magnetic decantation.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude aniline.

  • Purify the product by distillation or column chromatography if necessary.

Quantitative Data: Hydrogenation of Substituted Nitroarenes

EntrySubstrateProductTime (h)Yield (%)
1NitrobenzeneAniline398
24-Nitrotoluene4-Toluidine3.596
34-Nitroanisole4-Anisidine495
44-Chloronitrobenzene4-Chloroaniline492
53-Nitroaniline1,3-Diaminobenzene590

Reaction conditions: Substrate (10 mmol), NiO catalyst (50 mg), Hydrazine hydrate (20 mmol), Ethanol (20 mL), Reflux.

Diagram: Experimental Workflow for Nitroarene Reduction

G Workflow for NiO-Catalyzed Nitroarene Reduction start Start setup Reaction Setup: - Round-bottom flask - NiO catalyst - Solvent (Ethanol) - Nitroarene substrate start->setup reflux Heat to Reflux (approx. 80°C) setup->reflux add_hydrazine Add Hydrazine Hydrate (dropwise) reflux->add_hydrazine monitor Monitor Reaction (TLC) add_hydrazine->monitor cool Cool to Room Temperature monitor->cool separate Separate Catalyst (Filtration/Magnetic Decantation) cool->separate evaporate Solvent Evaporation separate->evaporate purify Purification (Distillation/Chromatography) evaporate->purify end End Product (Aniline) purify->end

Caption: Step-by-step workflow for the reduction of nitroarenes.

C-C Coupling Reactions

While less common than palladium catalysts, NiO-based systems have shown promise in C-C coupling reactions, offering a more economical alternative.

Application Note: NiO nanoparticles, often in conjunction with a co-catalyst or support, can catalyze Suzuki-Miyaura coupling reactions. The reaction conditions need to be carefully optimized for each substrate pair.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole (B123540) and Phenylboronic Acid

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • NiO nanoparticles

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343)

  • Water

  • Schlenk flask and line

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., Argon), add NiO nanoparticles (5 mol%), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add a 3:1 mixture of toluene and water (4 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • After completion, cool the reaction to room temperature and add 10 mL of water.

  • Extract the product with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data: Suzuki-Miyaura Coupling of Aryl Halides

EntryAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O1001885
2IodobenzenePhenylboronic acidK₃PO₄Dioxane1001290
34-ChlorotoluenePhenylboronic acidCs₂CO₃Toluene/H₂O1102475
44-BromobenzaldehydePhenylboronic acidK₂CO₃Toluene/H₂O1001682

Reaction conditions: Aryl halide (1.0 mmol), Arylboronic acid (1.2 mmol), Base (2.0 mmol), NiO (5 mol%).

Photocatalytic Degradation of Organic Dyes

NiO is a p-type semiconductor with a wide bandgap, making it a suitable candidate for photocatalytic applications, particularly in the degradation of organic pollutants.

Application Note: NiO nanoparticles can effectively degrade organic dyes like methylene (B1212753) blue under UV or simulated solar irradiation. The efficiency of the degradation is dependent on various parameters such as catalyst loading, dye concentration, and pH.

Experimental Protocol: Photocatalytic Degradation of Methylene Blue

Materials:

  • Methylene blue (MB)

  • NiO nanoparticles

  • Beaker

  • Magnetic stirrer

  • UV lamp or solar simulator

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of methylene blue (e.g., 10 mg/L) in deionized water.

  • In a beaker, add a specific amount of NiO nanoparticles (e.g., 50 mg) to a known volume of the MB solution (e.g., 100 mL).

  • Stir the suspension in the dark for 30 minutes to ensure adsorption-desorption equilibrium.

  • Irradiate the suspension with a UV lamp or solar simulator under continuous stirring.

  • At regular time intervals, withdraw a small aliquot of the suspension, centrifuge or filter to remove the catalyst, and measure the absorbance of the supernatant at the maximum wavelength of MB (~664 nm) using a UV-Vis spectrophotometer.

  • Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Quantitative Data: Photocatalytic Degradation of Methylene Blue

Catalyst Loading (mg/100mL)Initial MB Conc. (mg/L)pHIrradiation Time (min)Degradation Efficiency (%)
2510712075
5010712088
7510712092
505712095
5020712078
5010412070
50101012094

Irradiation source: Simulated solar light.

Diagram: Factors Affecting Photocatalytic Degradation

G Key Factors in NiO Photocatalysis cluster_catalyst cluster_reaction cluster_pollutant Photocatalysis Photocatalytic Degradation Efficiency Catalyst Catalyst Properties Catalyst->Photocatalysis ParticleSize Particle Size Catalyst->ParticleSize SurfaceArea Surface Area Catalyst->SurfaceArea Crystallinity Crystallinity Catalyst->Crystallinity Reaction Reaction Conditions Reaction->Photocatalysis CatalystLoading Catalyst Loading Reaction->CatalystLoading pH pH Reaction->pH Temperature Temperature Reaction->Temperature LightIntensity Light Intensity Reaction->LightIntensity Pollutant Pollutant Characteristics Pollutant->Photocatalysis Concentration Initial Concentration Pollutant->Concentration Structure Chemical Structure Pollutant->Structure

Caption: Interrelated factors influencing photocatalytic efficiency.

References

Application of Nickel Oxide (NiO) in Lithium-Ion Battery Anodes: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Nickel oxide (NiO) has emerged as a promising anode material for next-generation lithium-ion batteries (LIBs) due to its high theoretical specific capacity of 718 mAh g⁻¹, which is significantly greater than that of commercially used graphite (B72142) anodes (372 mAh g⁻¹).[1][2] This higher capacity stems from a conversion reaction mechanism, where NiO reacts with lithium ions to form metallic nickel nanoparticles and lithium oxide (Li₂O).[3][4] However, the practical application of NiO anodes has been hindered by several challenges, including poor electrical conductivity and significant volume changes during the charge-discharge cycles, which can lead to rapid capacity fading.[5][6]

To overcome these limitations, current research focuses on two primary strategies: nanostructuring and the formation of composites. Nanostructured NiO, such as nanoparticles, nanosheets, and nanowalls, provides a larger surface area for reaction and shorter diffusion paths for lithium ions, enhancing the electrochemical performance.[6][7] Composites of NiO with conductive carbonaceous materials like graphene and carbon nanotubes (CNTs) have shown remarkable improvements in conductivity and cycling stability.[2][5] The carbon matrix acts as a conductive network and a buffer to accommodate the volume expansion of NiO during lithiation.

This document provides detailed protocols for the synthesis of NiO-based anode materials and their electrochemical characterization, along with a summary of their performance data.

Data Presentation

The following tables summarize the electrochemical performance of various NiO-based anode materials for lithium-ion batteries as reported in the literature.

Table 1: Performance of Pure NiO Anode Materials

NiO MorphologyCurrent DensityInitial Discharge Capacity (mAh g⁻¹)Reversible Capacity (mAh g⁻¹)Cycle LifeCoulombic Efficiency (%)
Nanosheets500 mA g⁻¹-1193--
Nanoparticles (50-60 nm)0.03 C1111.08884.30 after 20 cycles-80% capacity retention
Nanoplatelets0.5 V - 3.0 V----
Nanocrystals100, 200, and 500 mA/g-~500--

Table 2: Performance of NiO Composite Anode Materials

Composite MaterialCurrent DensityInitial Discharge Capacity (mAh g⁻¹)Reversible Capacity (mAh g⁻¹)Cycle LifeInitial Coulombic Efficiency (%)
NiO@graphene50 mA g⁻¹-1366205 after 500 cycles-
NiO/Ni@C0.1 A g⁻¹-791 after 150 cycles--
NiO/graphene nanofibers--~712 (3rd cycle)-~100%
NiO/RGO100 mA/g-825 after 50 cycles--

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of NiO Nanosheets

This protocol describes the synthesis of NiO nanosheets using a facile ethylene (B1197577) glycol-mediated hydrothermal method, adapted from literature.[6]

Materials:

Procedure:

  • In a typical synthesis, dissolve 1 mmol of NiCl₂·6H₂O and 4 mmol of urea in a mixture of 10 mL of ethylene glycol and 30 mL of DI water.

  • Stir the solution vigorously for 30 minutes to form a homogeneous solution.

  • Transfer the solution into a 50 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it at 120°C for 12 hours in an oven.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the green precipitate by centrifugation, and wash it with DI water and ethanol several times to remove any impurities.

  • Dry the precipitate at 60°C for 12 hours in a vacuum oven to obtain the Ni(OH)₂ precursor.

  • Finally, calcine the Ni(OH)₂ precursor at 300°C for 2 hours in air to obtain the final NiO nanosheets.

Protocol 2: Preparation of NiO@graphene Nanocomposite

This protocol details the preparation of a NiO@graphene composite with a 3D conductive network structure.[5]

Materials:

Procedure:

  • Disperse 50 mg of GO in 100 mL of DI water through ultrasonication for 2 hours to obtain a stable GO suspension.

  • Dissolve 1.45 g of Ni(NO₃)₂·6H₂O in 50 mL of DI water.

  • Add the nickel nitrate solution to the GO suspension and stir for 30 minutes.

  • Slowly add 10 mL of ammonia solution to the mixture and stir for another 30 minutes.

  • Transfer the resulting mixture to a 200 mL Teflon-lined autoclave and heat at 180°C for 12 hours.

  • After cooling, collect the precipitate by filtration, wash with DI water and ethanol, and dry at 80°C for 12 hours.

  • Anneal the dried product at 400°C for 2 hours under an argon atmosphere to obtain the NiO@graphene nanocomposite.

Protocol 3: Electrochemical Characterization (Coin Cell Assembly and Testing)

This protocol provides a standardized procedure for assembling a 2032-type coin cell and performing electrochemical tests.[8][9]

Materials and Equipment:

  • NiO-based active material

  • Acetylene (B1199291) black (conductive agent)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Copper foil (current collector)

  • Lithium metal foil (counter and reference electrode)

  • Celgard 2400 (separator)

  • Electrolyte: 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 by volume)

  • 2032-type coin cell components (casings, spacers, springs)

  • Glovebox with an argon atmosphere

  • Battery cycler

Procedure:

  • Electrode Preparation:

    • Mix the NiO-based active material, acetylene black, and PVDF binder in a weight ratio of 80:10:10.

    • Add NMP solvent to the mixture and stir to form a homogeneous slurry.

    • Coat the slurry onto a copper foil using a doctor blade.

    • Dry the coated foil in a vacuum oven at 120°C for 12 hours.

    • Punch the dried electrode sheet into circular discs of a specific diameter (e.g., 12 mm).

  • Coin Cell Assembly (inside an argon-filled glovebox):

    • Place the NiO electrode disc in the center of the bottom coin cell casing.

    • Add a few drops of electrolyte to wet the electrode surface.

    • Place the separator on top of the NiO electrode.

    • Add more electrolyte to saturate the separator.

    • Place the lithium metal foil on top of the separator.

    • Add a spacer and a spring.

    • Place the top casing and crimp the coin cell using a crimping machine.

  • Electrochemical Testing:

    • Let the assembled coin cells rest for at least 12 hours to ensure proper wetting of the electrode and separator.

    • Perform galvanostatic charge-discharge cycling using a battery cycler at a specific current density (e.g., 100 mA g⁻¹) within a voltage window of 0.01-3.0 V vs. Li/Li⁺.

    • Conduct cyclic voltammetry (CV) at a scan rate of 0.1 mV s⁻¹ between 0.01 and 3.0 V to study the electrochemical reactions.

    • Perform electrochemical impedance spectroscopy (EIS) over a frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the cell's internal resistance.

Mandatory Visualization

Electrochemical Mechanism of NiO Anode

The following diagram illustrates the conversion reaction mechanism of a NiO anode during the first lithiation and delithiation cycle in a lithium-ion battery.

NiO_Mechanism cluster_lithiation First Lithiation (Discharge) cluster_delithiation First Delithiation (Charge) NiO NiO Crystal SEI_formation SEI Layer Formation NiO->SEI_formation Initial Stage Li_ions_e Li⁺ + e⁻ Li_ions_e->NiO Conversion_reaction Conversion Reaction NiO + 2Li⁺ + 2e⁻ → Ni⁰ + Li₂O SEI_formation->Conversion_reaction Ni_Li2O Ni Nanoparticles in Li₂O Matrix Conversion_reaction->Ni_Li2O Ni_Li2O_charge Ni Nanoparticles in Li₂O Matrix Deconversion_reaction Deconversion Reaction Ni⁰ + Li₂O → NiO + 2Li⁺ + 2e⁻ Ni_Li2O_charge->Deconversion_reaction NiO_reformed Reformed NiO Deconversion_reaction->NiO_reformed Li_ions_e_out Li⁺ + e⁻ Deconversion_reaction->Li_ions_e_out

Caption: Conversion reaction of NiO anode during charge/discharge.

Experimental Workflow for NiO Anode Preparation and Testing

This diagram outlines the general workflow from the synthesis of NiO-based materials to the final electrochemical characterization.

Workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode & Cell Fabrication cluster_testing Electrochemical Characterization start Precursors (e.g., Ni Salt, GO) synthesis Synthesis Method (e.g., Hydrothermal) start->synthesis washing_drying Washing & Drying synthesis->washing_drying calcination Calcination/Annealing washing_drying->calcination material Final NiO-based Anode Material calcination->material slurry Slurry Preparation (Active Material, Carbon, Binder) material->slurry coating Coating on Cu Foil slurry->coating drying_punching Drying & Punching coating->drying_punching assembly Coin Cell Assembly (in Glovebox) drying_punching->assembly resting Cell Resting (12h) assembly->resting cycling Galvanostatic Cycling resting->cycling cv Cyclic Voltammetry (CV) resting->cv eis EIS Analysis resting->eis data Performance Data Analysis cycling->data

Caption: Workflow for NiO anode synthesis and electrochemical testing.

References

Application Notes and Protocols for Nickel(II) Oxide in Gas Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nickel(II) Oxide (NiO), a p-type semiconductor, in the development of chemiresistive gas sensors.[1][2] NiO-based sensors are gaining significant attention due to their high sensitivity, excellent chemical stability, and cost-effectiveness, making them promising candidates for a wide range of applications, including environmental monitoring, industrial safety, and medical diagnostics.[1][2] This document outlines the fundamental sensing mechanism, key performance metrics for various target gases, detailed experimental protocols for sensor fabrication and testing, and illustrative diagrams to facilitate understanding.

Introduction to NiO for Gas Sensing

Nickel oxide is a metal oxide semiconductor with a wide bandgap (3.6–4.0 eV).[2][3] Its p-type semiconducting nature, where holes are the majority charge carriers, dictates its gas sensing behavior.[2] The sensing mechanism relies on the change in electrical resistance of the NiO material upon interaction with target gas molecules at elevated operating temperatures.[4] The nanostructure of NiO plays a crucial role in its sensing performance, with morphologies like nanoparticles, nanowires, and nanosheets offering a high surface-area-to-volume ratio, which enhances gas adsorption and sensitivity.[1][5]

P-type Semiconductor Gas Sensing Mechanism

The gas sensing mechanism of p-type semiconductors like NiO is primarily based on the modulation of the width of the hole accumulation layer (HAL) at the surface of the material.[4][6]

In Air (Baseline Resistance): When the NiO sensor is in an air atmosphere at an elevated temperature, oxygen molecules adsorb onto the surface. These adsorbed oxygen molecules capture electrons from the valence band of the NiO, creating holes and forming ionized oxygen species (O²⁻, O⁻, or O²⁻ depending on the temperature). This process leads to the formation of a hole accumulation layer at the surface, which decreases the overall resistance of the sensor. This stabilized resistance in the air is considered the baseline resistance (Ra).

Exposure to Reducing Gases (e.g., H₂S, VOCs, CO, NH₃): Upon exposure to a reducing gas, the gas molecules react with the pre-adsorbed oxygen ions on the NiO surface. This reaction releases the trapped electrons back to the valence band, leading to a recombination of holes. The decreased hole concentration in the accumulation layer increases the sensor's resistance (Rg).

Exposure to Oxidizing Gases (e.g., NO₂): Conversely, when exposed to an oxidizing gas like NO₂, the gas molecules can directly adsorb on the sensor surface and capture electrons from the valence band. This further increases the concentration of holes in the accumulation layer, resulting in a decrease in the sensor's resistance (Rg).

The sensor response is typically defined as the ratio of the resistance in the target gas to the resistance in air (Rg/Ra) for reducing gases and (Ra/Rg) for oxidizing gases.

G Figure 1: Gas Sensing Mechanism of p-type NiO cluster_air In Air cluster_reducing In Reducing Gas (e.g., VOCs, H₂S) cluster_oxidizing In Oxidizing Gas (e.g., NO₂) Air_O2 O₂ (from Air) NiO_Surface_Air NiO Surface Air_O2->NiO_Surface_Air Adsorption & Electron Trapping HAL_Air Hole Accumulation Layer (HAL) (Increased hole concentration) NiO_Surface_Air->HAL_Air Forms Resistance_Air Low Resistance (Baseline) HAL_Air->Resistance_Air Results in Reducing_Gas Reducing Gas NiO_Surface_Reducing NiO Surface with Adsorbed O⁻ Reducing_Gas->NiO_Surface_Reducing Reaction & Electron Release HAL_Reducing Hole Accumulation Layer (HAL) (Decreased hole concentration) NiO_Surface_Reducing->HAL_Reducing Shrinks Resistance_Reducing High Resistance HAL_Reducing->Resistance_Reducing Results in Oxidizing_Gas Oxidizing Gas (NO₂) NiO_Surface_Oxidizing NiO Surface Oxidizing_Gas->NiO_Surface_Oxidizing Adsorption & Electron Trapping HAL_Oxidizing Hole Accumulation Layer (HAL) (Further increased hole concentration) NiO_Surface_Oxidizing->HAL_Oxidizing Expands Resistance_Oxidizing Lower Resistance HAL_Oxidizing->Resistance_Oxidizing Results in

Caption: Figure 1: Gas Sensing Mechanism of p-type NiO.

Performance of NiO-Based Gas Sensors

The performance of NiO gas sensors is evaluated based on several key parameters. The following tables summarize the performance of various NiO-based sensors for the detection of different gases as reported in the literature.

Volatile Organic Compounds (VOCs) Detection
Target GasConcentration (ppm)Operating Temp. (°C)Response (Rg/Ra)Response Time (s)Recovery Time (s)NiO Morphology/TypeReference
Ethanol (B145695)53501.5< 80< 120Thick Film (~10 µm)[7][8]
IsobutyleneNot Specified350Max Response< 80< 120Thick Film (~10 µm)[7]
Various VOCs5350-< 80< 120Thick Film (~10 µm)[7][8]
Ethanol1000250High--Nanoparticles[9]
Acetone1000250High--Nanoparticles[9]
Hydrogen Sulfide (H₂S) Detection
Concentration (ppm)Operating Temp. (°C)Response (Rg/Ra)Response Time (s)Recovery Time (s)NiO Morphology/TypeReference
10150Max Response458Nanoparticles (with surfactant)[10]
10150Max Response1064Nanoparticles (without surfactant)[10]
100150High--Nanoparticles (11.5 nm)[11]
50-500Room Temp75.01% (max)--NiO-CuO Nanocomposite[12]
Nitrogen Dioxide (NO₂) Detection
Concentration (ppb)Operating Temp. (°C)ResponseResponse Time (s)Recovery Time (s)NiO Morphology/TypeReference
80010028.25%--NiO/N-rGO Nanohybrid[3]
< 1000100High--NiO/N-rGO Nanohybrid[3]
20,000 (20 ppm)Room Temp12.42Long-NiO with Ni vacancies[13]
10,000 (10 ppm)20016.06< 30< 30WO₃ modified flower-like NiO[14]
350,000 (350 ppm)15067%--Sputtered Thin Film (150 nm)[15]
Other Gases (CO, NH₃, H₂)
Target GasConcentration (ppm)Operating Temp. (°C)ResponseResponse Time (s)Recovery Time (s)NiO Morphology/TypeReference
CO5250High--Flake-flower NiO[16]
NH₃10100Low--NiO/N-rGO Nanohybrid[3]
H₂30225Excellent--Porous Nanosheet[16]

Experimental Protocols

Synthesis of NiO Nanomaterials (Hydrothermal Method)

This protocol describes a general procedure for synthesizing NiO nanostructures, which can be adapted to produce various morphologies like nanosheets or flake-flowers.[10][16][17]

Materials:

  • Nickel salt precursor (e.g., Nickel Chloride (NiCl₂·6H₂O) or Nickel Nitrate (Ni(NO₃)₂·6H₂O))

  • Precipitating agent (e.g., Urea (CO(NH₂)₂), Ammonia solution (NH₃·H₂O))

  • Solvent (Deionized water)

  • Optional: Capping agent/surfactant (e.g., Thioglycerol)[10] or structural agent (e.g., Ethylene glycol)[17]

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Dissolve a specific amount of the nickel salt precursor in deionized water to form a homogenous solution.

  • If using, add the capping agent or structural agent to the solution and stir.

  • Add the precipitating agent to the solution. The amount will influence the morphology of the final product.

  • Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180 °C) for a designated period (e.g., 6-24 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation, and wash it several times with deionized water and ethanol to remove any unreacted reagents.

  • Dry the obtained powder in an oven at a low temperature (e.g., 60-80 °C).

  • Finally, calcine the dried powder in a muffle furnace at a high temperature (e.g., 350-500 °C) for a few hours to obtain the final NiO nanostructures.

Fabrication of Thick Film Gas Sensor

This protocol outlines the screen-printing method for fabricating a thick film sensor on an alumina (B75360) substrate.

Materials:

  • Synthesized NiO nanopowder

  • Organic binder (e.g., ethyl cellulose)

  • Solvent (e.g., terpineol)

  • Alumina (Al₂O₃) substrate with pre-printed electrodes (e.g., Au or Pt)

  • Screen printer

  • Drying oven and muffle furnace

Procedure:

  • Prepare a paste by mixing the NiO nanopowder with the organic binder and solvent in a mortar and pestle until a homogenous slurry is formed.

  • Place the alumina substrate with interdigitated electrodes on the screen printer.

  • Use a squeegee to press the NiO paste through the screen mesh onto the substrate, covering the electrode area.

  • Carefully remove the substrate and dry it in an oven at a low temperature (e.g., 100-150 °C) to evaporate the solvent.

  • Sinter the dried film in a muffle furnace at a higher temperature (e.g., 400-600 °C) to burn out the organic binder and form a stable, porous NiO thick film.

  • Solder connecting wires to the electrode pads.

Gas Sensing Measurement Protocol

This protocol describes a standard setup and procedure for evaluating the gas sensing performance of the fabricated NiO sensor.

Equipment:

  • Gas sensing measurement system with a sealed test chamber

  • Mass flow controllers (MFCs) for precise gas concentration control

  • Heater for controlling the sensor's operating temperature

  • Source meter or electrometer for resistance measurement

  • Data acquisition system (computer with appropriate software)

  • Target gas cylinders and a cylinder of synthetic air (as the carrier and reference gas)

Procedure:

  • Place the fabricated NiO sensor inside the test chamber and seal it.

  • Heat the sensor to the desired operating temperature and allow the resistance to stabilize in a constant flow of synthetic air. This baseline resistance (Ra) is recorded.

  • Introduce a specific concentration of the target gas into the chamber by mixing it with synthetic air using the MFCs. The total gas flow rate should be kept constant.[3]

  • Record the change in the sensor's resistance until it reaches a stable value in the presence of the target gas (Rg).

  • Purge the chamber with synthetic air to allow the sensor's resistance to return to its original baseline. The time taken for this is the recovery time.

  • The time taken for the sensor to reach 90% of the total resistance change upon gas exposure is the response time.

  • Repeat the exposure and recovery cycles to check for reproducibility.

  • Vary the concentration of the target gas and the operating temperature to determine the optimal sensing conditions.

G Figure 2: Experimental Workflow for NiO Gas Sensor Start Synthesis 1. NiO Nanomaterial Synthesis (e.g., Hydrothermal) Start->Synthesis Characterization1 2. Material Characterization (XRD, SEM, TEM) Synthesis->Characterization1 Fabrication 3. Sensor Device Fabrication (e.g., Screen Printing) Characterization1->Fabrication Measurement 4. Gas Sensing Measurement Fabrication->Measurement Analysis 5. Data Analysis (Sensitivity, Response/Recovery Time) Measurement->Analysis End Analysis->End

Caption: Figure 2: Experimental Workflow for NiO Gas Sensor.

Conclusion and Future Perspectives

This compound nanostructures have demonstrated significant potential for the development of high-performance gas sensors for a variety of target analytes.[1][5] The performance of these sensors can be further enhanced through strategies such as doping with other metals, forming heterojunctions with other metal oxides, and surface functionalization with noble metals.[1][18] Future research will likely focus on improving the selectivity, reducing the operating temperature to lower power consumption, and enhancing the long-term stability of NiO-based sensors.[1] The development of flexible and wearable gas sensors based on NiO is also a promising area of investigation.

References

Application Notes and Protocols for Nickel(II) Oxide in Ceramic Pigments and Glazes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nickel(II) oxide (NiO) as a colorant in ceramic pigments and glazes. The information is intended for a technical audience and details the chemical principles, experimental procedures, and quantitative data associated with achieving a range of colors and effects.

Introduction

This compound is a versatile colorant in ceramics, capable of producing a wide spectrum of colors including greens, browns, grays, blues, and yellows.[1][2] The final color is highly dependent on the base glaze chemistry, the concentration of NiO, firing temperature, and kiln atmosphere.[3][4] Nickel oxide is a refractory material, meaning it resists melting, and is typically used in small percentages, often to modify or soften the colors of other metallic oxides.[5][6]

Safety Precautions: this compound is toxic and a suspected carcinogen.[7] It can cause allergic skin reactions and respiratory issues if inhaled.[8][9] Therefore, it is crucial to handle NiO powder in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator. Glazes containing nickel are generally not recommended for food-safe surfaces.[6]

Quantitative Data: Glaze Compositions and Color Outcomes

The color produced by this compound is a function of its coordination environment within the glass matrix of the glaze, which is determined by the surrounding fluxing agents. The following tables summarize the influence of various oxides on the color of nickel-containing glazes and provide example formulations with their resulting colors, including CIELab* color space values where available.

Table 1: Influence of Co-oxides on Nickel Glaze Color

Co-oxideTypical % Range of NiOResulting ColorReference
MgO1-5%Green[6]
ZnO1-5%Steel Blue to Lavender Blue[4][6]
CaO1-5%Tan[6]
BaO1-5%Brown[6]
Li₂O1-5%Yellow[6]
High Potash (K₂O)1-5%Pink[6]
Lead Oxide (PbO)1-5%Grey[6]

Table 2: Example Nickel-Titanate (PY53) Pigment in Ceramic Glaze

This table presents data on the change in color of a ceramic glaze colored with a PY53 Nickel-Titanate pigment synthesized with varying NiO ratios.[10]

Sample (Increasing NiO ratio)L* (Lightness)a* (Red/Green)b* (Yellow/Blue)Visual Color
PY53 - Sample 175.0-2.540.0Yellow
PY53 - Sample 274.5-2.041.5More intense yellow
PY53 - Sample 374.0-1.543.0Strong yellow

Note: The exact NiO percentages for each sample in the source dataset were not specified, but a clear trend of increasing yellowness (b value) with an increasing NiO ratio was observed.*[10]

Experimental Protocols

Protocol for Solid-State Synthesis of a Nickel-Based Ceramic Pigment

This protocol describes a general method for synthesizing a nickel-containing pigment via a solid-state reaction. This method involves the high-temperature reaction of powdered raw materials.

Materials and Equipment:

  • This compound (NiO)

  • Other metal oxides or carbonates (e.g., Al₂O₃, SiO₂, TiO₂, ZnO)

  • Planetary ball mill or mortar and pestle

  • High-temperature furnace (capable of reaching at least 1400°C)

  • Alumina (B75360) crucibles

  • Precision balance

Procedure:

  • Formulation: Based on the desired pigment, calculate the stoichiometric amounts of the raw materials. For example, to synthesize a Ni-doped Al₂TiO₅ blue-green pigment, you would use NiO, Al₂O₃, and TiO₂.

  • Mixing and Grinding: Weigh the raw materials precisely and mix them thoroughly. For optimal homogeneity and reactivity, grind the mixture using a planetary ball mill. Alternatively, for smaller batches, use a mortar and pestle. The goal is to achieve a fine, uniform powder.

  • Calcination: Place the powdered mixture in an alumina crucible. Heat the crucible in a high-temperature furnace. The heating rate, final temperature, and holding time will depend on the specific pigment being synthesized. A typical firing schedule could be heating at a rate of 5-10°C/minute to a temperature between 1100°C and 1400°C, with a hold time of 1-6 hours.

  • Cooling and Pulverization: After calcination, allow the furnace to cool down to room temperature. The resulting product will be a sintered mass. Remove the pigment from the crucible and pulverize it using a mortar and pestle or a ball mill to obtain a fine powder.

  • Characterization (Optional): The synthesized pigment can be characterized using techniques such as X-ray Diffraction (XRD) to determine the crystalline phases, and a spectrophotometer to measure the CIELab* color coordinates.

Protocol for Preparation and Application of a Nickel-Containing Ceramic Glaze

This protocol outlines the steps for preparing a ceramic glaze with this compound and applying it to a ceramic body.

Materials and Equipment:

  • Base glaze recipe (frit, feldspar, kaolin, silica, etc.)

  • This compound (NiO)

  • Water

  • Sieve (80-100 mesh)

  • Mixing container

  • Glaze mixer or whisk

  • Bisque-fired ceramic ware

  • Glazing tongs, brushes, or dipping container

Procedure:

  • Glaze Formulation: Weigh the dry ingredients of the base glaze. Add the desired percentage of this compound (typically between 1% and 5% of the dry weight).[3]

  • Mixing: Place the dry ingredients in a mixing container. Gradually add water while stirring until a smooth, milk-like consistency is achieved.

  • Sieving: Pass the glaze mixture through an 80 or 100-mesh sieve to remove any clumps and ensure a uniform suspension. This step is crucial for a smooth, even glaze application.

  • Application:

    • Dipping: Use glazing tongs to hold the bisque-fired piece and immerse it in the glaze for a few seconds.

    • Brushing: Apply 2-3 even coats of glaze with a soft brush, allowing each coat to dry before applying the next.

    • Pouring: Pour the glaze over the surface of the ceramic piece.

  • Drying: Allow the glazed ware to dry completely before firing.

  • Firing: Fire the glazed piece in a kiln according to the temperature specified for the base glaze. The firing can be in an oxidation or reduction atmosphere, which will significantly affect the final color.[4]

Visualizations

Signaling Pathways and Logical Relationships

The color of a nickel-containing glaze is determined by the coordination chemistry of the Ni²⁺ ion within the glassy matrix. This can be conceptualized as a signaling pathway where the inputs are the chemical components of the glaze and the output is the observed color.

G cluster_input Glaze Composition (Inputs) cluster_process Firing Process cluster_coordination Coordination Chemistry cluster_output Resulting Color (Output) NiO This compound (NiO) Melting Melting and Dissolution NiO->Melting Fluxes Fluxing Agents (MgO, ZnO, CaO, etc.) Fluxes->Melting GlassFormer Glass Former (SiO2) GlassFormer->Melting Coordination Ni²⁺ Coordination Environment Melting->Coordination Determines coordination number and geometry of Ni²⁺ Color Final Glaze Color Coordination->Color Dictates light absorption and reflection

Caption: Relationship between glaze composition and final color.

Experimental Workflows

The following diagrams illustrate the workflows for pigment synthesis and glaze preparation.

G cluster_synthesis Pigment Synthesis Workflow start Start: Raw Material Selection (NiO, Al₂O₃, SiO₂) weigh 1. Weigh Raw Materials start->weigh mix 2. Mix and Grind (Ball Mill) weigh->mix calcine 3. Calcine in Furnace (1100-1400°C) mix->calcine cool 4. Cool to Room Temperature calcine->cool pulverize 5. Pulverize Sintered Mass cool->pulverize end End: Fine Pigment Powder pulverize->end

Caption: Solid-state synthesis of a nickel-based pigment.

G cluster_glazing Glaze Preparation and Application Workflow start_glaze Start: Base Glaze and NiO weigh_glaze 1. Weigh Dry Ingredients start_glaze->weigh_glaze mix_glaze 2. Add Water and Mix weigh_glaze->mix_glaze sieve_glaze 3. Sieve Mixture (80-100 mesh) mix_glaze->sieve_glaze apply_glaze 4. Apply to Bisque Ware (Dip, Brush, or Pour) sieve_glaze->apply_glaze dry_glaze 5. Dry Completely apply_glaze->dry_glaze fire_glaze 6. Fire in Kiln dry_glaze->fire_glaze end_glaze End: Fired Ceramic Piece fire_glaze->end_glaze

Caption: Preparation and application of a nickel-containing glaze.

References

Application Notes: Photocatalytic Degradation of Organic Dyes Using Nickel Oxide (NiO) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The textile, food, and printing industries release significant quantities of organic dyes into wastewater, posing a considerable threat to the environment and human health.[1] Many of these dyes are toxic, carcinogenic, and non-biodegradable.[1] Advanced Oxidation Processes (AOPs) have emerged as effective methods for treating dye-contaminated water, with photocatalysis being a particularly promising, cost-effective, and environmentally friendly approach.[1][2] Nickel oxide (NiO), a p-type semiconductor with a wide bandgap (3.5 eV), has garnered attention as a photocatalyst due to its high stability, low cost, and excellent catalytic properties.[3] NiO nanoparticles (NPs) have demonstrated high efficiency in degrading various organic dyes, including Methylene Blue (MB), Rhodamine B (RhB), Methyl Orange (MO), and Congo Red (CR), under UV and visible light irradiation.[1][4]

Synthesis of NiO Nanoparticles

NiO nanoparticles can be synthesized through various methods, including:

  • Chemical Precipitation: A simple and common method involving the precipitation of nickel hydroxide (B78521) from a nickel salt (e.g., nickel nitrate (B79036) or nickel chloride) using a precipitating agent like sodium hydroxide (NaOH), followed by calcination to form NiO.

  • Hydrothermal Method: This technique involves a chemical reaction in an aqueous solution above the boiling point of water within a sealed vessel, leading to the formation of crystalline NiO nanoparticles.[5]

  • Sol-Gel Method: This method allows for the synthesis of NiO nanoparticles with controlled size and morphology through the conversion of a molecular precursor solution into a gel, followed by drying and calcination.[6]

  • Thermal Decomposition: In this method, a nickel precursor, such as nickel acetate (B1210297) or nickel oxalate, is heated at a specific temperature to decompose it into NiO nanoparticles.[7][8]

  • Green Synthesis: An eco-friendly approach that utilizes plant extracts (e.g., from Phytolacca dodecandra or Pedalium Murex) as reducing and capping agents for the synthesis of NiO nanoparticles.[9][10]

The synthesized NiO nanoparticles are typically characterized using techniques such as X-ray Diffraction (XRD) to determine the crystal structure and size, Scanning Electron Microscopy (SEM) to observe the morphology, Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups, and UV-Vis Spectroscopy to determine the optical properties and bandgap energy.[4][7][8]

Mechanism of Photocatalytic Degradation

The photocatalytic activity of NiO nanoparticles is initiated when they are irradiated with light of energy equal to or greater than their bandgap. This leads to the generation of electron-hole pairs (e⁻-h⁺)[1][10][11]:

NiO + hν → NiO (e⁻ + h⁺)

The photogenerated holes (h⁺) in the valence band are powerful oxidizing agents that can directly oxidize the organic dye molecules adsorbed on the surface of the NiO nanoparticles.[10] They can also react with water molecules or hydroxide ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH).[1][11]

h⁺ + H₂O → •OH + H⁺ h⁺ + OH⁻ → •OH

Simultaneously, the electrons (e⁻) in the conduction band can be trapped by adsorbed oxygen molecules to form superoxide (B77818) radical anions (•O₂⁻).[10][11]

e⁻ + O₂ → •O₂⁻

These highly reactive oxygen species (ROS), particularly •OH and •O₂⁻, are the primary agents responsible for the degradation of complex organic dye molecules into simpler and less harmful substances like CO₂, H₂O, and mineral acids.[1][3][10]

•OH / •O₂⁻ + Organic Dye → Degradation Products (CO₂, H₂O, etc.)

Data Presentation

Table 1: Photocatalytic Degradation of Methylene Blue (MB) using NiO Nanoparticles

Catalyst DoseInitial Dye Conc. (mg/L)pHIrradiation Time (min)Degradation Efficiency (%)Light SourceReference
1 g/L101012098.7Visible Light[4]
15 mg4 ppm710099UV Light[1]
40 mg5 ppmNatural12085Sunlight
Not SpecifiedNot SpecifiedNot Specified27089Sunlight[6]

Table 2: Photocatalytic Degradation of Rhodamine B (RhB) using NiO Nanoparticles

Catalyst DoseInitial Dye Conc. (mg/L)pHIrradiation Time (min)Degradation Efficiency (%)Light SourceReference
1 g/L10212080.33Visible Light[4]
0.02 gNot SpecifiedNot Specified9088Halogen Lamp (>420 nm)[8]
Not SpecifiedNot Specified424092Not Specified[12]

Table 3: Photocatalytic Degradation of Other Organic Dyes using NiO Nanoparticles

DyeCatalyst DoseInitial Dye Conc.pHIrradiation Time (min)Degradation Efficiency (%)Light SourceReference
Methyl Orange (MO) 20 mg50 ppm6Not Specified89.04Full Spectrum[13]
Orange II 0.03 g90 ppm22093UV Light[11]
Congo Red (CR) Not SpecifiedNot SpecifiedNot Specified18094UV Light (365 nm)[14]
Crystal Violet (CV) Not SpecifiedNot SpecifiedNot Specified3350Not Specified[2]
Rose Bengal (RB) 0.05 g10 ppm424092Not Specified[12]

Factors Influencing Photocatalytic Activity

Several parameters significantly affect the efficiency of the photocatalytic degradation process:

  • pH of the Solution: The pH of the dye solution plays a crucial role as it influences the surface charge of the NiO nanoparticles and the formation of hydroxyl radicals.[1][4] For Methylene Blue, degradation efficiency increases with pH, reaching a maximum at pH 10.[4] Conversely, for Rhodamine B and Orange II, the degradation is more effective in acidic conditions (pH 2).[4][11]

  • Catalyst Dosage: An increase in the amount of NiO nanoparticles generally leads to a higher degradation rate due to the increased number of available active sites for dye adsorption and photocatalysis.[11][15]

  • Initial Dye Concentration: The degradation efficiency tends to decrease as the initial dye concentration increases.[13] At higher concentrations, more dye molecules are adsorbed on the catalyst surface, which can block the light from reaching the nanoparticles, thus reducing the generation of reactive oxygen species.[13]

Experimental Protocols

Protocol 1: Synthesis of NiO Nanoparticles via Chemical Precipitation

This protocol describes a simple chemical precipitation method for synthesizing NiO nanoparticles.

Materials:

  • Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Absolute ethanol (B145695)

  • Beakers, magnetic stirrer, centrifuge, oven, muffle furnace

Procedure:

  • Prepare a 30 mM solution of Ni(NO₃)₂·6H₂O by dissolving the appropriate amount in 150 mL of distilled water in a 250 mL beaker.

  • Stir the solution continuously at room temperature using a magnetic stirrer.

  • Slowly add a freshly prepared 30 mM solution of 150 mL NaOH dropwise to the nickel nitrate solution while stirring. A light green precipitate of nickel hydroxide (Ni(OH)₂) will form.

  • Continue stirring for an additional 30 minutes to ensure the reaction is complete.

  • Collect the precipitate by centrifugation.

  • Wash the collected precipitate several times with distilled water and then with absolute ethanol to remove any unreacted precursors and byproducts.

  • Dry the washed precipitate in an oven at 70°C for 12 hours.

  • Transfer the dried powder to a crucible and calcine it in a muffle furnace at 600°C for 4 hours to obtain NiO nanoparticles.

Protocol 2: Characterization of NiO Nanoparticles

To confirm the successful synthesis and determine the properties of the NiO nanoparticles, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To analyze the crystal structure, phase purity, and average crystallite size of the nanoparticles.[16]

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology, shape, and size distribution of the nanoparticles.[7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and confirm the formation of the Ni-O bond.[16]

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the optical properties and estimate the bandgap energy of the NiO nanoparticles.[16]

Protocol 3: Photocatalytic Degradation of Methylene Blue (MB)

This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized NiO nanoparticles using Methylene Blue as a model organic dye.

Materials and Equipment:

  • Synthesized NiO nanoparticles

  • Methylene Blue (MB) dye

  • Distilled water

  • Beaker or photoreactor

  • Light source (e.g., sunlight, UV lamp, or halogen lamp)

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

  • Syringes and filters

Procedure:

  • Prepare a stock solution of Methylene Blue (e.g., 10 mg/L) in distilled water.

  • In a typical experiment, add a specific amount of NiO nanoparticles (e.g., 40 mg) to a specific volume of the MB dye solution (e.g., 100 mL) in a beaker.

  • Before irradiation, stir the suspension in the dark for 30 minutes to achieve adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Place the beaker under a light source (e.g., natural sunlight) and start the irradiation.

  • At regular time intervals (e.g., every 20 minutes for a total of 120 minutes), withdraw a small aliquot (e.g., 3-5 mL) of the suspension.

  • Immediately filter the aliquot to remove the NiO nanoparticles.

  • Measure the absorbance of the filtrate at the maximum absorption wavelength of MB (around 664 nm) using a UV-Vis spectrophotometer.

  • The degradation efficiency (%) can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance of the dye solution (after dark adsorption) and Aₜ is the absorbance at time 't'.

Visualizations

Experimental_Workflow cluster_synthesis NiO Nanoparticle Synthesis cluster_characterization Characterization cluster_photocatalysis Photocatalytic Degradation cluster_analysis Analysis s1 Precursor Preparation (e.g., Ni(NO3)2 + NaOH) s2 Precipitation s1->s2 s3 Washing & Drying s2->s3 s4 Calcination s3->s4 c1 XRD s4->c1 c2 SEM s4->c2 c3 FTIR s4->c3 c4 UV-Vis s4->c4 p2 Add NiO Nanoparticles s4->p2 p1 Prepare Dye Solution (e.g., Methylene Blue) p1->p2 p3 Dark Adsorption p2->p3 p4 Light Irradiation p3->p4 p5 Sample Collection p4->p5 a1 UV-Vis Spectroscopy p5->a1 a2 Calculate Degradation % a1->a2

Caption: Experimental workflow for NiO synthesis and photocatalytic dye degradation.

Photocatalysis_Mechanism cluster_catalyst NiO Nanoparticle VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ VB->p1 h⁺ Light Light (hν) Light->VB Excitation H2O H₂O O2 O₂ Dye Organic Dye Products Degradation Products (CO₂, H₂O, etc.) Dye->Products p1->H2O + H₂O → •OH p1->Dye Oxidation p1->Dye Degradation by Reactive Oxygen Species p2->O2 + O₂ → •O₂⁻ p2->Dye Degradation by Reactive Oxygen Species

Caption: Mechanism of photocatalytic degradation of organic dyes using NiO nanoparticles.

References

Application Notes and Protocols: Nickel(II) Oxide as a Hole Transport Layer in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Introduction

Nickel(II) oxide (NiOₓ) has emerged as a leading inorganic hole transport layer (HTL) for perovskite solar cells (PSCs), particularly in the inverted p-i-n device architecture.[1][2] Its popularity stems from a combination of desirable properties including high hole mobility, excellent chemical and thermal stability, a deep valence band that aligns well with the perovskite absorber layer, and high optical transparency due to its wide bandgap (3.6–4.0 eV).[3][4][5] These characteristics contribute to efficient hole extraction and transport, while simultaneously blocking electrons, a critical function for high-performance PSCs.[4][6] Furthermore, NiOₓ is an earth-abundant and low-cost material, making it a viable alternative to expensive and less stable organic HTLs like Spiro-OMeTAD and PEDOT:PSS, thus paving the way for the commercialization of PSC technology.[1][5][7]

This document provides detailed application notes and experimental protocols for the deposition of NiOₓ thin films and their integration into perovskite solar cells.

Key Advantages of NiOₓ as an HTL

  • High Stability: NiOₓ-based PSCs exhibit significantly improved long-term thermal and air stability compared to devices using organic HTLs like PEDOT:PSS.[7][8] Encapsulated devices have shown no performance degradation after 1000 hours at 85°C in the dark.[8]

  • Efficient Charge Transport: The favorable energy level alignment between NiOₓ and the perovskite active layer facilitates efficient extraction of holes from the perovskite and transport to the electrode.[3][4]

  • Low-Temperature Processing: Several fabrication methods for NiOₓ films are compatible with low-temperature processing, making it suitable for flexible device applications.[9]

  • Reduced Hysteresis: PSCs incorporating NiOₓ HTLs often exhibit negligible current density-voltage (J-V) hysteresis.[10]

  • Cost-Effectiveness: As an abundant inorganic material, NiOₓ offers a low-cost alternative to commonly used organic HTLs.[2]

Data Presentation: Performance of Perovskite Solar Cells with NiOₓ HTLs

The performance of PSCs is highly dependent on the fabrication method and post-treatment of the NiOₓ layer. The following table summarizes key performance metrics from various studies.

NiOₓ Fabrication Method Device Structure Vₒ꜀ (V) Jₛ꜀ (mA/cm²) FF (%) PCE (%) Reference
RF Magnetron SputteringITO/NiOₓ/CH₃NH₃PbI₃₋ₓClₓ/PC₆₁BM/AZO/Ag---15.2[8]
Ion-Beam Sputtering (annealed)p-i-n---20.14[11]
Ion-Beam Sputtering (no post-treatment)p-i-n---11.84[11]
Solution-ProcessedFTO/NiOₓ/MAPbI₃/PCBM/BCP/Ag---13.62[12]
Solution-Processed (5% Zn-doped)FTO/NiOₓ/MAPbI₃/PCBM/BCP/Ag---14.87[12]
Solution-Processed (Cu-doped)p-i-n-20.57-15.54[13]
Sputtered on Steel SubstrateStainless-Steel/NiOₓ/Perovskite/Au0.979.58585.37[14]
Spin Coating (0.05 M precursor, 500°C sinter)----14.62
Polymer-Modified (p-NiOₓ/o-NiOₓ)p-i-n1.0121.57516.5[15]
Nanoporous NiOₓp-i-n1.0218.97013.43[16]

Note: Vₒ꜀ = Open-circuit voltage, Jₛ꜀ = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency. Dashes indicate data not specified in the cited source.

Experimental Protocols

Detailed methodologies for the two primary fabrication techniques for NiOₓ HTLs are provided below.

Protocol 1: NiOₓ Film Deposition by RF Magnetron Sputtering

This protocol is adapted from studies demonstrating highly stable PSCs.[8][10]

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • RF magnetron sputtering system

  • High purity (99.9%) NiO ceramic target

  • Argon (Ar) gas (high purity)

  • Cleaning solvents: detergent, deionized water, acetone, isopropanol (B130326)

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes immediately before loading into the sputtering chamber.

  • Sputtering Chamber Preparation:

    • Mount the cleaned substrates and the NiO target in the sputtering chamber.

    • Evacuate the chamber to a base pressure below 2 × 10⁻³ Pa.

  • Deposition:

    • Introduce high-purity argon gas into the chamber at a controlled flow rate (e.g., 20 sccm).

    • Set the argon gas pressure for sputtering (e.g., 0.5–6.5 Pa).

    • Apply RF power to the NiO target (e.g., 50 W).

    • Deposit the NiOₓ film onto the substrates. The thickness can be controlled by the deposition time (e.g., 20 minutes to 2 hours). A thickness of approximately 70 ± 3 nm has been shown to yield optimal device performance.[8][10]

  • Post-Deposition:

    • The sputtered NiOₓ films can be used directly for perovskite solar cell fabrication without any post-deposition annealing.[8][10]

Protocol 2: Solution-Processed NiOₓ Film via Spin Coating

This protocol describes a common low-temperature solution-based method.[17][18][19]

Materials and Equipment:

  • ITO-coated glass substrates

  • Nickel(II) acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O) or similar precursor

  • 2-methoxyethanol or other suitable solvent

  • Spin coater

  • Hotplate or furnace for annealing

  • Cleaning solvents: detergent, deionized water, acetone, isopropanol

Procedure:

  • Precursor Solution Preparation:

    • Prepare a precursor solution by dissolving nickel acetate tetrahydrate in 2-methoxyethanol. A typical concentration is 0.05 mol/L.[17]

    • Stir the solution vigorously at room temperature for several hours until the precursor is fully dissolved.

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates using the same procedure as described in Protocol 1.

  • Film Deposition:

    • Dispense the NiOₓ precursor solution onto the cleaned and dried ITO substrate.

    • Spin coat the solution. A typical two-step program might be 1000 rpm for 10 seconds followed by 4000 rpm for 30 seconds.

  • Annealing:

    • Transfer the coated substrates to a hotplate or into a furnace.

    • Anneal the films in air at a specified temperature. The annealing temperature is a critical parameter, with studies reporting optimal temperatures ranging from 300°C to 500°C.[12][17] For instance, sintering at 500°C has yielded high-efficiency devices.[17]

  • Cooling:

    • Allow the films to cool down to room temperature before proceeding with the deposition of the perovskite layer.

Visualizations

G cluster_device Device Structure cluster_energy Energy Level (eV vs. Vacuum) ITO ITO NiO NiOₓ (HTL) Perovskite Perovskite ETL ETL (e.g., PCBM) Ag Ag (Cathode) ITO_E ITO ~-4.7 eV NiO_E NiOₓ VB: ~-5.2 eV NiO_E->ITO_E PVSK_VB Perovskite VB: ~-5.4 eV PVSK_VB->NiO_E Hole (h⁺) Extraction PVSK_CB Perovskite CB: ~-3.9 eV ETL_E ETL LUMO: ~-4.0 eV PVSK_CB->ETL_E Electron (e⁻) Extraction Ag_E Ag ~-4.3 eV ETL_E->Ag_E

Caption: Energy level alignment in a p-i-n perovskite solar cell using NiOₓ as the HTL.

G sub_clean 1. Substrate Cleaning (ITO Glass) nio_dep 2. NiOₓ HTL Deposition sub_clean->nio_dep sputter Sputtering nio_dep->sputter Method A solution Solution-Processing (Spin Coating) nio_dep->solution Method B pvsk_dep 3. Perovskite Layer Deposition sputter->pvsk_dep anneal Annealing solution->anneal anneal->pvsk_dep etl_dep 4. Electron Transport Layer (ETL) Deposition pvsk_dep->etl_dep elec_dep 5. Electrode Deposition (e.g., Ag) etl_dep->elec_dep encap 6. Encapsulation elec_dep->encap char 7. Device Characterization (J-V, EQE, Stability) encap->char

Caption: General workflow for the fabrication of a perovskite solar cell with a NiOₓ HTL.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Nickel(II) Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Nickel(II) oxide (NiO) nanoparticles. The following sections offer detailed experimental protocols, data tables for easy comparison of synthesis parameters, and logical workflow diagrams to address common challenges in controlling particle size.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing NiO nanoparticles?

A1: Common methods for synthesizing NiO nanoparticles include sol-gel, chemical precipitation, hydrothermal synthesis, thermal decomposition, and microemulsion techniques.[1][2] Each method offers distinct advantages for controlling particle size, morphology, and crystallinity.

Q2: How does the synthesis method influence the properties of NiO nanoparticles?

A2: The synthesis route and its associated process parameters strongly influence the physicochemical properties of NiO nanoparticles.[3] For example, the sol-gel method can produce smaller nanoparticles compared to the precipitation method.[4] Chemical precipitation is often chosen for its simplicity and cost-effectiveness, while hydrothermal synthesis allows for good control over crystallinity and size.[3][5]

Q3: What are the key parameters to control for tuning the particle size of NiO nanoparticles?

A3: The primary parameters for controlling particle size are calcination temperature, pH of the synthesis medium, precursor concentration, and the use of surfactants.[3][6] Generally, increasing the calcination temperature leads to an increase in particle size.[7][8][9] The pH affects both particle size and agglomeration.[10][11]

Q4: Can surfactants be used to control the size of NiO nanoparticles?

A4: Yes, surfactants play a crucial role in controlling particle size and preventing agglomeration. Polymeric surfactants like Polyvinylpyrrolidone (PVP) and Polyethylene glycol (PEG), as well as cationic surfactants like Cetyl trimethyl ammonium (B1175870) bromide (CTAB), have been effectively used to produce smaller and more uniformly distributed NiO nanoparticles.[12][13]

Troubleshooting Guide

Issue 1: The synthesized NiO nanoparticles are too large.

Possible Cause Troubleshooting Step
High Calcination Temperature Decrease the calcination temperature. The particle size of NiO nanoparticles generally increases with higher calcination temperatures.[14][15][16]
Inappropriate pH Level Adjust the pH of the reaction mixture. For the sol-gel method, lower pH values (e.g., pH 1) have been shown to produce smaller particles compared to neutral or alkaline pH.[10][17]
High Precursor Concentration Reduce the concentration of the nickel precursor. Higher concentrations can sometimes lead to larger particles.[18]
Absence of Surfactant Introduce a suitable surfactant (e.g., PVP, PEG) into the synthesis process to limit particle growth and reduce agglomeration.[12]

Issue 2: The NiO nanoparticles are heavily agglomerated.

Possible Cause Troubleshooting Step
High pH Level Optimize the pH of the solution. For instance, in the sol-gel method, NiO nanoparticles prepared at pH 7 and 11 tend to form more agglomerates than those prepared at pH 1.[10][11]
High Calcination Temperature Lower the calcination temperature, as higher temperatures can promote particle fusion and agglomeration.[14]
Ineffective Surfactant Select a more effective surfactant or optimize its concentration. Surfactants like PEG and PVP have been shown to yield less agglomerated nanoparticles.[12]

Issue 3: The particle size distribution is too broad.

Possible Cause Troubleshooting Step
Inadequate Mixing Ensure vigorous and uniform stirring throughout the synthesis process to promote homogeneous nucleation and growth.
Non-optimal Surfactant Experiment with different surfactants. PEG and PVP have been reported to produce a narrow size distribution.[12]
Fluctuations in Temperature Maintain a stable and uniform temperature during both the reaction and calcination steps.

Data Presentation: Influence of Synthesis Parameters on Particle Size

The following tables summarize the quantitative impact of key synthesis parameters on the final particle size of NiO nanoparticles.

Table 1: Effect of pH on NiO Nanoparticle Size (Sol-Gel Method)

pHAverage Particle Size (nm)Reference
119-26[10][17]
721-28[10][17]
1124-30[10][17]
Calcination Temperature: 450 °C

Table 2: Effect of Calcination Temperature on NiO Nanoparticle Size

Synthesis MethodCalcination Temperature (°C)Average Particle Size (nm)Reference
Wet Chemical30010.1[14]
40017.0[14]
50024.6[14]
60033.6[14]
Co-precipitation35041[9]
550>100[9]
650>100[9]
Chemical Precipitation30029.12[16]
40030.89[16]
50030.91[16]

Table 3: Effect of Precursor on NiO Nanoparticle Size (Sol-Gel Method)

PrecursorAverage Particle Size (nm)Reference
Nickel Nitrate (B79036) Hexahydrate72.16[19]
Nickel Acetate Tetrahydrate38.63[19]
Nickel Sulfate Hexahydrate32.84[19]
Calcination Temperature: 450 °C

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of NiO Nanoparticles

This protocol is based on the method described by Zakaria et al.[10][17]

  • Precursor Solution Preparation: Dissolve nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water.

  • pH Adjustment: Adjust the pH of the solution to the desired level (e.g., 1, 7, or 11) using nitric acid (HNO₃) or ammonium hydroxide (B78521) (NH₄OH).

  • Gel Formation: Stir the solution vigorously at room temperature until a gel is formed.

  • Drying: Dry the gel in an oven at 100-120 °C to remove the solvent.

  • Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 450 °C) for a set duration (e.g., 2-4 hours) to obtain NiO nanoparticles.

Protocol 2: Chemical Precipitation Synthesis of NiO Nanoparticles

This protocol is a generalized procedure based on several sources.[12][20][21]

  • Precursor Solution: Prepare an aqueous solution of a nickel salt, such as nickel chloride (NiCl₂·6H₂O) or nickel nitrate (Ni(NO₃)₂·6H₂O).

  • Precipitating Agent: Prepare a separate solution of a precipitating agent, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH).

  • Precipitation: Add the precipitating agent dropwise to the nickel salt solution under constant stirring. A precipitate of nickel hydroxide (Ni(OH)₂) will form.

  • Washing: Filter the precipitate and wash it several times with deionized water and ethanol (B145695) to remove any unreacted chemicals and byproducts.

  • Drying: Dry the precipitate in an oven at a temperature around 60-80 °C.

  • Calcination: Calcine the dried nickel hydroxide powder at a desired temperature (e.g., 300-600 °C) to convert it into NiO nanoparticles.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction & Formation cluster_processing Post-Processing cluster_product Final Product A Dissolve Nickel Precursor B Add Precipitating Agent / Adjust pH A->B C Stirring & Gel/Precipitate Formation B->C D Filtering & Washing C->D E Drying D->E F Calcination E->F G NiO Nanoparticles F->G

Caption: General experimental workflow for NiO nanoparticle synthesis.

parameter_influence cluster_params Controllable Synthesis Parameters cluster_props Resulting Nanoparticle Properties P1 Calcination Temperature Prop1 Particle Size P1->Prop1 Increase -> Increase Prop2 Agglomeration P1->Prop2 Increase -> Increase P2 pH P2->Prop1 Varies P2->Prop2 High pH -> Increase P3 Precursor Type & Concentration P3->Prop1 Varies P4 Surfactant P4->Prop1 Addition -> Decrease P4->Prop2 Addition -> Decrease Prop3 Size Distribution P4->Prop3 Addition -> Narrower

Caption: Influence of key parameters on NiO nanoparticle properties.

References

Technical Support Center: Scaling Up Nickel(II) Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Nickel(II) Oxide (NiO) synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the transition from lab-scale to larger-scale production of NiO.

Issue ID Problem Potential Causes Recommended Solutions
TS-NiO-01 Inconsistent Particle Size and Morphology 1. Non-uniform heat distribution: In larger reactors, maintaining a consistent temperature throughout the reaction mixture is challenging.[1] 2. Inefficient mixing: Scaling up requires more vigorous and effective stirring to ensure homogeneous reaction conditions. 3. Fluctuations in precursor concentration: Inadequate control over the addition rate of precursors can lead to localized areas of high concentration, affecting nucleation and growth.1. Optimize the heating method and reactor design for uniform heat distribution. Consider using oil baths or jacketed reactors. 2. Employ mechanical stirrers with appropriate impeller designs and rotation speeds for the larger volume. 3. Utilize precision pumps for controlled and consistent addition of precursor solutions.
TS-NiO-02 Particle Agglomeration 1. High particle concentration: As the scale of the synthesis increases, the concentration of nanoparticles in the solution rises, increasing the likelihood of collision and agglomeration. 2. Inadequate stabilization: Surfactants or capping agents that were effective at a small scale may be insufficient at a larger scale.[2][3] 3. Changes in pH during reaction: Local pH variations can affect the surface charge of the nanoparticles, leading to reduced electrostatic repulsion.1. Adjust the overall concentration of reactants. 2. Re-evaluate the type and concentration of the stabilizing agent. Consider using polymeric surfactants like PVP or PEG for better steric hindrance.[2][3] 3. Implement robust pH control throughout the reaction. 4. Employ post-synthesis dispersion techniques such as ultrasonication.
TS-NiO-03 Low Purity / Presence of Impurities 1. Incomplete reaction: Shorter reaction times that were sufficient for small-scale synthesis may not be adequate for larger volumes. 2. Contamination from reactants or equipment: Impurities in precursor materials or leaching from the reactor can contaminate the final product.[4] 3. Side reactions: Localized temperature or concentration gradients can promote the formation of unwanted byproducts.1. Increase the reaction time and/or temperature to ensure the reaction goes to completion. 2. Use high-purity precursors and ensure all equipment is thoroughly cleaned and chemically inert.[4] 3. Optimize reaction conditions (temperature, pH, atmosphere) to minimize side reactions.[5] 4. Implement a thorough washing and purification protocol for the final product.
TS-NiO-04 Poor Yield 1. Loss of material during transfer and processing: Handling larger quantities of materials increases the potential for mechanical loss. 2. Incomplete precipitation: The precipitation conditions (e.g., pH, temperature) may not be optimal for the larger scale. 3. Sub-optimal precursor stoichiometry: Inaccurate measurement of precursors at a larger scale can lead to one reactant being the limiting factor.[6]1. Streamline the workflow to minimize material transfers. 2. Carefully monitor and control the precipitation parameters. 3. Precisely measure all reactants and re-verify calculations for the scaled-up batch.[6]

Frequently Asked Questions (FAQs)

Q1: How does calcination temperature affect the properties of scaled-up NiO synthesis?

A1: Calcination temperature is a critical parameter that significantly influences the crystallinity, particle size, and morphology of NiO nanoparticles.[1] Generally, increasing the calcination temperature leads to an increase in crystallite size and a decrease in surface area.[7] At lower temperatures (e.g., 300-400 °C), you can expect smaller, potentially more porous nanostructures, while higher temperatures (e.g., >600 °C) result in larger, more well-defined crystals due to sintering.[1][3] When scaling up, it is crucial to ensure uniform heating during calcination to achieve a narrow particle size distribution.

Q2: Which synthesis method is most suitable for large-scale production of NiO nanoparticles?

A2: Several methods can be used for NiO synthesis, but for scalability, co-precipitation and hydrothermal methods are often favored.[8]

  • Co-precipitation: This method is often considered simple, cost-effective, and scalable.[1][2] It involves the precipitation of nickel hydroxide (B78521) from a nickel salt solution, followed by calcination.

  • Hydrothermal Synthesis: This method allows for good control over crystallinity and particle size.[8] However, it requires specialized high-pressure reactors (autoclaves), which can be a limiting factor for very large-scale production.

Q3: How can I prevent the formation of nickel hydroxide (Ni(OH)₂) as an impurity in my final NiO product?

A3: The presence of Ni(OH)₂ is typically due to incomplete conversion during the calcination step. To ensure complete conversion to NiO, you should:

  • Optimize Calcination Temperature and Time: Ensure the calcination temperature is sufficiently high (typically above 300°C) and the duration is long enough for the complete dehydration of Ni(OH)₂. Thermogravimetric analysis (TGA) can help determine the optimal temperature and time.

  • Control Atmosphere: While typically performed in air, ensuring adequate airflow can help in the removal of water vapor, driving the conversion to NiO.

Q4: What is the role of surfactants in scaling up NiO synthesis and how do I choose the right one?

A4: Surfactants, or capping agents, play a crucial role in controlling particle size and preventing agglomeration during synthesis.[2] They adsorb to the surface of the newly formed nanoparticles, providing a protective layer that prevents them from sticking together. Common surfactants for NiO synthesis include polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycol (PEG).[2][3] The choice of surfactant and its concentration may need to be adjusted during scale-up, as the increased particle concentration can overwhelm the stabilizing capacity of the surfactant level used in lab-scale experiments.

Quantitative Data Summary

The following table provides a hypothetical comparison of parameters for lab-scale versus scaled-up NiO synthesis via co-precipitation, illustrating common adjustments. Actual values will vary based on the specific experimental setup.

Parameter Lab-Scale (e.g., 1 L) Pilot-Scale (e.g., 50 L) Key Considerations for Scale-Up
Precursor Concentration 0.1 - 1.0 M0.1 - 0.5 MMay need to be lowered to control reaction kinetics and heat generation.
Reaction Temperature 25 - 80 °C40 - 70 °CMaintaining uniform temperature is more challenging; exothermic reactions can cause hotspots.
Stirring Speed 300 - 500 rpm100 - 300 rpm (with larger impeller)Requires optimization to ensure homogeneity without introducing excessive shear.
Precipitant Addition Rate 10 - 20 mL/min50 - 100 mL/minMust be carefully controlled to maintain consistent supersaturation and particle nucleation.
Reaction Time 1 - 2 hours2 - 4 hoursOften needs to be increased to ensure complete reaction in a larger volume.
Calcination Temperature 300 - 500 °C300 - 500 °CUniform heating is critical; may require longer ramp times and holding periods.
Resulting Particle Size 10 - 50 nm20 - 80 nmTendency for larger particle sizes and broader distribution if not well-controlled.

Experimental Protocols

Co-precipitation Synthesis of NiO Nanoparticles

This protocol describes a general method for synthesizing NiO nanoparticles via co-precipitation, which is amenable to scaling up.

Materials:

Procedure:

  • Precursor Solution Preparation: Dissolve a calculated amount of Ni(NO₃)₂·6H₂O in deionized water to achieve the desired concentration (e.g., 0.5 M). If using a surfactant, dissolve it in this solution.

  • Precipitating Agent Preparation: Prepare a solution of NaOH in deionized water (e.g., 1.0 M).

  • Precipitation: While vigorously stirring the nickel nitrate solution, slowly add the NaOH solution dropwise. A pale green precipitate of nickel hydroxide (Ni(OH)₂) will form. Continue stirring for a set period (e.g., 2 hours) after the addition is complete to ensure a homogeneous mixture.

  • Washing: Allow the precipitate to settle, then decant the supernatant. Wash the precipitate multiple times with deionized water and then with ethanol to remove residual ions and byproducts. Centrifugation can be used to facilitate the separation at each washing step.

  • Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 80-100 °C) overnight to remove the solvent.

  • Calcination: Transfer the dried Ni(OH)₂ powder to a crucible and place it in a furnace. Heat the powder in air at a specific temperature (e.g., 400 °C) for a defined period (e.g., 3 hours) to convert the Ni(OH)₂ to NiO.

  • Characterization: Allow the furnace to cool down to room temperature and collect the final black or greenish-black NiO powder.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for NiO Synthesis Scale-Up start Problem Identified in Scaled-Up NiO Synthesis inconsistent_size Inconsistent Particle Size / Morphology start->inconsistent_size agglomeration Particle Agglomeration start->agglomeration low_purity Low Purity / Impurities start->low_purity poor_yield Poor Yield start->poor_yield cause_heat Non-uniform Heating inconsistent_size->cause_heat cause_mixing Inefficient Mixing inconsistent_size->cause_mixing cause_conc Precursor Concentration Fluctuation inconsistent_size->cause_conc cause_high_conc High Particle Concentration agglomeration->cause_high_conc cause_stabilizer Inadequate Surfactant agglomeration->cause_stabilizer cause_ph pH Variation agglomeration->cause_ph cause_incomplete_rxn Incomplete Reaction low_purity->cause_incomplete_rxn cause_contamination Reactant/Equipment Contamination low_purity->cause_contamination cause_side_rxn Side Reactions low_purity->cause_side_rxn cause_loss Material Loss During Processing poor_yield->cause_loss cause_precipitation Sub-optimal Precipitation poor_yield->cause_precipitation cause_stoichiometry Incorrect Stoichiometry poor_yield->cause_stoichiometry solution_heat Optimize Heating Method cause_heat->solution_heat solution_mixing Improve Stirring cause_mixing->solution_mixing solution_pump Use Precision Pumps cause_conc->solution_pump solution_conc Adjust Reactant Concentration cause_high_conc->solution_conc solution_surfactant Re-evaluate Surfactant cause_stabilizer->solution_surfactant solution_ph Control pH cause_ph->solution_ph solution_time Increase Reaction Time/Temp cause_incomplete_rxn->solution_time solution_purity Use High-Purity Reactants cause_contamination->solution_purity solution_wash Improve Washing Protocol cause_side_rxn->solution_wash solution_transfer Minimize Material Transfers cause_loss->solution_transfer solution_precipitation Optimize Precipitation Conditions cause_precipitation->solution_precipitation solution_measure Verify Measurements cause_stoichiometry->solution_measure

Caption: A troubleshooting workflow for scaling up NiO synthesis.

References

preventing agglomeration of NiO nanoparticles in dispersions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing the agglomeration of Nickel Oxide (NiO) nanoparticles in dispersions.

Frequently Asked questions (FAQs)

Q1: What are the primary reasons for NiO nanoparticle agglomeration in dispersions?

A1: NiO nanoparticles have a high surface energy, leading them to clump together to minimize this energy. Several factors contribute to agglomeration, including:

  • Van der Waals forces: These are attractive forces between particles that are significant at the nanoscale.

  • pH of the dispersion: The surface charge of NiO nanoparticles is highly dependent on the pH of the medium. At a specific pH, known as the isoelectric point, the surface charge is neutral, leading to rapid agglomeration due to the absence of electrostatic repulsion.

  • Ionic strength of the medium: High concentrations of salts in the dispersion can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and promoting agglomeration.[1]

  • Temperature: Increased temperature can enhance particle-particle collisions, potentially leading to agglomeration.[2]

Q2: How can I prevent my NiO nanoparticles from agglomerating?

A2: Several strategies can be employed to stabilize NiO nanoparticle dispersions:

  • pH adjustment: Maintaining the pH of the dispersion away from the isoelectric point of NiO nanoparticles increases their surface charge and electrostatic repulsion. For NiO, a pH above the isoelectric point (typically around pH 3.5-4) results in a negative surface charge, which can help stabilize the dispersion.[3]

  • Use of surfactants: Surfactants are molecules that adsorb onto the nanoparticle surface, providing stability through either electrostatic repulsion, steric hindrance, or a combination of both.[4] Commonly used surfactants for NiO nanoparticles include Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), Cetyltrimethylammonium bromide (CTAB), and Sodium dodecyl sulfate (B86663) (SDS).[5][6][7]

  • Surface modification: Covalently attaching molecules to the surface of the NiO nanoparticles can provide long-term stability against agglomeration.

  • Sonication: Applying ultrasonic energy can break apart existing agglomerates and facilitate the dispersion of nanoparticles.[8]

Q3: Which surfactant is best for my application?

A3: The choice of surfactant depends on the solvent and the specific requirements of your experiment.

  • Polymeric surfactants (PVP, PEG): These are non-ionic and provide steric stabilization. They are generally biocompatible and effective in both aqueous and non-aqueous media.[5]

  • Cationic surfactants (CTAB): These provide a positive surface charge and are often used in aqueous dispersions.[5]

  • Anionic surfactants (SDS): These impart a negative surface charge and are also suitable for aqueous systems.[7]

It is often necessary to experimentally determine the optimal surfactant and its concentration for your specific NiO nanoparticles and dispersion medium.

Q4: How do I know if my NiO nanoparticles are well-dispersed?

A4: Several characterization techniques can be used to assess the dispersion quality:

  • Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of the particles in the dispersion. A smaller hydrodynamic diameter and a low polydispersity index (PDI) indicate a better dispersion.[9]

  • Zeta Potential Measurement: This measures the surface charge of the nanoparticles. A high absolute zeta potential value (typically > |30| mV) suggests good electrostatic stability.[10]

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing you to observe their size, shape, and aggregation state.[5]

  • Visual Observation: A well-dispersed solution will appear transparent or translucent and will not have visible sediment after a reasonable period.

Troubleshooting Guide

Issue EncounteredPossible CausesSuggested Solutions
Immediate and heavy precipitation of NiO nanoparticles upon addition to the solvent. The pH of the dispersion is near the isoelectric point of NiO nanoparticles.Adjust the pH of the solvent before adding the nanoparticles. For aqueous dispersions, try adjusting the pH to be significantly higher than 4.
Nanoparticles agglomerate over a short period (minutes to hours) even with a surfactant. - Insufficient surfactant concentration.- Inadequate sonication.- High ionic strength of the medium.- Increase the surfactant concentration incrementally.- Increase sonication time or power. Ensure the sample is cooled during sonication to prevent overheating.[8]- If possible, reduce the salt concentration in your dispersion medium or use a different solvent.
DLS results show a large hydrodynamic diameter and high PDI. - Presence of large agglomerates.- The surfactant may not be effective for your specific nanoparticles or solvent.- Optimize the sonication protocol (time and energy).[8]- Try a different class of surfactant (e.g., switch from an ionic to a non-ionic surfactant).- Filter the dispersion through a syringe filter to remove large aggregates before DLS measurement.
Zeta potential value is close to zero. The pH is near the isoelectric point, or the surfactant is not effectively adsorbing to the nanoparticle surface.- Adjust the pH of the dispersion.[10]- Consider using an ionic surfactant to impart a significant surface charge.
TEM images show large, dense aggregates. The nanoparticles were already heavily agglomerated in the powder form, or the dispersion protocol is ineffective.- If possible, obtain nanoparticles that are less agglomerated in their dry state.- Re-evaluate your entire dispersion protocol, including solvent choice, surfactant type and concentration, and sonication method.

Experimental Protocols

Protocol 1: Dispersion of NiO Nanoparticles using PVP

This protocol describes the dispersion of NiO nanoparticles in an aqueous solution using Polyvinylpyrrolidone (PVP) as a steric stabilizer.

Materials:

  • NiO nanoparticles

  • Polyvinylpyrrolidone (PVP) (e.g., average molecular weight 10,000)

  • Deionized (DI) water

  • Ethanol (B145695) (optional, for pre-wetting)

Equipment:

  • Analytical balance

  • Ultrasonic probe or bath sonicator

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare PVP Solution: Dissolve 1 gram of PVP in 100 mL of DI water to create a 1% (w/v) stock solution. Stir until fully dissolved.

  • Weigh Nanoparticles: Accurately weigh the desired amount of NiO nanoparticles.

  • Pre-wetting (Optional but Recommended): Add a few drops of ethanol to the NiO powder to form a paste. This helps to break the surface tension and improve wetting with the aqueous solution.

  • Dispersion: a. Add a small amount of the PVP stock solution to the NiO paste and mix gently. b. Gradually add the remaining PVP solution while stirring. c. For a final concentration of 1 mg/mL NiO, add 10 mg of pre-wetted NiO to 10 mL of the 1% PVP solution.

  • Sonication: a. Place the vial containing the mixture in an ice bath to prevent overheating. b. Sonicate the dispersion using a probe sonicator at 20% amplitude for a total of 16 minutes, with a 2-minute on/off cycle to allow for cooling.[1][8] If using a bath sonicator, sonicate for at least 1 hour.

  • Characterization: a. Measure the hydrodynamic diameter and PDI using DLS. b. Measure the zeta potential to assess surface charge. c. Visually inspect for any sedimentation.

Protocol 2: pH-Mediated Dispersion of NiO Nanoparticles

This protocol outlines the procedure for stabilizing an aqueous dispersion of NiO nanoparticles by adjusting the pH.

Materials:

  • NiO nanoparticles

  • Deionized (DI) water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

Equipment:

  • Analytical balance

  • Ultrasonic probe or bath sonicator

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Initial Dispersion: a. Weigh the desired amount of NiO nanoparticles. b. Add the nanoparticles to the desired volume of DI water (e.g., 10 mg in 10 mL for a 1 mg/mL dispersion).

  • Sonication: a. Place the vial in an ice bath. b. Sonicate the dispersion using a probe sonicator at 20% amplitude for 10-15 minutes with on/off cycles.[8]

  • pH Adjustment: a. Place the sonicated dispersion on a magnetic stirrer. b. Immerse a calibrated pH electrode into the dispersion. c. Slowly add 0.1 M NaOH dropwise while monitoring the pH. Adjust the pH to a value between 8 and 10. The negative surface charge of NiO nanoparticles increases with increasing pH, enhancing stability.[10] d. Allow the dispersion to stir for 15-20 minutes to equilibrate.

  • Characterization: a. Measure the zeta potential at the adjusted pH. A value more negative than -30 mV is desirable for good stability. b. Measure the hydrodynamic diameter using DLS.

Quantitative Data Summary

Table 1: Effect of Different Surfactants on NiO Nanoparticle Size

SurfactantConcentrationResulting Particle Size (nm)ObservationReference
PVP1.0 g35 - 45Uniform size, weak agglomeration[5]
PEG1.0 g35 - 45Uniform size, narrow distribution, weak agglomeration[5]
CTAB1.0 g> 45 (for ~70% of particles)Weaker effect on size reduction compared to PVP and PEG[5]
SDSNot specified~22Reduced crystal size compared to NiO without SDS (~28 nm)[7]

Table 2: Influence of pH on NiO Nanoparticle Properties

Synthesis pHAverage Particle Size (nm)Agglomeration TendencyZeta Potential (mV)Reference
119 - 26Less agglomerationNot specified[2]
721 - 28More agglomeratesNot specified[2]
1124 - 30More agglomeratesNot specified[2]
5Not specified-Negative[10]
6Not specifiedStable-18[10][11]
8Not specifiedStableIncreasingly negative[10]

Visualizations

Troubleshooting_Workflow start Start: NiO Nanoparticle Agglomeration Observed check_pH Is the dispersion pH far from the isoelectric point (e.g., pH > 7)? start->check_pH adjust_pH Adjust pH to > 7 using dilute NaOH check_pH->adjust_pH No use_surfactant Are you using a surfactant? check_pH->use_surfactant Yes adjust_pH->use_surfactant add_surfactant Select and add a suitable surfactant (PVP, PEG, CTAB, or SDS) use_surfactant->add_surfactant No check_concentration Is the surfactant concentration optimized? use_surfactant->check_concentration Yes add_surfactant->check_concentration optimize_concentration Experimentally determine the optimal surfactant concentration check_concentration->optimize_concentration No check_sonication Is the sonication protocol adequate? check_concentration->check_sonication Yes optimize_concentration->check_sonication optimize_sonication Increase sonication time/power (use ice bath) check_sonication->optimize_sonication No final_check Characterize dispersion (DLS, Zeta Potential, TEM) check_sonication->final_check Yes optimize_sonication->final_check success Stable Dispersion Achieved final_check->success Good Dispersion fail Re-evaluate nanoparticle quality and solvent choice final_check->fail Poor Dispersion

Caption: Troubleshooting workflow for NiO nanoparticle agglomeration.

Stabilization_Mechanisms cluster_agglomerated Agglomerated State cluster_stabilized_pH Stabilization by pH Adjustment (pH > IEP) cluster_stabilized_surfactant Stabilization by Surfactant (Steric Hindrance) A1 NiO A2 NiO A1->A2 A4 NiO A1->A4 B1 NiO (- charge) A1->B1 pH Adjustment C1 NiO A1->C1 Add Surfactant A3 NiO A2->A3 A3->A4 B2 NiO (- charge) S1 S C1->S1 S2 S C1->S2 S3 S C1->S3 C2 NiO S4 S C2->S4 S5 S C2->S5 S6 S C2->S6

Caption: Mechanisms of NiO nanoparticle stabilization.

References

Technical Support Center: Optimizing Annealing Temperature for Crystalline NiO Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crystalline Nickel Oxide (NiO) thin films. The following information is designed to address specific issues encountered during the experimental process of optimizing annealing temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of annealing temperature on the crystallinity of NiO thin films?

A1: Annealing temperature plays a crucial role in improving the crystallinity of NiO thin films. As the annealing temperature is increased, the crystalline quality of the films generally enhances.[1][2][3] This is often observed through sharper and more intense peaks in X-ray Diffraction (XRD) patterns.[1] For instance, studies have shown that increasing the annealing temperature leads to an increase in crystallite size.[2][4] One study noted that the crystallite size increased to a maximum of 49 nm at an annealing temperature of 300°C.[4] Another found that crystallite sizes increased to a maximum value of 50.32 nm at 600°C.[2] This improvement in crystallinity is attributed to the reduction of defects and the promotion of grain growth at higher temperatures.[2][5]

Q2: How does annealing temperature influence the optical properties of NiO thin films, such as transmittance and band gap?

A2: The annealing temperature significantly affects the optical properties of NiO thin films.

  • Transmittance: The effect on transmittance can vary depending on the deposition method and annealing conditions. Some studies report a decrease in transmittance with increasing annealing temperature.[1][6] For example, the average transmittance of sol-gel dip-coated films decreased from 95% to 70% as the annealing temperature increased from 300°C to 400°C.[1] Conversely, other research indicates an increase in transmittance with higher annealing temperatures.[4] For instance, the average transmittance of NiO thin films prepared by sol-gel spin coating increased from 91% to 94% as the annealing temperature was raised.[4] Another study showed that annealing at temperatures up to 550°C can increase transparency from 5% to 80% at a wavelength of 700 nm.[7][8] This increase is often attributed to improved homogeneity, better crystal quality, and reduced scattering effects.[9]

  • Optical Band Gap: The optical band gap (Eg) of NiO thin films also changes with annealing temperature. Some studies have observed a decrease in the band gap at higher annealing temperatures.[4] For example, the band gap of films annealed between 200°C and 350°C decreased to a low of 3.94 eV at 300°C.[4] In contrast, other work has reported an increase in the band gap with annealing, from 3.101 eV for unannealed films to 3.855 eV for films annealed at 500°C.[2] The variation in band gap is often linked to changes in crystallinity, stoichiometry, and defect density within the film.[10]

Q3: What is the typical effect of annealing temperature on the electrical properties of NiO thin films?

A3: Annealing temperature has a pronounced effect on the electrical properties of NiO thin films, particularly their resistivity and conductivity. Generally, as the annealing temperature increases, the electrical resistivity of NiO thin films decreases, leading to an increase in conductivity.[11] For instance, the electrical conductivity of NiO thin films prepared by chemical bath deposition increased from 6.50 x 10⁻⁴ Ω⁻¹m⁻¹ for the as-grown sample to 18.00 x 10⁻⁴ Ω⁻¹m⁻¹ for the sample annealed at 300°C.[11] This is often attributed to the improvement in crystalline structure and a reduction in grain boundary scattering.[4] However, in some cases, annealing at very high temperatures (e.g., 400°C or above) can lead to the NiO becoming highly resistive.[12]

Troubleshooting Guide

Issue 1: Cracks appearing in the NiO thin film after annealing.

  • Possible Cause: Thermal expansion mismatch between the NiO thin film and the substrate is a primary cause of cracking.[13] Another potential cause, particularly for films deposited from solution, is the loss of water or organic residues during annealing.[13]

  • Troubleshooting Steps:

    • Substrate Selection: Choose a substrate with a thermal expansion coefficient that is closely matched to that of NiO.

    • Film Thickness: Avoid depositing excessively thick films. A general guideline is to keep the film thickness below 0.5 microns to minimize cracking, unless the thermal expansion is well-matched.[13]

    • Controlled Heating and Cooling: Employ a slow heating and cooling rate during the annealing process. A gradual temperature change of 1°C per minute has been used to mitigate cracking.[13]

    • Multi-Step Annealing: For solution-deposited films, apply multiple thin layers and anneal after each deposition. This can help to minimize stress buildup.[13]

Issue 2: Poor or inconsistent crystallinity in the annealed NiO thin films.

  • Possible Cause: The annealing temperature may be too low or the annealing duration insufficient. The annealing atmosphere can also play a significant role.

  • Troubleshooting Steps:

    • Optimize Annealing Temperature: Systematically vary the annealing temperature to find the optimal condition for your specific deposition method. Studies have shown improved crystallinity at temperatures ranging from 300°C to 600°C.[2][4]

    • Adjust Annealing Time: Increase the annealing duration to allow for complete crystallization. A typical duration is 1 to 2 hours.[2][4][9]

    • Control Annealing Atmosphere: The annealing atmosphere (e.g., air, oxygen, or vacuum) can influence the stoichiometry and defect chemistry of the NiO film, which in turn affects crystallinity.[10] Annealing in an oxygen-containing environment can help to reduce oxygen vacancies.[7][8]

Issue 3: Unexpected changes in optical or electrical properties after annealing.

  • Possible Cause: These changes are often linked to variations in film stoichiometry (the ratio of Nickel to Oxygen), defect concentration (like Ni vacancies and O interstitials), and surface morphology, all of which are influenced by the annealing temperature.[1]

  • Troubleshooting Steps:

    • Characterize Stoichiometry: Use techniques like X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition of your films and how it changes with annealing temperature. The presence of both Ni²⁺ and Ni³⁺ oxidation states can be controlled by the preparation mode.[10]

    • Analyze Surface Morphology: Employ Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to examine the surface roughness and grain structure. Annealing can affect surface morphology, with roughness sometimes decreasing up to a certain temperature and then increasing.[5]

    • Correlate with Deposition Parameters: The properties of annealed films are also dependent on the initial deposition conditions. Systematically investigate the interplay between deposition parameters and annealing temperature.

Data Presentation

Table 1: Effect of Annealing Temperature on Structural Properties of NiO Thin Films

Deposition MethodAnnealing Temperature (°C)Crystallite Size (nm)Crystal Structure/OrientationReference
Sol-Gel Dip Coating300-Rhombohedral[1]
Sol-Gel Dip Coating40072.5Hexagonal (Ni₂O₃), (002)[1][6]
Chemical Bath Deposition100 - 300-Increasingly amorphous[11]
RF Magnetron Sputtering200 - 600-Amorphous[5]
Sol-Gel Spin Coating200 - 350Increases with temp., max 49 at 300°CPolycrystalline, (110) & (101)[4]
Sol-Gel Spin Coating450 - 600Increases with temp., max 50.32 at 600°CPolycrystalline, cubic, (200)[2]

Table 2: Effect of Annealing Temperature on Optical Properties of NiO Thin Films

Deposition MethodAnnealing Temperature (°C)Average Transmittance (%)Optical Band Gap (eV)Reference
Sol-Gel Dip Coating30095-[1]
Sol-Gel Dip Coating40070-[1]
Sol-Gel Spin Coating200 - 35091 - 94Decreases to 3.94 at 300°C[4]
Sol-Gel Spin CoatingUnannealed-3.101[2]
Sol-Gel Spin Coating500~853.855[2]
DC Magnetron Sputteringup to 5505 to 80Increases with temp.[7][8]
Sol-Gel200903.92[14]
Sol-Gel50076-783.68[14]

Table 3: Effect of Annealing Temperature on Electrical Properties of NiO Thin Films

Deposition MethodAnnealing Temperature (°C)Resistivity (Ω·cm)Conductivity (Ω⁻¹m⁻¹)Reference
Chemical Bath DepositionAs-grown-6.50 x 10⁻⁴[11]
Chemical Bath Deposition300Decreases with temp.18.00 x 10⁻⁴[11]
DC Magnetron SputteringIncreases0.2 to 1460-[7][8]
Sol-Gel-~4.8 x 10⁻³-[14]

Experimental Protocols

1. Sol-Gel Spin Coating Deposition of NiO Thin Films

This protocol is a generalized procedure based on common practices reported in the literature.[2][3][4]

  • Precursor Solution Preparation:

    • Dissolve a nickel salt (e.g., nickel acetate (B1210297) tetrahydrate, nickel chloride) in a suitable solvent (e.g., 2-methoxyethanol, isopropanol).

    • Add a stabilizer (e.g., monoethanolamine) to the solution and stir until a clear, homogeneous solution is obtained.

    • Age the solution for a specified time (e.g., 24 hours) to ensure complete hydrolysis and condensation reactions.

  • Substrate Cleaning:

    • Clean the substrates (e.g., glass, silicon) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun.

  • Spin Coating:

    • Dispense the precursor solution onto the cleaned substrate.

    • Spin the substrate at a specific speed (e.g., 2000-4000 rpm) for a set duration (e.g., 25-30 seconds).[2][15]

    • Pre-heat the coated film on a hot plate at a low temperature (e.g., 150°C) to evaporate the solvent.[2]

    • Repeat the coating and pre-heating steps to achieve the desired film thickness.

  • Annealing:

    • Place the deposited films in a furnace.

    • Ramp up the temperature to the desired annealing temperature (e.g., 200-700°C) at a controlled rate.[4]

    • Hold the temperature for a specific duration (e.g., 1-2 hours).[2][4]

    • Allow the furnace to cool down to room temperature naturally.

2. Characterization Techniques

  • X-ray Diffraction (XRD): To analyze the crystal structure, phase purity, and crystallite size of the annealed films.[1][5][11]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology, grain size, and film thickness.[11]

  • Atomic Force Microscopy (AFM): To quantify the surface roughness of the films.[5]

  • UV-Visible Spectroscopy: To measure the optical transmittance, absorbance, and determine the optical band gap.[1][4]

  • Four-Point Probe Technique: To measure the electrical resistivity of the films.[4]

Visualizations

experimental_workflow cluster_prep 1. Film Preparation cluster_process 2. Thermal Processing cluster_char 3. Characterization cluster_analysis 4. Data Analysis & Optimization start Precursor Solution deposition Thin Film Deposition (e.g., Spin Coating) start->deposition substrate Substrate Cleaning substrate->deposition annealing Annealing (Varying Temperature) deposition->annealing structural Structural Analysis (XRD) annealing->structural optical Optical Analysis (UV-Vis) annealing->optical electrical Electrical Analysis (Four-Point Probe) annealing->electrical morphological Morphological Analysis (SEM, AFM) annealing->morphological optimization Optimization of Annealing Temperature structural->optimization optical->optimization electrical->optimization morphological->optimization logical_relationship cluster_properties Film Properties temp Increase Annealing Temperature crystallinity Improved Crystallinity (Larger Grain Size) temp->crystallinity defects Reduced Defects temp->defects transmittance Variable Change in Optical Transmittance temp->transmittance Context Dependent bandgap Variable Change in Optical Band Gap temp->bandgap Context Dependent conductivity Increased Electrical Conductivity crystallinity->conductivity defects->conductivity

References

troubleshooting poor adhesion of Nickel(II) oxide films on substrates

Author: BenchChem Technical Support Team. Date: December 2025

Below is a technical support center guide designed to help researchers, scientists, and drug development professionals troubleshoot issues with the adhesion of Nickel(II) Oxide (NiO) films to substrates.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the poor adhesion of this compound (NiO) films during experimental deposition processes.

Section 1: Troubleshooting Guide

This section addresses specific adhesion problems in a question-and-answer format.

Problem: My NiO film is flaking or peeling off the substrate.

Answer: Flaking or peeling is a critical adhesion failure, often pointing to issues at the film-substrate interface. The most common causes are related to inadequate surface preparation.[1]

  • Initial Checks:

    • Substrate Cleaning: The most critical step is ensuring the substrate is free from contaminants.[1][2] Organic residues (oils, grease), dust, and even thin native oxide layers can act as a weak boundary layer, preventing strong bonding.[3][4] Review your cleaning protocol. Are you using appropriate solvents? Is the rinsing thorough?[5][6]

    • Surface Energy: The substrate surface must be properly wetted by the depositing material.[3][7] If the surface is not prepared correctly, it may have low surface energy, leading to poor adhesion.[2]

    • Substrate Quality: Defects or inherent properties of the substrate itself can be a source of the problem. Plating issues are sometimes misdiagnosed as pretreatment problems when they actually stem from inferior substrates.[8][9]

Problem: I'm observing blistering in my NiO film.

Answer: Blistering, which appears as dome-shaped defects, typically occurs when water-soluble materials are on or under the coating, or due to improper curing.[3] It can also be caused by the release of hydrogen gas during deposition, which gets trapped under the film.

  • Possible Causes and Solutions:

    • Contamination: Ensure all contaminants are removed during the pre-treatment cleaning steps.[10]

    • Outgassing: The substrate might be outgassing during deposition. A pre-deposition bake-out of the substrate can help mitigate this.

    • Deposition Rate: A very high deposition rate can lead to stress in the film and trap gases. Try reducing the deposition rate.

    • Insufficient Curing: If a post-deposition curing or annealing step is used, ensure it is performed at the correct temperature and for a sufficient duration to allow any trapped volatiles to escape without causing delamination.[1]

Problem: Adhesion is inconsistent across the substrate surface.

Answer: Inconsistent adhesion often points to non-uniformity in your process.

  • Areas to Investigate:

    • Uneven Cleaning: Ensure the entire substrate surface is exposed to the cleaning agents for a uniform duration. Manual scrubbing or agitation during ultrasonic cleaning can help.[10][11] Check for "water breaks" on the surface after rinsing, which indicate remaining soiled areas.[5]

    • Non-Uniform Heating: If substrate heating is used during deposition, check for temperature gradients across the substrate holder. Inconsistent temperatures can lead to variations in film stress and adhesion.[8]

    • Deposition Plume: In techniques like sputtering, the deposition is not always uniform across the entire substrate. Ensure your substrate is positioned in the most uniform region of the deposition plume.

Section 2: Frequently Asked Questions (FAQs)

What are the primary causes of poor NiO film adhesion?

Poor adhesion is generally traced back to one of four areas:

  • Inadequate Surface Preparation: This is the most common cause.[1] Contaminants like oils, greases, dust, and native oxides create a weak boundary layer that prevents a strong bond between the film and the substrate.[2][3]

  • High Internal Stress: Stress within the growing NiO film can exceed the adhesive forces, causing delamination. Stress is influenced by deposition parameters and the mismatch in thermal expansion coefficients between the film and substrate.

  • Deposition Process Parameters: Factors such as substrate temperature, deposition rate, and the energy of depositing particles significantly impact film structure and adhesion.[4] For instance, sputtered films are often more adherent than evaporated films because the sputtered atoms have more energy.[4]

  • Environmental Factors: Exposure to humidity and temperature fluctuations after deposition can degrade adhesion over time.[2][12]

How does substrate cleaning affect adhesion?

Substrate cleaning is arguably the most critical step for achieving good adhesion.[4] A clean surface allows for direct contact between the NiO film and the substrate, enabling the formation of strong physical and chemical bonds. The process typically involves:

  • Degreasing: Removal of organic contaminants using solvents like acetone (B3395972) and isopropyl alcohol (IPA).[6][13]

  • Particulate Removal: Often achieved through ultrasonic agitation in solvent baths.[6][11]

  • Native Oxide Removal: For substrates like silicon, a brief dip in a diluted hydrofluoric acid (HF) solution or a buffered oxide etch (BOE) is used to remove the native oxide layer.[13][14]

  • Final Rinsing and Drying: Thorough rinsing with deionized (DI) water and drying with a nitrogen gun are essential to prevent recontamination.[11][13]

Can deposition parameters be optimized to improve adhesion?

Yes, deposition parameters play a fundamental role. Key parameters include:

  • Substrate Temperature: Increasing the substrate temperature can enhance the mobility of deposited atoms, promoting better film nucleation and growth, which can improve adhesion.[4] However, excessively high temperatures can increase stress.

  • Deposition Rate: A lower deposition rate can sometimes result in denser films with lower internal stress, leading to better adhesion.

  • Sputtering Power/Gas Pressure: In sputtering, these parameters influence the energy of the depositing particles. Higher energy particles can improve adhesion through effects like "ion stitching," but can also introduce stress if not optimized.

What is the role of post-deposition annealing?

Post-deposition annealing can significantly improve the properties of NiO films, which can indirectly enhance adhesion.[15] Annealing can:

  • Relieve Internal Stress: Heating the film allows for atomic rearrangement, which can relieve internal stresses built up during deposition.

  • Improve Crystallinity: Annealing can improve the crystalline quality of the NiO film.[16][17]

  • Enhance Interfacial Diffusion: At higher temperatures, diffusion between the film and substrate can occur, creating a stronger, graded interface that improves adhesion.

What are adhesion promoters and can they be used for NiO films?

Adhesion promoters are chemical compounds that function as a molecular bridge between the substrate and the coating.[7][18] They form strong bonds with both the substrate surface and the subsequently deposited film.[19] While commonly used for polymers and paints on metals, specific promoters like organofunctional silanes can be effective for oxide films on various substrates.[7] They are typically applied as a very thin primer layer before NiO deposition.

Section 3: Data and Experimental Protocols

Data Summary Tables

Table 1: Effect of Surface Treatment on Adhesion Strength

This table illustrates how different surface treatments can affect surface roughness and the resulting adhesion strength of metal films, a principle applicable to NiO deposition.

Treatment MethodAnodic Current Density (mA/cm²)Treatment Time (min)Surface Roughness (Ra, nm)Adhesion Strength (MPa)
Acid Treatment (5 vol% HCl)N/A10125.7320.5
Anodic Current1010160.3450.6
Anodic Current2010185.4560.7
Anodic Current3010210.5629.8

(Data adapted from a study on Ni films, demonstrating the principle of increasing roughness to improve adhesion.[20])

Table 2: Influence of Annealing Temperature on NiO Film Properties

Annealing post-deposition can alter film properties that correlate with film quality and stability.

Annealing Temperature (°C)Crystallite Size (nm)Resistivity (Ω·cm)Mobility (cm²/V·s)Optical Band Gap (eV)
As-deposited-4.04.02-
200~25--4.01
300~49--3.94
400-0.467.32-
500----
600----

(Data compiled from multiple sources.[15][17])

Experimental Protocols
SOP: Standard Substrate Cleaning Protocol (Silicon Wafer Example)

Objective: To remove organic, particulate, and native oxide contaminants from a silicon wafer surface prior to NiO deposition.

Materials:

  • Acetone (ACS grade or higher)

  • Isopropyl Alcohol (IPA, ACS grade or higher)

  • Deionized (DI) Water

  • Buffered Oxide Etch (BOE) or 10:1 DI Water:HF solution

  • Nitrogen (N₂) gas gun

  • Teflon or polypropylene (B1209903) beakers

  • Ultrasonic bath

  • Wafer tweezers

Procedure:

  • Initial Degreasing: a. Place the substrate in a beaker filled with acetone. b. Sonicate in an ultrasonic bath for 5-10 minutes.[6][11] c. Remove the substrate and rinse thoroughly with DI water. d. Place the substrate in a beaker filled with IPA. e. Sonicate for another 5-10 minutes. f. Remove and rinse thoroughly with running DI water for 1-2 minutes.[13]

  • Native Oxide Removal (Perform in a designated acid fume hood): a. Prepare the BOE or diluted HF solution in a plastic container. b. Dip the wafer into the solution for 30-60 seconds.[13] The surface should become hydrophobic (water will shed off easily). c. Immediately transfer the wafer to a cascade or running DI water rinse for 5-10 minutes to remove all traces of the etchant.[13]

  • Final Drying: a. Gently blow-dry the substrate using a high-purity N₂ gun. b. Immediately transfer the cleaned, dry substrate into the deposition system's load-lock to minimize re-exposure to atmosphere.

SOP: Post-Deposition Annealing of NiO Films

Objective: To improve crystallinity and relieve stress in as-deposited NiO films.

Equipment:

  • Tube furnace or Rapid Thermal Annealing (RTA) system with controlled atmosphere capabilities.

Procedure:

  • System Preparation: a. Purge the furnace or RTA chamber with the desired gas (e.g., N₂, O₂, Ar) to establish a controlled atmosphere.[21]

  • Sample Loading: a. Place the substrate with the NiO film in the center of the heating zone.

  • Thermal Cycle: a. Ramp-up: Heat the chamber to the target annealing temperature (e.g., 300-500 °C) at a controlled rate (e.g., 10-20 °C/min). b. Dwell: Hold the sample at the target temperature for the desired duration (e.g., 30-60 minutes).[17] c. Cool-down: Allow the chamber to cool down naturally to room temperature before removing the sample.

  • Atmosphere: The choice of annealing gas is critical. Annealing in an O₂ atmosphere may be optimal for preserving oxygen content and improving mobility in the NiO film.[21]

Section 4: Visualization Diagrams

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the root cause of poor NiO film adhesion.

G start Poor NiO Film Adhesion sub_prep 1. Review Substrate Preparation start->sub_prep dep_param 2. Analyze Deposition Parameters start->dep_param post_dep 3. Evaluate Post-Deposition Handling start->post_dep clean Inadequate Cleaning? (Contamination, Residue) sub_prep->clean rough Incorrect Roughness? sub_prep->rough sub_qual Substrate Quality? (Defects, Material) sub_prep->sub_qual temp Substrate Temp? (Too low/high) dep_param->temp rate Deposition Rate? (Too high) dep_param->rate stress High Internal Stress? dep_param->stress anneal Annealing Issues? (Temp, Atmosphere) post_dep->anneal environ Environmental Exposure? (Humidity, Contaminants) post_dep->environ

A logical workflow for troubleshooting poor NiO film adhesion.
Key Factors Influencing NiO Film Adhesion

This diagram illustrates the relationships between primary experimental stages and their impact on the final adhesion quality.

G sub Substrate Factors sub_clean Cleaning Protocol sub_rough Surface Roughness sub_mat Material Type dep Deposition Parameters dep_temp Temperature dep_rate Deposition Rate dep_power Sputter Power/ Pressure post Post-Deposition Processing post_anneal Annealing (Temp, Gas) adhesion Final Adhesion Quality sub_clean->adhesion sub_rough->adhesion sub_mat->adhesion dep_temp->adhesion dep_rate->adhesion dep_power->adhesion post_anneal->adhesion

Key experimental factors that collectively determine NiO film adhesion.

References

Technical Support Center: Enhancing the Electrochemical Performance of NiO-based Supercapacitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Nickel Oxide (NiO)-based supercapacitors.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, electrode fabrication, and electrochemical testing of NiO-based supercapacitors.

Question Possible Causes Troubleshooting Steps
Why is the measured specific capacitance of my pure NiO electrode significantly lower than the theoretical value? 1. Low Electrical Conductivity: NiO is inherently a poor electrical conductor, which limits its charge storage capability.[1][2] 2. Particle Agglomeration: Nanoparticles may aggregate during synthesis, reducing the electrochemically active surface area. 3. Poor Electrode-Electrolyte Interface: Inefficient ion diffusion between the electrolyte and the electrode surface hinders performance.1. Incorporate Conductive Materials: Create a composite of NiO with conductive materials like carbon nanotubes (CNTs) or graphene to improve electron transport.[1][2] 2. Optimize Synthesis Parameters: Adjust synthesis conditions (e.g., temperature, precursor concentration, pH) to control particle size and morphology. The use of surfactants can also prevent agglomeration.[3] 3. Create Porous Nanostructures: Synthesize NiO with a porous or hierarchical structure (e.g., nanosheets, hollow spheres) to increase the surface area and facilitate electrolyte penetration.[4][5]
My NiO-based supercapacitor shows poor cycling stability with a rapid decrease in capacitance. 1. Volume Expansion/Contraction: The NiO material may undergo significant volume changes during the charge/discharge cycles, leading to structural degradation and detachment from the current collector.[2] 2. Electrolyte Degradation: The electrolyte can decompose at high voltages or after prolonged cycling.[6] 3. Dissolution of Active Material: The active material may slowly dissolve into the electrolyte over numerous cycles.[7]1. Composite Formation: Fabricating composites with materials like carbon can buffer the volume changes and improve structural integrity.[2] 2. Control Potential Window: Operate the supercapacitor within a stable potential window to avoid electrolyte breakdown. 3. Surface Coating: Applying a thin protective layer of a stable material onto the NiO can reduce its dissolution.
The redox peaks in my Cyclic Voltammetry (CV) curve are poorly defined or absent. 1. High Scan Rate: At high scan rates, the redox reactions may not have enough time to occur, leading to a more capacitive (rectangular) CV shape. 2. High Electrode Resistance: High internal resistance can obscure the redox peaks. 3. Inactive Material: The synthesized NiO may not be electrochemically active due to improper phase or morphology.1. Lower the Scan Rate: Perform CV at lower scan rates (e.g., 5-20 mV/s) to allow for the faradaic reactions to take place. 2. Check Electrode Fabrication: Ensure good contact between the active material, conductive additive, and current collector. Reduce the thickness of the electrode if it is too high. 3. Material Characterization: Verify the crystal structure and morphology of your NiO using techniques like XRD and SEM.
My Galvanostatic Charge-Discharge (GCD) curves are not triangular and show a large IR drop. 1. High Equivalent Series Resistance (ESR): A large IR drop (the initial voltage drop at the beginning of the discharge curve) is indicative of high ESR. This can be due to the intrinsic resistance of the material, poor contact, or electrolyte resistance. 2. Pseudocapacitive Behavior: The non-linear nature of the GCD curve is characteristic of the faradaic reactions occurring in pseudocapacitive materials like NiO.1. Improve Electrode Conductivity: Incorporate conductive additives or create composites. Ensure the electrode is well-pressed and has good contact with the current collector. 2. This is Expected: The non-linear charge/discharge profile is a hallmark of NiO's pseudocapacitance and is not necessarily a problem.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to enhance the electrochemical performance of NiO-based supercapacitors?

A1: The primary strategies focus on addressing the inherent limitations of NiO, such as its low electrical conductivity and volume expansion during cycling. Key approaches include:

  • Nanostructuring: Synthesizing NiO with various nanostructures like nanosheets, nanowires, nanoflowers, or hollow spheres increases the surface area and shortens ion diffusion paths.[4][5][8]

  • Composite Formation: Combining NiO with highly conductive materials such as carbon nanotubes (CNTs), graphene, or conductive polymers significantly improves the overall conductivity of the electrode.[1][2][9]

  • Doping: Introducing other metal ions (e.g., Co, Cu, Cr) into the NiO lattice can enhance its electrical conductivity and electrochemical activity.[10]

  • Hierarchical Architectures: Designing three-dimensional hierarchical structures provides a large surface area, efficient electrolyte access, and good structural stability.

Q2: What is a typical specific capacitance value I should expect for NiO-based supercapacitors?

A2: The specific capacitance of NiO-based supercapacitors can vary widely depending on the material's morphology, composition, and the testing conditions.

  • Pure NiO: Typically ranges from a few hundred to over 1000 F/g.[11][12]

  • NiO Composites: Composites with carbon materials often exhibit higher specific capacitances, with some reports exceeding 1500 F/g.[1][2][9]

  • Doped NiO: Doping can also lead to significantly enhanced specific capacitance.

For a detailed comparison, please refer to the data tables below.

Q3: Which electrolyte is commonly used for testing NiO-based supercapacitors?

A3: Aqueous alkaline electrolytes, most commonly potassium hydroxide (B78521) (KOH) in concentrations ranging from 1 M to 6 M, are widely used for testing NiO-based supercapacitors.[2] These electrolytes provide high ionic conductivity and are compatible with the redox reactions of NiO.

Q4: How can I calculate the specific capacitance from my experimental data?

A4: The specific capacitance can be calculated from both Cyclic Voltammetry (CV) and Galvanostatic Charge-Discharge (GCD) curves.

  • From CV curves: C = (∫I dV) / (2 * m * v * ΔV) Where:

    • ∫I dV is the integrated area of the CV curve

    • m is the mass of the active material

    • v is the scan rate

    • ΔV is the potential window

  • From GCD curves: C = (I * Δt) / (m * ΔV) Where:

    • I is the discharge current

    • Δt is the discharge time

    • m is the mass of the active material

    • ΔV is the potential window (excluding the IR drop)

Q5: What are the primary degradation mechanisms for NiO-based supercapacitors?

A5: The degradation of NiO-based supercapacitors is often attributed to:

  • Structural Instability: The volume changes during the insertion/extraction of ions can lead to the pulverization of the electrode material and loss of contact with the current collector.[7]

  • Electrolyte Decomposition: At higher voltages, the aqueous electrolyte can decompose, leading to gas evolution and increased internal resistance.[6]

  • Irreversible Reactions: The formation of electrochemically inactive phases on the electrode surface can reduce the active material over time.[6]

Data Presentation

Table 1: Performance of Pure and Doped NiO-based Supercapacitors
MaterialSynthesis MethodElectrolyteSpecific Capacitance (F/g)Current Density (A/g)Cycling Stability
NiO NanoflakesMicrowave-assisted2.0 M KOH4010.5 (mA/cm²)-
NiO Hollow NanospheresMicrowave-assisted-5855Excellent
3D-NiO-Aqueous1100-95.5% retention
Cr-doped NiOHydrothermal-1132.64 (for 6% Cr)--
NiO/Ni AerogelSol-gel-1060192% retention after 10,000 cycles
Table 2: Performance of NiO Composite-based Supercapacitors
MaterialSynthesis MethodElectrolyteSpecific Capacitance (F/g)Current Density (A/g)Cycling Stability
NiO-Fe-CNTCo-precipitation2 M KOH13600.196% retention after 1000 cycles[1][9]
NiO-CNTCo-precipitation2 M KOH12500.181% retention after 1000 cycles[1][9]
NiS/NiODealloying-12600.593% retention after 30,000 cycles[13][14]
NiO/sulfonated graphene--5301.0-
NiO/rGOHydrothermal1 M KOH752191.2% retention after 5000 cycles

Experimental Protocols

Hydrothermal Synthesis of NiO Nanosheets on Nickel Foam

This protocol describes the direct growth of NiO nanosheets on a nickel foam substrate.

Materials:

Procedure:

  • Substrate Cleaning: Cut the nickel foam into desired dimensions (e.g., 1x2 cm). Clean it by sonicating in 3M HCl for 15 minutes to remove the surface oxide layer, followed by sonicating in DI water and ethanol for 15 minutes each. Dry the cleaned NF in an oven.

  • Precursor Solution Preparation: Dissolve a specific amount of Ni(NO₃)₂·6H₂O, urea, and NH₄F in DI water to form a homogeneous solution. A typical molar ratio might be 1:5:2 for Ni(NO₃)₂:urea:NH₄F.

  • Hydrothermal Reaction: Place the cleaned nickel foam into a Teflon-lined stainless-steel autoclave. Pour the precursor solution into the autoclave, ensuring the NF is fully submerged. Seal the autoclave and heat it at a specific temperature (e.g., 120-180 °C) for a designated time (e.g., 6-12 hours).

  • Washing and Drying: After the autoclave has cooled down to room temperature, take out the nickel foam, now coated with a greenish precursor. Rinse it several times with DI water and ethanol to remove any residual reactants. Dry it in an oven at 60-80 °C.

  • Annealing: Place the dried, coated nickel foam in a tube furnace and anneal it in air at a specific temperature (e.g., 300-400 °C) for a few hours (e.g., 2 hours) to convert the precursor into NiO nanosheets.

Co-precipitation Synthesis of NiO/CNT Nanocomposite

This protocol details the synthesis of a NiO and Carbon Nanotube composite powder.

Materials:

  • Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Carbon Nanotubes (CNTs)

  • Sodium hydroxide (NaOH)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • CNT Dispersion: Disperse a specific amount of CNTs in DI water using ultrasonication for at least 1 hour to ensure a stable suspension. Acid treatment of CNTs prior to this step can improve dispersion.

  • Precipitation: Dissolve Ni(NO₃)₂·6H₂O in DI water and add it to the CNT suspension under vigorous stirring. Slowly add a solution of NaOH dropwise to the mixture until the pH reaches a desired value (e.g., 9-10). A precipitate will form.

  • Aging and Washing: Continue stirring the mixture for several hours to allow the precipitate to age. Then, collect the precipitate by centrifugation or filtration. Wash the collected solid repeatedly with DI water and ethanol until the pH is neutral.

  • Drying: Dry the washed precipitate in an oven at 80 °C overnight.

  • Calcination: Calcine the dried powder in a furnace under an inert atmosphere (e.g., N₂ or Ar) at a specific temperature (e.g., 350-500 °C) for a few hours to obtain the NiO/CNT nanocomposite.

Microwave-Assisted Synthesis of NiO Nanostructures

This protocol outlines a rapid synthesis of NiO nanostructures using a microwave reactor.[4][5][8]

Materials:

  • Nickel salt (e.g., Nickel acetate, Nickel nitrate)

  • A precipitating agent (e.g., NaOH, NH₄OH)

  • Solvent (e.g., Ethylene glycol, DI water)

  • Surfactant (optional, e.g., CTAB)

Procedure:

  • Solution Preparation: Dissolve the nickel salt and optional surfactant in the chosen solvent.

  • Microwave Synthesis: Place the solution in a microwave-safe vessel. Add the precipitating agent while stirring. Seal the vessel and place it in a microwave synthesis reactor. Set the desired temperature (e.g., 150-200 °C) and time (e.g., 5-30 minutes).

  • Collection and Washing: After the reaction is complete and the vessel has cooled, collect the precipitate by centrifugation. Wash the product several times with DI water and ethanol.

  • Drying: Dry the final product in an oven at 60-80 °C.

  • Annealing (if necessary): Depending on the precursor formed, a subsequent annealing step in air may be required to obtain crystalline NiO.

Visualizations

Experimental_Workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_testing Electrochemical Testing synthesis_method Choose Synthesis Method (Hydrothermal, Co-precipitation, etc.) precursor_prep Prepare Precursor Solution synthesis_method->precursor_prep reaction Synthesize NiO Precursor precursor_prep->reaction wash_dry Wash and Dry Precursor reaction->wash_dry annealing Anneal to form NiO wash_dry->annealing mixing Mix NiO, Conductive Agent, Binder annealing->mixing coating Coat Slurry on Current Collector drying_pressing Dry and Press Electrode assembly Assemble Three-Electrode Cell drying_pressing->assembly cv Cyclic Voltammetry (CV) assembly->cv gcd Galvanostatic Charge-Discharge (GCD) assembly->gcd eis Electrochemical Impedance Spectroscopy (EIS) assembly->eis

Caption: General experimental workflow for NiO-based supercapacitor fabrication and testing.

Enhancement_Strategies cluster_strategies cluster_outcomes center_node Enhanced NiO Performance high_conductivity Improved Conductivity center_node->high_conductivity large_surface_area Increased Surface Area center_node->large_surface_area good_stability Enhanced Structural Stability center_node->good_stability fast_kinetics Faster Ion Diffusion center_node->fast_kinetics nanostructuring Nanostructuring (Nanosheets, Hollow Spheres) nanostructuring->center_node composites Composite Formation (with Carbon, Polymers) composites->center_node doping Doping (with Co, Cu, Cr) doping->center_node architecture Hierarchical Architecture architecture->center_node

Caption: Key strategies to enhance the electrochemical performance of NiO-based supercapacitors.

Degradation_Mechanisms cluster_causes cluster_effects center_node Performance Degradation pulverization Electrode Pulverization center_node->pulverization high_esr Increased Internal Resistance center_node->high_esr capacitance_fade Capacitance Fading center_node->capacitance_fade poor_stability Poor Cycling Stability center_node->poor_stability volume_change Volume Expansion/ Contraction volume_change->center_node low_conductivity Low Intrinsic Conductivity low_conductivity->center_node dissolution Active Material Dissolution dissolution->center_node electrolyte_decomp Electrolyte Decomposition electrolyte_decomp->center_node

Caption: Common degradation mechanisms in NiO-based supercapacitors.

References

Technical Support Center: Green Synthesis of Nickel(II) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low-yield green synthesis of Nickel(II) oxide (NiO) nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of green synthesis for NiO nanoparticles?

A1: Green synthesis is an eco-friendly approach that utilizes biological entities like plant extracts, bacteria, or fungi to produce nanoparticles. In the case of NiO, phytochemicals (e.g., flavonoids, polyphenols, terpenoids) present in plant extracts act as natural reducing and capping/stabilizing agents.[1][2] These compounds first chelate the nickel ions (Ni²⁺) from the precursor salt and then reduce them to form NiO nanoparticles. The phytochemicals also adsorb to the nanoparticle surface, preventing aggregation and controlling growth.[1][3]

Q2: Why is my reaction yield of NiO nanoparticles consistently low?

A2: Low yield is a common issue in green synthesis and can be attributed to several suboptimal experimental parameters. The most critical factors include reaction pH, temperature, precursor concentration, and the concentration/type of plant extract.[2][4] An improper pH or temperature can hinder the reduction of nickel ions, while an imbalanced ratio of precursor to reducing agents can lead to incomplete reaction or the formation of undesired byproducts.

Q3: What are the key reaction parameters I need to optimize for a higher yield?

A3: To achieve a higher yield of NiO nanoparticles, you must carefully optimize the following parameters:

  • pH of the solution: Typically, an alkaline pH (9-12) is preferred as it facilitates the formation of nickel hydroxide (B78521), a precursor to NiO.[5][6]

  • Reaction Temperature: Moderate temperatures, often in the range of 60-80°C, are usually optimal for promoting the reduction and crystallization process without causing rapid, uncontrolled growth.[1][5]

  • Nickel Precursor Concentration: The concentration of the nickel salt (e.g., Ni(NO₃)₂·6H₂O) must be optimized. Too high a concentration may lead to rapid agglomeration and lower quality nanoparticles.[4]

  • Plant Extract Concentration: The concentration of the plant extract, which contains the reducing and capping agents, is crucial. An insufficient amount will result in an incomplete reaction, while an excess may lead to impurities.[2][4]

  • Reaction Time and Stirring Speed: Sufficient reaction time and adequate stirring ensure a homogenous mixture and complete conversion of the precursor.[7]

Q4: Can the choice of plant extract affect the final yield?

A4: Absolutely. The efficacy of the synthesis depends on the specific phytochemicals present in the plant extract.[1][8] Plants rich in compounds with strong reducing potential, such as flavonoids and polyphenols, are more effective.[1] The composition of these biochemicals can vary between plant species, parts of the plant used (leaves, bark, fruit), and even the geographical location and harvest time.[9] Therefore, some extracts are inherently better suited for NiO synthesis than others.

Troubleshooting Guide

Problem 1: No precipitate or color change is observed after adding the plant extract.

Possible Cause Troubleshooting Step
Incorrect pH The reduction of Ni²⁺ ions by most phytochemicals is highly pH-dependent. An acidic or neutral medium may not be favorable. Solution: Adjust the pH of the reaction mixture to an alkaline range (pH 9-12) using NaOH or NH₄OH.[5][7][10]
Low Reaction Temperature The reaction kinetics may be too slow at room temperature. Solution: Gently heat the reaction mixture to the optimal range (e.g., 60-80°C) with continuous stirring to provide sufficient activation energy.[1][5]
Inactive or Insufficient Plant Extract The concentration of reducing phytochemicals in the extract may be too low, or the extract may have degraded. Solution: Prepare a fresh, more concentrated plant extract. Ensure the plant material was properly dried and stored. Consider using a different plant known for high polyphenol content.[2]

Problem 2: The final product yield is very low after washing and drying.

Possible Cause Troubleshooting Step
Incomplete Reaction The reaction may not have been allowed to proceed to completion. Solution: Increase the reaction time (e.g., from 2 hours to 4 hours or more) and ensure continuous, vigorous stirring.[1][7] Also, verify that the pH and temperature were maintained at optimal levels throughout the process.
Suboptimal Precursor-to-Extract Ratio An imbalance between the amount of nickel salt and the reducing agents in the extract can lead to an incomplete conversion. Solution: Systematically vary the volume or concentration of the plant extract added to a fixed concentration of the nickel precursor to find the optimal ratio.[4]
Loss of Product During Washing Very fine nanoparticles may be lost during repeated centrifugation and decanting steps. Solution: Increase the centrifugation speed or duration to ensure complete pelleting of the nanoparticles. Use a lower-polarity solvent like ethanol (B145695) for the final wash, which can help in precipitation.[10]

Problem 3: Characterization (XRD, FTIR) shows impurities or an incorrect final product.

Possible Cause Troubleshooting Step
Incomplete Conversion to NiO The initial precipitate is often Nickel(II) hydroxide (Ni(OH)₂), which requires conversion to NiO. Solution: Ensure a proper calcination (annealing) step is included after drying the initial precipitate. Temperatures between 300°C and 500°C are typically required to convert Ni(OH)₂ to crystalline NiO.[10][11]
Presence of Organic Residue Phytochemicals from the plant extract may remain in the final product. Solution: After synthesis, wash the nanoparticle pellet multiple times with deionized water and ethanol to remove unbound organic molecules.[10] A controlled calcination step will also burn off organic residues.
Formation of Metallic Nickel (Ni) Under strongly reducing conditions or at very high temperatures, NiO can be further reduced to metallic Ni. Solution: Optimize the concentration of the plant extract to avoid overly strong reducing conditions. Control the calcination temperature and atmosphere; perform calcination in air to ensure oxidation.[6]

Data Presentation: Optimized Synthesis Parameters

The following table summarizes optimized parameters from various green synthesis studies to guide experimental design.

ParameterOptimal Range/ValuePlant Extract SourceReference
pH 12Prunus dulcis (Almond) Shell[5]
10Phytolacca dodecandra[7]
11Hagenia abyssinica[10]
8(Microwave-assisted sol-gel)[12]
Temperature (°C) 60Prunus dulcis (Almond) Shell[5]
80Acacia nilotica[1]
80Hagenia abyssinica[10]
70Allium cepa (Onion) Peels[13]
Precursor 0.1 M Ni(NO₃)₂·6H₂OAegle marmelos[9]
0.05 M (NO₃)₂·6H₂OHagenia abyssinica[10]
Calcination Temp. (°C) 300 - 500General[10][14]

Experimental Protocols

Protocol 1: Co-Precipitation Method using Hagenia abyssinica Extract

This protocol details a biogenic co-precipitation method for synthesizing NiO nanoparticles.[10]

  • Preparation of Nickel Precursor Solution: Prepare a 0.05 M solution of Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water.

  • pH Adjustment: To 50.0 mL of the precursor solution, add 2 M ammonia (B1221849) (NH₃) solution dropwise while stirring until the pH reaches 11. Continue stirring gently at 80°C until the solution turns a dark blue, indicating the formation of the [Ni(NH₃)₆]²⁺ complex.

  • Addition of Plant Extract: Prepare an aqueous extract of Hagenia abyssinica leaves. Add 50.0 mL of this extract dropwise to the nickel-ammonia complex solution.

  • Reaction: Continue stirring the mixture for an additional 90 minutes at 80°C. A light-green precipitate of Nickel(II) hydroxide (Ni(OH)₂) will form.

  • Washing: Allow the solution to cool to room temperature. Collect the precipitate by centrifugation, then wash it several times with deionized water and ethanol to remove impurities and residual extract.

  • Drying: Dry the washed precipitate in an oven at 100°C overnight.

  • Calcination: Calcine the dried Ni(OH)₂ powder in a muffle furnace at 300°C for 2 hours to obtain the final greyish-black NiO nanoparticles.

Protocol 2: Hydrothermal Method using Plant Extract

This protocol provides a general framework for a hydrothermal green synthesis approach.[15]

  • Solution Preparation: Prepare a 1 mM solution of a nickel salt (e.g., Ni(NO₃)₂·6H₂O) in deionized water. Prepare the desired aqueous plant leaf extract.

  • Mixing: In a beaker, mix the nickel salt solution and the plant extract. A typical ratio might be 30 mL of the salt solution to 20 mL of the extract.[16]

  • Hydrothermal Reaction: Transfer the mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specified temperature (e.g., 150-180°C) for a set duration (e.g., 2-12 hours).[15]

  • Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the resulting precipitate.

  • Washing and Drying: Wash the product thoroughly with deionized water and ethanol via repeated centrifugation. Dry the purified nanoparticles in an oven, typically at 60-80°C.

  • Calcination (Optional but Recommended): Calcine the dried powder at 300-400°C for 1-2 hours in a muffle furnace to improve crystallinity and remove organic residues.

Visualizations

// Connections Precursor -> Mixing; Extract -> Mixing; Mixing -> pH_Temp -> Reaction -> Centrifuge; Centrifuge -> Wash -> Dry -> Calcine; Calcine -> XRD; Calcine -> SEM_TEM; Calcine -> FTIR; } endomdot Caption: Experimental workflow for a typical green synthesis of NiO nanoparticles.

// Relationships pH -> Yield [label=" (Alkaline ↑)"]; pH -> Purity [label=" (Optimal ↑)"]; pH -> Size [label=" (Affects Agglomeration)"];

Temp -> Yield [label=" (Optimal ↑)"]; Temp -> Purity [label=" (Affects Crystallinity)"];

Precursor -> Yield [label=" (Balanced Ratio ↑)"]; Precursor -> Size;

Extract -> Yield [label=" (Balanced Ratio ↑)"]; Extract -> Purity [label=" (Excess ↓)"];

Time -> Yield [label=" (Sufficient Time ↑)"];

// Invisible nodes for layout {rank=same; pH; Temp; Precursor; Extract; Time;} {rank=same; Yield; Purity; Size;} } endomdot Caption: Logical relationships between key parameters and synthesis outcomes.

References

Technical Support Center: Production of High-Purity Nickel(II) Oxide via Calcination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Nickel(II) Oxide (NiO) through calcination. Our goal is to help you minimize impurities and achieve high-purity NiO in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in NiO synthesized by calcination?

A1: Common impurities in NiO produced via calcination can originate from the precursor material, incomplete decomposition, or atmospheric contaminants. These may include:

  • Unreacted Precursor: Residual nickel salts such as nickel hydroxide (B78521) (Ni(OH)₂), nickel carbonate (NiCO₃), or basic nickel carbonate can remain if the calcination temperature is too low or the duration is too short.[1][2]

  • Carbon Residues: If organic precursors or additives are used, incomplete combustion can lead to carbon impurities in the final product.[3]

  • Anions from Precursors: Anions from the nickel salt precursor, such as nitrates (NO₃⁻) or sulfates (SO₄²⁻), can persist in the NiO lattice if not fully decomposed and volatilized.[4]

  • Other Metallic Impurities: The purity of the initial nickel precursor will directly impact the purity of the final NiO. Any metallic impurities in the starting material will be carried over.

Q2: How does the choice of nickel precursor affect the purity of the final NiO product?

A2: The choice of precursor plays a crucial role in determining the morphology, particle size, and purity of the resulting NiO.[5]

  • Nickel Hydroxide (Ni(OH)₂): This is a common precursor that decomposes to NiO and water. It is a relatively clean decomposition, but the purity of the initial hydroxide is critical.

  • Nickel Oxalate (B1200264) (NiC₂O₄·2H₂O): Thermal decomposition of nickel oxalate can produce fine, weakly agglomerated NiO nanoparticles.[6] However, incomplete decomposition can sometimes lead to the formation of metallic nickel along with nickel oxide.[6]

  • Nickel Carbonate (NiCO₃) and Basic Nickel Carbonate: These precursors decompose to form NiO and carbon dioxide. Incomplete decomposition can leave residual carbonate in the final product.[1]

  • Nickel Nitrate (B79036) (Ni(NO₃)₂·6H₂O): While readily available, the decomposition of nickel nitrate can release NOx gases and may require careful control of the calcination atmosphere to prevent the formation of undesirable byproducts.[4]

Q3: What is the effect of calcination temperature on the properties of NiO?

A3: Calcination temperature is a critical parameter that significantly influences the crystallinity, particle size, and purity of NiO.

  • Purity: Increasing the calcination temperature generally leads to higher purity by ensuring the complete decomposition of the precursor and removal of volatile impurities.[1][7] However, excessively high temperatures can sometimes lead to sintering and trapping of impurities within the agglomerated particles.[2]

  • Crystallinity and Particle Size: Higher calcination temperatures promote crystal growth, resulting in larger crystallite and particle sizes and a higher degree of crystallinity.[4][8][9]

  • Color: The color of NiO can vary from green to black. Stoichiometric NiO is typically green, while non-stoichiometric NiO, which may have nickel or oxygen vacancies, is often black.[10] The calcination temperature and atmosphere can influence the stoichiometry.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
The final product is not pure NiO (contains residual precursor). 1. Incomplete Calcination: The calcination temperature may be too low, or the duration may be too short for the complete decomposition of the precursor.[2]1. Increase Calcination Temperature: Gradually increase the calcination temperature in increments of 50 °C. Refer to thermogravimetric analysis (TGA) data of your precursor to determine the optimal decomposition temperature. 2. Increase Calcination Time: Extend the duration of the calcination process to ensure complete reaction.[2] 3. Ensure Uniform Heating: Use a well-calibrated furnace and ensure that the precursor material is spread in a thin layer for uniform heat exposure.
The NiO powder is black instead of the expected green color. 1. Non-stoichiometry: The black color often indicates the presence of Ni³⁺ ions and nickel vacancies, leading to non-stoichiometric NiO. This can be influenced by the calcination atmosphere. 2. Presence of Impurities: Black nickel oxide has been found to sometimes contain impurities like basic nickel carbonate.[1]1. Control Calcination Atmosphere: Perform calcination in a controlled atmosphere. For example, calcining in air or an oxygen-rich atmosphere can help achieve stoichiometry. 2. Optimize Calcination Temperature: As excessively high temperatures can sometimes promote defect formation, try optimizing the calcination temperature. 3. Purify the Precursor: Ensure the starting nickel precursor is of high purity.
The particle size of the NiO is too large. 1. High Calcination Temperature: Higher temperatures lead to increased particle and crystallite size due to sintering and grain growth.[4][8]1. Lower Calcination Temperature: Reduce the calcination temperature. This will result in smaller particle sizes but may require longer calcination times to ensure complete decomposition. 2. Use a Two-Step Calcination Process: A lower temperature pre-calcination step followed by a shorter duration at a higher temperature can sometimes help control particle growth.[11]
The NiO powder is highly agglomerated. 1. Sintering at High Temperatures: High calcination temperatures can cause the newly formed NiO particles to fuse, leading to hard agglomerates.[2] 2. Precursor Morphology: The morphology of the precursor can influence the agglomeration of the final product.1. Reduce Calcination Temperature: Lowering the temperature can minimize sintering. 2. Modify Precursor Synthesis: Prepare a precursor with a morphology that is less prone to agglomeration upon calcination. For example, using a surfactant during precursor precipitation can sometimes help. 3. Post-Calcination Grinding: Gentle grinding or milling after calcination can help to break up soft agglomerates.

Data Presentation

Table 1: Effect of Calcination Temperature on NiO Crystallite Size

PrecursorCalcination Temperature (°C)Calcination Time (h)Average Crystallite Size (nm)
Nickel Hydroxide350541
Nickel Hydroxide5505>100
Nickel Hydroxide6505>100
Cu-doped NiO precursor350-4
Cu-doped NiO precursor450--
Cu-doped NiO precursor550-9
NiO-SnO₂ nanocomposite100-23.42
NiO-SnO₂ nanocomposite300-29.83
NiO-SnO₂ nanocomposite600-41.59
NiO-SnO₂ nanocomposite900-78.21

Data compiled from multiple sources.[4][7][9]

Table 2: Elemental Composition of NiO Synthesized from Freeze-Dried Ni(OH)₂ at Different Calcination Temperatures

Calcination Temperature (°C)Atomic % NiAtomic % O
20053.246.8
35049.450.6

Data extracted from a study on low-temperature formation of NiO.[12]

Experimental Protocols

Protocol 1: Synthesis of High-Purity NiO from Nickel Hydroxide

Objective: To synthesize high-purity NiO nanoparticles by the calcination of nickel hydroxide.

Materials:

  • Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Preparation of Nickel Hydroxide Precursor: a. Prepare a 1 M solution of Ni(NO₃)₂·6H₂O in deionized water. b. Prepare a 2 M solution of NaOH in deionized water. c. Slowly add the NaOH solution dropwise to the nickel nitrate solution under vigorous stirring at room temperature. A pale green precipitate of Ni(OH)₂ will form. d. Continue adding NaOH until the pH of the solution reaches approximately 10. e. Age the precipitate in the mother liquor for 2 hours with continuous stirring. f. Filter the precipitate and wash it several times with deionized water to remove any unreacted salts. g. Finally, wash the precipitate with ethanol to remove excess water. h. Dry the obtained Ni(OH)₂ powder in an oven at 80°C for 12 hours.[13]

  • Calcination: a. Place the dried Ni(OH)₂ powder in a ceramic crucible. b. Calcine the powder in a muffle furnace at a desired temperature (e.g., 400-600°C) for 2-4 hours in air.[14] The color of the powder will change from green to grayish-black or black, indicating the formation of NiO. c. Allow the furnace to cool down to room temperature naturally. d. Collect the synthesized NiO powder.

Protocol 2: Synthesis of NiO Nanoparticles from Nickel Oxalate

Objective: To synthesize NiO nanoparticles through the thermal decomposition of a nickel oxalate precursor.

Materials:

Procedure:

  • Preparation of Nickel Oxalate Precursor: a. Prepare a 2 M solution of nickel sulfate (or nitrate) in deionized water. b. Prepare a 2 M solution of oxalic acid in deionized water. c. Slowly add the oxalic acid solution to the nickel salt solution under vigorous magnetic stirring. A light green precipitate of nickel oxalate will form.[15][16] d. Continue stirring for 30 minutes after the complete addition of the oxalic acid solution. e. Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions. f. Wash the precipitate with acetone to facilitate drying.[16] g. Dry the nickel oxalate precursor in a vacuum oven at 80°C for 24 hours.[6]

  • Calcination: a. Place the dried nickel oxalate powder in a crucible. b. Calcine the precursor in a furnace at a temperature in the range of 350-500°C for 2 hours in air.[6][17] c. Let the furnace cool to room temperature. d. The resulting product will be NiO nanoparticles.

Mandatory Visualization

Experimental_Workflow_for_NiO_Synthesis cluster_precursor Precursor Synthesis cluster_calcination Calcination cluster_characterization Characterization Nickel_Salt Nickel Salt Solution (e.g., Nitrate, Sulfate) Precipitation Precipitation Nickel_Salt->Precipitation Precipitating_Agent Precipitating Agent (e.g., NaOH, Oxalic Acid) Precipitating_Agent->Precipitation Washing_Drying Washing & Drying Precipitation->Washing_Drying Precursor_Powder Precursor Powder (e.g., Ni(OH)₂, NiC₂O₄) Washing_Drying->Precursor_Powder Calcination_Furnace Calcination Precursor_Powder->Calcination_Furnace Thermal Decomposition Final_Product High-Purity NiO Calcination_Furnace->Final_Product Analysis Purity & Morphology Analysis (XRD, SEM, etc.) Final_Product->Analysis

Caption: Experimental workflow for NiO synthesis.

Logical_Relationships_in_NiO_Synthesis Temperature Calcination Temperature Sintering Sintering & Agglomeration Temperature->Sintering increases Crystallinity Crystallinity Temperature->Crystallinity increases Decomposition Decomposition Temperature->Decomposition increases Time Calcination Time Time->Decomposition increases Atmosphere Calcination Atmosphere (Air, Inert, etc.) Purity Purity Atmosphere->Purity affects stoichiometry Particle_Size Particle Size Sintering->Particle_Size increases Decomposition->Purity affects

Caption: Key parameters influencing final NiO properties.

References

Technical Support Center: Enhancing the Long-Term Stability of NiO Gas Sensors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nickel Oxide (NiO) gas sensors. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing NiO-based gas sensors in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to sensor stability, along with detailed experimental protocols and comparative data to guide your research.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the long-term operation of NiO gas sensors.

Q1: My NiO sensor's baseline resistance is drifting over time. What is causing this and how can I mitigate it?

A1: Baseline drift in NiO gas sensors is a common issue that can significantly affect the reliability of your measurements.

Possible Causes:

  • Grain Growth: At elevated operating temperatures, the nanocrystalline grains of the NiO sensing film can undergo growth. This reduces the grain boundary density, which in turn alters the baseline resistance of the sensor.[1]

  • Slow Annealing of Defects: The sensor material may contain quenched-in non-equilibrium oxygen vacancies. Over time and at operating temperature, these defects slowly anneal, leading to a drift in the baseline resistance.

  • Environmental Factors: Fluctuations in ambient temperature and humidity can cause shifts in the baseline.

  • Contamination: Exposure to certain chemicals or volatile organic compounds (VOCs) can lead to the poisoning of the sensor surface, causing a persistent change in baseline resistance.

Solutions:

  • Optimize Operating Temperature: Lowering the operating temperature can reduce the rate of grain growth and defect annealing. However, this must be balanced with maintaining sufficient sensitivity and response speed.

  • Doping with Aliovalent Ions: Doping the NiO material with ions of a different valence (aliovalent doping) can help stabilize the grain size and control the concentration of charge carriers, thereby reducing drift.

  • Surface Functionalization: Modifying the sensor surface with noble metal nanoparticles (e.g., Au, Pt, Pd) can enhance stability by improving the catalytic activity and reducing the susceptibility to surface poisoning.

  • Implement Baseline Correction Algorithms: In applications where some drift is unavoidable, software-based baseline correction algorithms can be used to compensate for the drift in real-time.

Q2: The sensitivity of my NiO gas sensor is decreasing after repeated exposure to the target gas. What should I do?

A2: A decline in sensitivity is a form of sensor degradation that can be caused by several factors.

Possible Causes:

  • Surface Poisoning: Irreversible adsorption of certain chemical species on the sensor surface can block active sites, reducing the sensor's response to the target gas.

  • Structural Changes: As mentioned above, grain growth at high operating temperatures can lead to a decrease in the surface-to-volume ratio, which can negatively impact sensitivity.

  • Humidity Effects: High humidity levels can lead to the competitive adsorption of water molecules on the sensor surface, which can interfere with the detection of the target gas and reduce sensitivity.[1]

Solutions:

  • Thermal Regeneration: Heating the sensor to a high temperature in a clean air or inert gas flow can sometimes desorb poisoning species and restore sensitivity. The specific temperature and duration will depend on the nature of the contaminant.

  • UV Light Irradiation: In some cases, UV irradiation can be used to clean the sensor surface and recover sensitivity.

  • Protective Coatings: Applying a thin, gas-permeable protective layer (e.g., a zeolite or silica (B1680970) film) can prevent large poisoning molecules from reaching the sensor surface while allowing the target gas to pass through.

  • Control Humidity: For experiments sensitive to humidity, conducting them in a controlled-humidity environment can improve the consistency of the sensor's response.

Q3: My NiO sensor shows poor selectivity and responds to multiple gases. How can I improve its selectivity?

A3: Improving the selectivity of metal oxide gas sensors is a significant challenge. Here are some strategies to enhance the selectivity of your NiO sensor:

Strategies for Improving Selectivity:

  • Noble Metal Functionalization: Decorating the NiO nanostructures with noble metal nanoparticles (e.g., Pt, Pd, Au) can catalytically promote the reaction with a specific target gas, thereby enhancing the sensor's response to that gas over others.

  • Formation of Heterostructures: Creating a p-n or p-p heterojunction by combining NiO with another metal oxide semiconductor (e.g., ZnO, SnO2) can modulate the electronic properties at the interface and lead to enhanced selectivity for certain gases.

  • Doping: Doping NiO with specific metal ions can alter the surface chemistry and electronic structure, making it more selective towards a particular analyte.[2]

  • Operating Temperature Optimization: The sensitivity to different gases can vary with temperature. By carefully optimizing the operating temperature, you can often find a point where the sensor has the highest response to the target gas and a minimal response to interfering gases.

Frequently Asked Questions (FAQs)

Q1: What is the typical long-term stability of a pristine NiO gas sensor?

A1: The long-term stability of a pristine NiO gas sensor can vary significantly depending on the synthesis method, morphology, and operating conditions. Generally, some level of drift in baseline resistance and a gradual decrease in sensitivity can be expected over weeks to months of continuous operation, especially at high temperatures. For instance, one study showed that the response of a NiO sensor to 100 ppm NO remained satisfactory with variations of less than 3 mV over a 35-day test period.[3]

Q2: How does the synthesis method affect the long-term stability of NiO sensors?

A2: The synthesis method plays a crucial role in determining the morphology, grain size, and defect density of the NiO nanostructures, all of which impact long-term stability.[1] For example, hydrothermal synthesis methods can produce well-defined nanostructures with high surface area, which can initially provide high sensitivity but may be more prone to grain growth over time if not properly stabilized.[4] Methods that allow for better control over crystallinity and grain size tend to yield more stable sensors.

Q3: What are the most effective noble metals for improving the stability of NiO sensors?

A3: Gold (Au), Platinum (Pt), and Palladium (Pd) are the most commonly used noble metals for functionalizing NiO gas sensors. The choice of metal depends on the target gas and the specific sensing mechanism. For example, Pt and Pd are excellent catalysts for the oxidation of reducing gases and can significantly improve sensor performance and stability.

Q4: Can I regenerate a "poisoned" NiO sensor?

A4: In many cases, yes. As mentioned in the troubleshooting guide, thermal treatment at an elevated temperature in clean air is a common method for regenerating a sensor that has been poisoned by reversibly adsorbed species. The success of regeneration depends on the nature of the poison and the strength of its bond to the NiO surface.

Quantitative Data Presentation

The following tables summarize the performance and stability of NiO-based gas sensors with different modifications.

Table 1: Comparison of Long-Term Stability for Pristine and Modified NiO Gas Sensors

Sensor MaterialTarget GasConcentration (ppm)Operating Temperature (°C)Stability Test DurationPerformance ChangeReference
NiONO10031035 days< 3 mV variation in response[3]
NiO/rGOMethane100-1000260Not specifiedGood repeatability shown[5]
NiO:Zn 3%NH350290Not specifiedExcellent long-term stability claimed[6]
0.5 at% Ru-doped NiOAcetone100200Not specifiedGood long-term stability reported[7]

Table 2: Performance Comparison of Pristine vs. Doped/Functionalized NiO Gas Sensors

Sensor MaterialTarget GasConcentration (ppm)Operating Temperature (°C)ResponseResponse/Recovery Time (s)Reference
Pristine NiOEthanol (B145695)100~300~3-[7]
0.5 at% Ru-doped NiOAcetone100200~12-[7]
Pristine NiOToluene10230~5-[8]
3 wt% Al-doped NiOToluene1018029-[8]
NiONO2-150--[9]
0.5% Ce:NiONO2-150Enhanced performance-[9]
Au@NiO Core-ShellEthanol100200Higher than pristine NiO-[7]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of NiO Nanostructures

This protocol describes a general procedure for synthesizing NiO nanostructures, which can be adapted for various morphologies.

Materials:

  • Nickel chloride hexahydrate (NiCl₂·6H₂O) or Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Urea (B33335) (CO(NH₂)₂) or another precipitating agent (e.g., NaOH, ammonia (B1221849) solution)

  • Deionized (DI) water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Dissolve a desired amount of the nickel salt (e.g., 0.1 M) and urea (e.g., 0.2 M) in DI water under constant stirring.

  • Continue stirring for approximately 20-30 minutes to ensure a homogeneous solution.

  • Transfer the solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a set duration (e.g., 6-12 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate several times with DI water and ethanol to remove any unreacted reagents and byproducts.

  • Dry the obtained powder in an oven at a low temperature (e.g., 60-80 °C) for several hours.

  • Finally, calcine the dried powder in a furnace at a high temperature (e.g., 400-600 °C) for a few hours to obtain the crystalline NiO nanostructures.

Protocol 2: Fabrication and Testing of a NiO Gas Sensor

Fabrication:

  • Prepare a paste by dispersing the synthesized NiO powder in an organic binder (e.g., terpineol) or deionized water to form a slurry.

  • Coat the paste onto an alumina (B75360) tube or a flat substrate with pre-patterned electrodes (e.g., Au or Pt).

  • Dry the coated sensor at a low temperature to evaporate the solvent.

  • Sinter the sensor at a high temperature (e.g., 400-600 °C) for a couple of hours to ensure good adhesion and electrical contact between the NiO and the electrodes.

  • A Ni-Cr alloy wire can be inserted into the alumina tube to act as a heater for temperature control.

Testing:

  • Place the fabricated sensor in a sealed test chamber with a gas inlet and outlet.

  • Stabilize the sensor at the desired operating temperature by passing a current through the heater wire.

  • Introduce a carrier gas (e.g., synthetic air) into the chamber until a stable baseline resistance is achieved.

  • Inject a known concentration of the target gas into the chamber and record the change in the sensor's resistance.

  • After the resistance stabilizes, purge the chamber with the carrier gas to allow the sensor to recover to its baseline.

  • The sensor response is typically calculated as the ratio of the resistance in the target gas (Rg) to the resistance in air (Ra) for a p-type semiconductor like NiO.

  • For long-term stability testing, the sensor is continuously operated at a fixed temperature and periodically exposed to the target gas over an extended period (days or weeks), monitoring for changes in baseline resistance and sensitivity.[10]

Mandatory Visualizations

experimental_workflow cluster_synthesis NiO Nanostructure Synthesis cluster_fabrication Sensor Fabrication cluster_testing Gas Sensing Test s1 Precursor Solution Preparation s2 Hydrothermal Reaction s1->s2 s3 Washing and Drying s2->s3 s4 Calcination s3->s4 f1 Paste Preparation s4->f1 f2 Coating on Substrate f1->f2 f3 Sintering f2->f3 t1 Stabilization in Air f3->t1 t2 Exposure to Target Gas t1->t2 t3 Data Acquisition t2->t3 t4 Recovery in Air t3->t4 t4->t2 Repeat for Stability Test

Caption: Experimental workflow for NiO gas sensor development.

degradation_mechanism cluster_process Degradation Process cluster_consequences Sensor Performance Impact start High Operating Temperature p1 Increased Atomic Mobility start->p1 p2 Grain Boundary Migration p1->p2 p3 Grain Coalescence p2->p3 c1 Reduced Grain Boundary Density p3->c1 c2 Decreased Surface-to-Volume Ratio p3->c2 c3 Baseline Resistance Drift c1->c3 c4 Loss of Sensitivity c2->c4

Caption: Mechanism of sensor degradation via grain growth.

stabilization_strategy cluster_modification Surface Functionalization cluster_benefits Improved Sensor Performance start Pristine NiO Surface m1 Deposition of Noble Metal (e.g., Pt, Au) Nanoparticles start->m1 m2 Creation of Catalytic 'Spill-over' Sites m1->m2 b1 Enhanced Gas Adsorption m2->b1 b2 Lowered Activation Energy for Gas Reactions m2->b2 b3 Improved Selectivity b1->b3 b4 Enhanced Long-Term Stability b2->b4

Caption: Stabilization of NiO sensors via noble metal functionalization.

References

Technical Support Center: Reducing the Toxicity of Nickel(II) Oxide Nanoparticles for Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating the toxicity of Nickel(II) Oxide nanoparticles (NiO-NPs) for safer biological applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of NiO-NP toxicity?

A1: The primary mechanism of NiO-NP toxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1][2][3] This imbalance between ROS production and the antioxidant capacity of cells leads to cellular damage, including lipid peroxidation, protein damage, DNA damage, and mitochondrial dysfunction, which can ultimately result in apoptosis (programmed cell death).[1][3] The dissolution of NiO-NPs and the subsequent release of Ni²⁺ ions also contribute to their toxicity.[4]

Q2: What are the main strategies to reduce the toxicity of NiO-NPs?

A2: The main strategies to reduce NiO-NP toxicity focus on modifying the nanoparticle surface and synthesis method. These include:

  • Surface Coating/Functionalization: Creating a protective layer on the nanoparticle surface can prevent direct contact with cells and reduce the release of toxic ions.[5]

  • Doping: Introducing other metal ions into the NiO crystal lattice can alter its physicochemical properties and reduce its toxicity.

  • Green Synthesis: Utilizing biological entities like plant extracts for nanoparticle synthesis can result in more biocompatible nanoparticles with lower toxicity compared to those produced by conventional chemical methods.[6][7]

Q3: How does surface coating reduce NiO-NP toxicity?

A3: Surface coating can reduce NiO-NP toxicity by:

  • Altering Surface Charge: Modifying the surface charge can influence how nanoparticles interact with cell membranes.[5]

  • Preventing Ion Dissolution: A stable coating can inhibit the release of toxic Ni²⁺ ions.

  • Improving Biocompatibility: Coatings with biocompatible materials like polyethylene (B3416737) glycol (PEG) can reduce immune recognition and cellular uptake.[5]

  • Reducing ROS Generation: Some coatings can passivate the nanoparticle surface, decreasing its catalytic activity for ROS production.

Q4: Can green synthesis completely eliminate the toxicity of NiO-NPs?

A4: While green synthesis can significantly reduce the toxicity of NiO-NPs by capping them with biocompatible phytochemicals, it may not completely eliminate it.[7] The inherent properties of nickel oxide can still contribute to some level of toxicity. However, green-synthesized NiO-NPs generally exhibit much better biocompatibility compared to their chemically synthesized counterparts.[7]

Q5: Are there any specific safety precautions I should take when handling NiO-NPs?

A5: Yes, it is crucial to handle NiO-NPs in a controlled environment to minimize exposure. This includes using a fume hood or a HEPA-filtered control system, wearing appropriate personal protective equipment (PPE) such as double nitrile gloves, a lab coat, and respiratory protection if there is a risk of aerosolization.[8] It is also important to avoid consuming food or drinks in the laboratory and to wash hands thoroughly after handling these materials.[8][9]

Troubleshooting Guides

Issue 1: High Cytotoxicity Despite Surface Coating
Question Possible Cause Troubleshooting Step
Q: I coated my NiO-NPs, but they still show significant toxicity in my cell assays. Why? Incomplete or unstable coating: The coating may not have fully covered the nanoparticle surface, or it may be degrading in the cell culture medium.1. Verify Coating: Use characterization techniques like FTIR, TGA, or XPS to confirm the presence and stability of the coating. 2. Optimize Coating Protocol: Adjust the concentration of the coating agent, reaction time, or pH to ensure a complete and stable coating. 3. Check for Aggregation: Use Dynamic Light Scattering (DLS) to assess the stability of the coated nanoparticles in your cell culture medium. Aggregation can lead to increased localized toxicity.
Toxicity of the coating material: The coating material itself might be cytotoxic at the concentrations used.1. Run a Control Experiment: Test the cytotoxicity of the coating material alone at equivalent concentrations. 2. Choose a More Biocompatible Coating: Consider using well-established biocompatible polymers like PEG or chitosan.[5]
Contamination: The nanoparticle suspension might be contaminated with residual reactants from the synthesis or coating process.1. Purify Nanoparticles: Ensure thorough washing and purification of the coated nanoparticles to remove any unreacted chemicals. Dialysis or repeated centrifugation and resuspension are effective methods.
Issue 2: Inconsistent Results in Toxicity Assays
Question Possible Cause Troubleshooting Step
Q: I am getting variable results in my MTT/LDH assays when testing NiO-NPs. What could be the problem? Nanoparticle interference with the assay: NiO-NPs can interfere with the colorimetric readings of common cytotoxicity assays. For example, they can absorb light at the same wavelength as the formazan (B1609692) product in the MTT assay.1. Run a Nanoparticle-Only Control: Incubate the NiO-NPs with the assay reagents in the absence of cells to check for any interference. 2. Centrifuge Plates Before Reading: For the MTT assay, after solubilizing the formazan, centrifuge the plate to pellet the nanoparticles before reading the absorbance of the supernatant. 3. Use an Alternative Assay: Consider using assays that are less prone to nanoparticle interference, such as the neutral red uptake assay or cell counting with trypan blue exclusion.[10]
Inconsistent nanoparticle dispersion: Agglomeration of nanoparticles in the cell culture medium can lead to non-uniform dosing and variable results.[11]1. Optimize Dispersion Protocol: Use sonication or vortexing to disperse the nanoparticles immediately before adding them to the cells. 2. Use a Dispersion Medium: Dispersing the nanoparticles in a medium containing serum or other stabilizing agents can help prevent aggregation.[11]
Issue 3: Difficulty with Green Synthesis
Question Possible Cause Troubleshooting Step
Q: My green synthesis of NiO-NPs is not yielding nanoparticles of the desired size and morphology. What should I do? Variability in plant extract composition: The concentration of phytochemicals in plant extracts can vary depending on the plant's age, season of collection, and extraction method.1. Standardize the Extract Preparation: Follow a consistent protocol for preparing the plant extract, including the amount of plant material, extraction time, and temperature.[12][13] 2. Characterize the Extract: If possible, perform basic phytochemical screening to identify the major classes of compounds in your extract.
Suboptimal reaction conditions: The pH, temperature, and concentration of reactants can significantly influence the synthesis of nanoparticles.1. Optimize Reaction Parameters: Systematically vary the pH of the reaction mixture, the reaction temperature, and the ratio of plant extract to the nickel precursor to find the optimal conditions for your desired nanoparticles.[12]

Quantitative Data on Toxicity Reduction

Table 1: Effect of Doping on the Antioxidant Activity of NiO-NPs
NanoparticleAssayAntioxidant Activity (%) at 200 µg/mLReference
Pure NiO-NPsABTS Radical Scavenging74.8[14]
Mo-doped NiO-NPsABTS Radical Scavenging84.2[14]
Pure NiO-NPsHydrogen Peroxide Scavenging61.2[14]
Mo-doped NiO-NPsHydrogen Peroxide Scavenging69.2[14]
Pure NiO-NPsSuperoxide Radical Scavenging49.9[14]
Mo-doped NiO-NPsSuperoxide Radical Scavenging59.4[14]
Table 2: Cytotoxicity of NiO-NPs in Different Cell Lines
NanoparticleCell LineAssayIC50 (µg/mL)Reference
NiO-NPsA549 (human lung carcinoma)MTT> 50[10]
NiO-NPsMCF-7 (human breast adenocarcinoma)Not specified11.46[15]
NiO-NPsL132 (normal human lung)Not specified> 640[16]
Ni(OH)₂A549 (human lung carcinoma)Not specified< 100[17]

Experimental Protocols

Protocol 1: Green Synthesis of NiO-NPs using Calendula officinalis Leaf Extract

This protocol describes a method for the green synthesis of NiO-NPs with reduced toxicity.

Materials:

Procedure:

  • Preparation of Plant Extract:

    • Dry and powder 250 g of C. officinalis leaves.

    • Add the powder to 2000 mL of boiling water and seal the container for 4 hours.

    • Filter the mixture and evaporate the water on a water bath to obtain a tar-like extract.

    • Use a freeze dryer to powder the extract.[12]

  • Synthesis of NiO-NPs:

    • Add 3 mL of the plant extract (0.05–0.15 g/mL) to 10 mL of 15 mM NiSO₄·6H₂O solution.

    • Add 1 mL of 2% NaOH dropwise while stirring.

    • Place the reaction mixture in an ultrasonic bath (75 W) for 5–20 minutes.

    • Collect the precipitate by centrifugation at 10,000 rpm for 15 minutes.

    • Wash the pellet three times with deionized water.

    • Dry the purified NiO-NPs at 75°C.[12]

Protocol 2: Doping of NiO-NPs with Zinc

This protocol outlines a sol-gel method for doping NiO-NPs with zinc to modify their properties.

Materials:

Procedure:

  • Dissolve 0.1 M nickel nitrate in 20 mL of n-butanol.

  • Add the desired molar percentage of zinc nitrate for doping.

  • Add 20 mL of polyethylene glycol to the solution.

  • Stir the solution with a magnetic stirrer for 24 hours.

  • Add ammonium hydroxide dropwise until the pH of the solution reaches 11.

  • Add Triton X-100 to prevent particle agglomeration.

  • Heat the solution at 80°C until a gel is formed.

  • Calcinate the gel in air at 200°C for 1 hour to obtain Zn-doped NiO-NPs.[18]

Protocol 3: Assessment of Intracellular ROS Production

This protocol details a common method to quantify intracellular ROS levels after nanoparticle exposure.

Materials:

  • Cells in culture

  • NiO-NPs (and modified versions for comparison)

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of NiO-NPs for the desired time period.

  • Wash the cells with PBS.

  • Load the cells with 10 µM H₂DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.[19] An increase in fluorescence indicates higher ROS levels.

Visualizations

toxicity_pathway NiO_NPs NiO Nanoparticles Cell_Interaction Cellular Interaction (Uptake/Surface Contact) NiO_NPs->Cell_Interaction ROS_Generation Increased ROS (Reactive Oxygen Species) Cell_Interaction->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Lipid_Peroxidation->Apoptosis DNA_Damage->Apoptosis Surface_Coating Surface Coating Surface_Coating->Cell_Interaction Inhibits Doping Doping Doping->ROS_Generation Reduces Green_Synthesis Green Synthesis Green_Synthesis->Cell_Interaction Reduces Toxicity

Caption: Signaling pathway of NiO-NP-induced toxicity and points of intervention.

experimental_workflow Synthesis NiO-NP Synthesis (Chemical or Green) Modification Toxicity Reduction Strategy (Coating/Doping) Synthesis->Modification Characterization Physicochemical Characterization (TEM, DLS, XRD, FTIR) Modification->Characterization In_Vitro_Testing In Vitro Toxicity Assessment Characterization->In_Vitro_Testing Cell_Culture Cell Culture In_Vitro_Testing->Cell_Culture Exposure Exposure to Nanoparticles Cell_Culture->Exposure Cytotoxicity_Assay Cytotoxicity Assays (MTT, LDH) Exposure->Cytotoxicity_Assay ROS_Assay ROS Assay Exposure->ROS_Assay Data_Analysis Data Analysis and Comparison Cytotoxicity_Assay->Data_Analysis ROS_Assay->Data_Analysis

Caption: General experimental workflow for assessing NiO-NP toxicity reduction.

References

effect of precursor concentration on NiO film morphology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of precursor concentration on the morphology and properties of Nickel Oxide (NiO) thin films.

Frequently Asked Questions (FAQs)

Q1: How does adjusting the precursor concentration impact the thickness of the deposited NiO film?

A1: The thickness of the NiO film is directly influenced by the precursor concentration. Generally, for a fixed number of deposition passes or cycles, increasing the molar concentration of the precursor solution will result in a thicker film.[1][2][3] For instance, in one study using spray pyrolysis, increasing the molarity from 0.1 M to 0.4 M resulted in the film thickness increasing from 43 nm to 49 nm.[1][3] Another study observed a more significant jump, where films deposited from solutions below 0.3 M were around 0.5 µm thick, while those from 0.3 M to 0.5 M were about 3 µm thick.[2]

Q2: Can the precursor concentration affect the crystallinity and grain structure of the NiO film?

A2: Yes, the precursor concentration plays a crucial role in the crystallinity of the film. Higher precursor concentrations often lead to improved crystallinity, as confirmed by increased intensity in Raman and XRD peaks.[1][3] The effect on grain size, however, can vary. Some studies report no significant change in grain size with increased concentration[1], while others have observed that higher concentrations can lead to the clustering of grains to form larger single cubic crystals.[1] The type of precursor salt used also has a substantial impact; for example, using nickel nitrate (B79036) can result in smaller grain sizes compared to nickel acetate (B1210297).[4]

Q3: How does precursor concentration influence the elemental composition (stoichiometry) of NiO films?

A3: Precursor concentration directly affects the stoichiometry of the resulting NiO films. Studies have shown that as the molarity of the precursor solution increases, the percentage of nickel in the film tends to increase, while the percentage of oxygen decreases.[1][3] For example, one experiment noted that the oxygen concentration decreased from a stoichiometric value of 1 for lower molar concentrations to 0.86 for concentrations of 0.3 M and above.[2] This change in the Ni/O ratio can be attributed to the dynamics of the deposition process at different concentrations.

Q4: What is the relationship between precursor concentration and the film's surface morphology and roughness?

A4: The precursor concentration, along with the specific type of precursor used, significantly influences the surface morphology. Higher concentrations can promote a more compact and dense film structure.[4] The choice of precursor anion (e.g., nitrate, chloride, acetate) also has a pronounced effect on surface roughness. For instance, in a comparative study, NiO films prepared from nickel nitrate showed a root mean square (RMS) roughness of 16 nm, whereas films from nickel acetate and nickel chloride exhibited higher roughness of 31 nm and 90 nm, respectively.[5]

Troubleshooting Guide

Issue 1: My deposited NiO film is too thin.

  • Cause: The precursor concentration may be too low.

  • Solution: Increase the molarity of your precursor solution. Film thickness generally scales with concentration for a given set of deposition parameters.[1][2][3]

Issue 2: The XRD analysis shows my NiO film has poor crystallinity.

  • Cause: Insufficient material supply during growth or suboptimal reaction kinetics, which can be related to low precursor concentration.

  • Solution: Increase the precursor concentration. A higher concentration can enhance the crystalline quality of the film.[1][3]

Issue 3: The electrical properties of my film are not as expected (e.g., wrong conductivity type).

  • Cause: The stoichiometry of the NiO film, which is concentration-dependent, critically affects its electrical properties.

  • Solution: Be aware that significant changes in precursor concentration can alter the film's conductivity. One study reported that NiO films switched from p-type to n-type when the precursor molarity was increased beyond 0.3 M.[2] Carefully adjust and characterize your films at various concentrations to achieve the desired electrical behavior.

Issue 4: My film has high surface roughness, which is undesirable for my application.

  • Cause: The type of precursor salt used has a strong influence on surface morphology.

  • Solution: Consider changing the nickel precursor. Films derived from nickel nitrate have been shown to be smoother than those from nickel chloride or acetate.[5][6]

Quantitative Data Summary

Table 1: Effect of Precursor Concentration on NiO Film Thickness

Precursor Concentration (Molarity)Deposition MethodFilm ThicknessReference
0.1 MSpray Pyrolysis~43 nm[1][3]
0.2 MSpray Pyrolysis~46 nm[1][3]
0.3 MSpray Pyrolysis~47 nm[1][3]
0.4 MSpray Pyrolysis~49 nm[1][3]
< 0.3 MSpray Pyrolysis~0.5 µm[2]
0.3 M - 0.5 MSpray Pyrolysis~3.0 µm[2]

Table 2: Effect of Precursor Concentration on Elemental Composition

Precursor Concentration (Molarity)Ni Content (%)O Content (%)Reference
0.1 M79.74%20.26%[1]
0.2 M79.76%20.24%[1]
Low Molarity-Stoichiometric (O/Ni ≈ 1)[2]
≥ 0.3 M-Sub-stoichiometric (O/Ni ≈ 0.86)[2]

Table 3: Influence of Precursor Type on Film Properties (at 0.2M concentration)

Precursor TypeRMS RoughnessOptical Band Gap (eV)Reference
Nickel Nitrate16 nm3.50 eV[5]
Nickel Acetate31 nm3.43 eV[5]
Nickel Chloride90 nm3.20 eV[5]

Experimental Protocols

Key Experiment: NiO Film Deposition via Spray Pyrolysis

This protocol provides a generalized methodology based on common practices cited in the literature.[2][3][5]

1. Precursor Solution Preparation:

  • Dissolve a nickel salt (e.g., Nickel Chloride Hexahydrate, Nickel Acetate, or Nickel Nitrate) in a solvent (commonly distilled water) to achieve the desired molar concentration (e.g., 0.05 M to 0.5 M).
  • Stir the solution using a magnetic stirrer until the salt is completely dissolved.

2. Substrate Preparation:

  • Use suitable substrates, such as soda-lime or Corning glass.
  • Clean the substrates ultrasonically in a sequence of cleaning agents, typically acetone, followed by distilled water, to remove organic and inorganic contaminants.
  • Dry the substrates thoroughly before deposition.

3. Deposition Process:

  • Preheat the substrates to the desired deposition temperature (e.g., 350°C - 450°C) on a hot plate or in a furnace.[2][5]
  • Place the precursor solution into a spray nozzle or atomizer.
  • Maintain a constant distance between the nozzle and the substrate (e.g., 30 cm).[5]
  • Spray the solution onto the heated substrates at a controlled flow rate (e.g., 10 ml/min).[2] The fine droplets undergo pyrolysis upon contact with the hot surface, forming the NiO film.
  • Allow the film to cool down to room temperature after the deposition process is complete.

4. Characterization:

  • Morphology: Analyze the surface structure and grain size using Field-Emission Scanning Electron Microscopy (FESEM).[3]
  • Crystallinity: Determine the crystal structure and phase purity using X-ray Diffraction (XRD).[1]
  • Thickness: Measure the film thickness using techniques like profilometry or by analyzing cross-sectional SEM images.
  • Optical Properties: Evaluate the optical transmittance and calculate the band gap using a UV-Vis Spectrophotometer.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_deposition Deposition cluster_analysis Analysis & Characterization prep_solution Prepare Precursor Solution (Varying M) spray Spray Pyrolysis Deposition prep_solution->spray prep_substrate Clean Substrates heat_substrate Preheat Substrate (e.g., 350-450°C) prep_substrate->heat_substrate heat_substrate->spray morphology Morphology (SEM/AFM) spray->morphology crystallinity Crystallinity (XRD) spray->crystallinity thickness Thickness Measurement spray->thickness optical Optical Properties (UV-Vis) spray->optical composition Composition (EDX) spray->composition logical_relationship center_node Increase in Precursor Concentration effect1 Increased Film Thickness center_node->effect1 effect2 Improved Crystallinity center_node->effect2 effect3 Altered Stoichiometry (Higher Ni/O Ratio) center_node->effect3 effect4 More Compact Morphology center_node->effect4 effect5 Decreased Optical Transmittance center_node->effect5 effect6 Potential Change in Conductivity Type (p to n) center_node->effect6

References

Validation & Comparative

A Comparative Guide to the Photocatalytic Activity of Nickel Oxide (NiO) Against Standard Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the photocatalytic performance of nickel oxide (NiO) nanoparticles in the degradation of standard organic dyes: Methylene Blue (MB), Rhodamine B (RhB), and Methyl Orange (MO). The following sections present quantitative data from various studies, detailed experimental protocols for performance validation, and visualizations of the experimental workflow and underlying photocatalytic mechanism.

Performance Comparison of NiO Photocatalysts

The photocatalytic efficiency of NiO is influenced by numerous factors, including its synthesis method, particle size, catalyst dosage, initial dye concentration, and the type of light source used. The tables below summarize the performance of NiO and its composites in degrading Methylene Blue, Rhodamine B, and Methyl Orange under various experimental conditions.

Methylene Blue (MB) Degradation
CatalystSynthesis MethodCatalyst Dose (g/L)Initial MB Conc. (mg/L)Light SourceDegradation Efficiency (%)Time (min)Rate Constant (k) (min⁻¹)Reference
NiO NPsChemical Precipitation0.85Sunlight~85120-
NiO NPsChemical Precipitation0.410Sunlight58.1120-
NiO NPsGreen Synthesis (Corallina elongata)-10Solar93-0.01835[1]
NiO-SD---UV99.9--[1][2]
NiO/Ag/TiO₂Coprecipitation Deposition15Visible93.1560-
ZnO-NiO/rGO---Solar89--[1]
NiO NPsFacile Chemical Route110Visible98.71204.6 x 10⁻¹[3]
Rhodamine B (RhB) Degradation
CatalystSynthesis MethodCatalyst Dose (g/L)Initial RhB Conc. (mg/L)Light SourceDegradation Efficiency (%)Time (min)Rate Constant (k) (min⁻¹)Reference
NiO NanobeltsHydrothermal0.610Xenon Lamp891400.012[4]
NiO NPsFacile Chemical Route110Visible80.331203.6 x 10⁻²[3]
5% Mn-doped NiO----97.57--[5]
Pure NiO----90.94--[5]
Cd₀.₁₅Ag₀.³⁰Ni₀.₅₅OSol-Gel--Visible971400.0496[6]
Methyl Orange (MO) Degradation
CatalystSynthesis MethodCatalyst Dose (g/L)Initial MO Conc. (mg/L)Light SourceDegradation Efficiency (%)Time (min)Rate Constant (k) (min⁻¹)Reference
Bi₂O₃-NiO--50Sunlight100600.0227[7]
Bi₂O₃-NiO--100Sunlight80600.0125[7]
Bi₂O₃-NiO--150Sunlight65600.0082[7]
NiO---Sunlight46--[7]
NiO NanobeltsHydrothermal0.610Xenon Lamp79.11400.007[4]
TiO₂/NiOSol-Gel/Precipitation0.116.35UV---[8]

Experimental Protocols

This section outlines a generalized methodology for evaluating the photocatalytic degradation of organic dyes using NiO nanoparticles.

Synthesis of NiO Nanoparticles (Chemical Precipitation Method)

A common and straightforward method for synthesizing NiO nanoparticles is chemical precipitation.

  • Precursor Solution Preparation: Dissolve a nickel salt, such as nickel nitrate (B79036) (Ni(NO₃)₂·6H₂O), in deionized water.

  • Precipitation: Add a precipitating agent, like sodium hydroxide (B78521) (NaOH), dropwise to the nickel salt solution while stirring vigorously. This will result in the formation of a light green precipitate of nickel hydroxide (Ni(OH)₂).

  • Washing and Drying: Collect the precipitate by centrifugation or filtration and wash it multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts. Dry the washed precipitate in an oven at a temperature around 70-80°C.

  • Calcination: Calcine the dried nickel hydroxide powder in a muffle furnace at a high temperature (e.g., 400-600°C) for several hours. This thermal decomposition process converts Ni(OH)₂ to NiO nanoparticles.

Photocatalytic Degradation Experiment

The photocatalytic activity of the synthesized NiO nanoparticles is typically evaluated by monitoring the degradation of a model dye solution under illumination.

  • Reaction Setup: A standard experimental setup consists of a photoreactor, which is a vessel made of a material transparent to the light source being used (e.g., quartz for UV, glass for visible light). The reactor is equipped with a magnetic stirrer to ensure a homogenous suspension of the catalyst in the dye solution. A light source (e.g., UV lamp, Xenon lamp, or natural sunlight) is positioned to irradiate the reactor.[8]

  • Preparation of Dye Solution: Prepare a stock solution of the desired dye (Methylene Blue, Rhodamine B, or Methyl Orange) of a known concentration in deionized water.

  • Catalyst Suspension: Disperse a specific amount of the synthesized NiO nanoparticles into the dye solution. The mixture is typically stirred in the dark for a certain period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium between the catalyst surface and the dye molecules.[4]

  • Photocatalytic Reaction: Initiate the photocatalytic reaction by turning on the light source. Collect aliquots of the suspension at regular time intervals.

  • Analysis: Centrifuge or filter the collected aliquots to remove the NiO nanoparticles. Analyze the concentration of the dye in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at the maximum wavelength (λ_max) of the dye.

  • Calculation of Degradation Efficiency: The degradation efficiency is calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the dye and Cₜ is the concentration at time 't'.

Visualizations

Experimental Workflow for Photocatalytic Dye Degradation

Caption: Workflow of a typical photocatalytic dye degradation experiment.

Mechanism of Photocatalytic Dye Degradation by NiO

G cluster_mechanism Photocatalytic Mechanism of NiO NiO NiO Nanoparticle VB Valence Band (VB) CB Conduction Band (CB) VB->CB Excitation h h⁺ e e⁻ O2 O₂ e->O2 Reduction H2O H₂O h->H2O Oxidation OH_neg OH⁻ h->OH_neg Oxidation Dye Dye (e.g., Methylene Blue) h->Dye Direct Oxidation O2_rad •O₂⁻ O2->O2_rad OH_rad •OH H2O->OH_rad OH_neg->OH_rad O2_rad->Dye Degradation OH_rad->Dye Degradation Degradation_Products Degradation Products (CO₂, H₂O, etc.) Dye->Degradation_Products light Light (hν ≥ Eg) light->NiO

Caption: Simplified mechanism of dye degradation by NiO photocatalysis.

References

A Comparative Analysis of NiO and Co3O4 as Anode Materials for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for next-generation lithium-ion batteries (LIBs) with higher energy densities and longer cycle life, transition metal oxides have emerged as promising anode materials, offering significantly higher theoretical capacities than traditional graphite (B72142). Among these, Nickel Oxide (NiO) and Cobalt(II,III) Oxide (Co3O4) have garnered substantial research interest. This guide provides a detailed comparative study of NiO and Co3O4, presenting their electrochemical performance based on experimental data, outlining key synthesis and characterization protocols, and visualizing the experimental workflow and material properties.

Executive Summary

Both NiO and Co3O4 operate on a conversion reaction mechanism, which endows them with high theoretical specific capacities, far exceeding that of conventional graphite anodes (372 mAh/g). Co3O4 boasts a higher theoretical capacity (890 mAh/g) compared to NiO (718 mAh/g). However, both materials suffer from significant challenges, including large volume changes during lithiation/delithiation, leading to poor cycling stability, and inherently low electrical conductivity. Research efforts are largely focused on nanostructuring and forming composites to mitigate these issues. While Co3O4 offers a higher capacity, NiO is often considered a more cost-effective and environmentally friendly alternative.

Data Presentation: Electrochemical Performance

The following table summarizes the key electrochemical performance metrics for NiO and Co3O4 as anode materials for lithium-ion batteries, based on reported experimental data. It is important to note that performance can vary significantly based on the material's morphology, particle size, and the specifics of the electrode preparation and testing conditions.

PropertyNiOCo3O4Notes
Theoretical Capacity 718 mAh/g890 mAh/gBased on the conversion reaction mechanism.
Practical Capacity 600 - 1000+ mAh/g (initial cycles)800 - 1400+ mAh/g (initial cycles)Practical capacities can exceed theoretical values in initial cycles due to interfacial storage and the formation of a solid electrolyte interphase (SEI) layer.
Cycling Stability Moderate to PoorModerate to PoorBoth suffer from significant capacity fading due to large volume expansion (~160%) during cycling, leading to pulverization and loss of electrical contact. Nanostructuring improves stability.
Rate Capability ModerateModerateLimited by poor intrinsic electronic conductivity. Performance at high current densities is often a challenge.
Voltage Plateau ~0.5-1.0 V vs. Li/Li+ (discharge)~1.0-1.5 V vs. Li/Li+ (discharge)The voltage hysteresis between charge and discharge is a notable characteristic.
Advantages - Lower cost- More abundant- Environmentally benign- Higher theoretical and practical capacityCo3O4's higher capacity is a significant advantage for high-energy-density applications.
Disadvantages - Lower capacity- Large volume expansion- Poor electrical conductivity- Higher cost- Toxicity concerns- Large volume expansion- Poor electrical conductivityBoth materials share the critical drawbacks of volume expansion and poor conductivity.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of NiO and Co3O4 as battery materials. Below are representative protocols for their synthesis via the hydrothermal method and the subsequent fabrication and testing of coin cells.

Hydrothermal Synthesis of NiO Nanoparticles

This method is widely used to produce nanostructured NiO with controlled morphology.

  • Precursor Solution Preparation: Dissolve a nickel salt, such as Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O), in a solvent, typically deionized water or a water/ethanol (B145695) mixture.[1]

  • Addition of Reagents: Add a precipitating agent, like ammonia (B1221849) solution (NH₃·H₂O), dropwise to the solution while stirring to adjust the pH to around 10.[1] A surfactant or capping agent, such as polyvinylpyrrolidone (B124986) (PVP), can be added to control the particle size and prevent agglomeration.[1]

  • Hydrothermal Reaction: Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.[1] The autoclave is then sealed and heated in an oven at a specific temperature (e.g., 140-180°C) for a set duration (e.g., 10-12 hours).[1][2]

  • Product Collection and Purification: After the reaction, the autoclave is cooled to room temperature. The precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted reagents and byproducts, and then dried in an oven (e.g., at 80°C).[2]

  • Calcination: The dried powder is often calcined in air at a high temperature (e.g., 400°C for 2 hours) to obtain the final crystalline NiO nanopowders.[3]

Hydrothermal Synthesis of Co3O4 Nanocubes

A similar hydrothermal process can be employed to synthesize Co3O4 with a cubic morphology.

  • Precursor Solution Preparation: Dissolve a cobalt salt, such as Cobalt(II) acetate (B1210297) tetrahydrate (Co(CH₃COO)₂·4H₂O), and a morphology-directing agent, like sodium thiocyanate (B1210189) (NaSCN), in deionized water with the aid of ultrasonication.[4][5]

  • Addition of Surfactant: Add a surfactant, such as polyvinylpyrrolidone (PVP), to the solution to control the crystal growth and morphology.[4][5]

  • Hydrothermal Reaction: Transfer the homogeneous solution to a Teflon-lined autoclave and heat it at a specific temperature (e.g., 120°C) for an extended period (e.g., 36 hours).[4][5]

  • Product Collection and Purification: After cooling, the product is collected via centrifugation and washed thoroughly with deionized water and ethanol.[4][5] The final product is then dried in air (e.g., at 80°C).[4]

Coin Cell Fabrication and Electrochemical Testing

To evaluate the electrochemical performance of the synthesized materials, coin cells (typically 2032-type) are assembled and tested.

  • Electrode Slurry Preparation: The active material (NiO or Co3O4 powder) is mixed with a conductive agent (e.g., acetylene (B1199291) black or Super P carbon) and a binder (e.g., polyvinylidene fluoride, PVDF) in a specific weight ratio (e.g., 80:10:10).[3] A solvent, typically N-methyl-2-pyrrolidone (NMP), is added to form a homogeneous slurry.

  • Electrode Casting: The slurry is uniformly cast onto a current collector (typically copper foil for anodes) using a doctor blade. The coated foil is then dried in a vacuum oven to remove the solvent.

  • Electrode Punching: Circular electrodes of a specific diameter are punched from the dried coated foil.

  • Coin Cell Assembly: The coin cell is assembled in an argon-filled glovebox to prevent contamination from air and moisture. The components are assembled in the following order: negative casing, a spacer disk, a spring, the prepared electrode (working electrode), a separator soaked in electrolyte, a lithium foil counter and reference electrode, and the positive casing.

  • Crimping: The assembled cell is sealed using a crimping machine.

  • Electrochemical Characterization: The assembled coin cells are then tested using a battery cycler. Key tests include:

    • Galvanostatic Charge-Discharge (GCD): To determine the specific capacity, coulombic efficiency, and cycling stability at different current densities.

    • Cyclic Voltammetry (CV): To study the redox reactions and electrochemical behavior of the material.

    • Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and ion diffusion kinetics.

Mandatory Visualization

Experimental Workflow for Battery Material Evaluation

experimental_workflow Experimental Workflow for Battery Material Evaluation cluster_synthesis Material Synthesis cluster_characterization Physical Characterization cluster_fabrication Electrode & Cell Fabrication cluster_testing Electrochemical Testing synthesis_method Synthesis Method (e.g., Hydrothermal) purification Purification & Drying synthesis_method->purification precursors Precursor Selection (e.g., Ni(NO3)2, Co(CH3COO)2) precursors->synthesis_method calcination Calcination purification->calcination xrd XRD (Crystal Structure) calcination->xrd sem_tem SEM/TEM (Morphology) calcination->sem_tem bet BET (Surface Area) calcination->bet xps XPS (Chemical State) calcination->xps slurry Slurry Preparation calcination->slurry casting Electrode Casting slurry->casting punching Electrode Punching casting->punching assembly Coin Cell Assembly punching->assembly gcd Galvanostatic Cycling assembly->gcd cv Cyclic Voltammetry assembly->cv eis EIS assembly->eis

Caption: A flowchart illustrating the typical experimental workflow for synthesizing and evaluating battery anode materials.

Comparative Properties of NiO and Co3O4

comparative_properties Comparative Properties of NiO and Co3O4 Anodes cluster_pros Advantages cluster_cons Disadvantages nio NiO nio_pros Lower Cost More Abundant nio->nio_pros shared_cons Large Volume Expansion Poor Electrical Conductivity Poor Cycling Stability nio->shared_cons nio_cons Lower Theoretical Capacity (718 mAh/g) nio->nio_cons co3o4 Co3O4 co3o4_pros Higher Theoretical Capacity (890 mAh/g) co3o4->co3o4_pros co3o4->shared_cons co3o4_cons Higher Cost Toxicity Concerns co3o4->co3o4_cons

References

A Comparative Guide: Nickel(II) Oxide vs. Copper(II) Oxide as Catalysts for CO Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic oxidation of carbon monoxide (CO) is a critical reaction in various industrial and environmental applications, including automotive exhaust treatment and air purification. Transition metal oxides, particularly nickel(II) oxide (NiO) and copper(II) oxide (CuO), have emerged as cost-effective and promising alternatives to noble metal catalysts. This guide provides an objective comparison of the performance of NiO and CuO as catalysts for CO oxidation, supported by experimental data, detailed methodologies, and mechanistic insights.

Performance Comparison

While both NiO and CuO are active catalysts for CO oxidation, the available research indicates that copper(II) oxide generally exhibits higher catalytic activity at lower temperatures compared to this compound . This is often attributed to the higher reducibility of CuO. However, the catalytic performance of NiO can be significantly enhanced through various strategies such as nanostructuring, doping, and the formation of composite materials.

A study on NiO–CuO–CeO2 composite catalysts demonstrated that the combination of these oxides leads to improved CO oxidation activities. For instance, a Cu-Ni-CeO2 catalyst achieved 50% CO conversion (T50) at approximately 80°C and 100% conversion (T100) at around 120°C.[1] This suggests a synergistic effect between the metal oxides.

Further indirect evidence of CuO's higher intrinsic activity comes from a comparative study on the reduction of 4-nitroaniline, where CuO supported on reduced graphene oxide (rGO) showed significantly better catalytic performance than NiO-rGO.[2]

Catalyst CompositionT50 (°C)T100 (°C)Key Findings
NiCuCe-CP (Co-precipitation)102Not ReportedExhibited good CO oxidation activity and kinetic performance.[1]
NiCuCe-SG (Sol-Gel)100Not ReportedShowed better performance than the co-precipitation method in this study.[1]
Cu-Ni-CeO2 (Impregnation)~80~120The optimal catalyst in the study, demonstrating high efficiency at low temperatures.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic studies. The following sections outline common experimental protocols for the synthesis of NiO and CuO catalysts and the evaluation of their catalytic activity for CO oxidation.

Catalyst Synthesis

Synthesis of this compound (NiO) Nanoparticles via Chemical Precipitation: [3][4][5]

  • Precursor Solution: A solution of a nickel salt, such as nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O), is prepared in a suitable solvent, typically deionized water or ethanol (B145695).

  • Precipitation: A precipitating agent, such as sodium hydroxide (B78521) (NaOH) or ammonia (B1221849) (NH₃), is added dropwise to the nickel salt solution under vigorous stirring. This leads to the formation of a nickel hydroxide (Ni(OH)₂) precipitate.

  • Aging and Washing: The precipitate is aged in the mother liquor, followed by repeated washing with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: The washed precipitate is dried in an oven, typically at a temperature between 60°C and 100°C.

  • Calcination: The dried nickel hydroxide powder is calcined in a furnace at a specific temperature (e.g., 400-550°C) for a set duration to decompose the hydroxide into this compound.

Synthesis of Copper(II) Oxide (CuO) Nanoparticles via Chemical Precipitation: [6][7][8][9][10]

  • Precursor Solution: A solution of a copper salt, such as copper nitrate trihydrate (Cu(NO₃)₂·3H₂O) or copper chloride (CuCl₂), is prepared in deionized water.

  • Precipitation: A precipitating agent, like sodium hydroxide (NaOH), is added dropwise to the copper salt solution while stirring until a specific pH (e.g., pH 10) is reached. This results in the formation of a copper hydroxide (Cu(OH)₂) precipitate.

  • Stirring and Separation: The mixture is stirred for an extended period (e.g., 2.5 hours) to ensure complete reaction. The resulting precipitate is then separated by filtration or centrifugation.

  • Washing and Drying: The precipitate is washed with deionized water and ethanol to remove impurities and then dried to obtain a powder.

  • Calcination (Optional but common): The dried powder can be calcined at elevated temperatures to enhance crystallinity and control particle size.

Catalytic Activity Testing

The catalytic performance for CO oxidation is typically evaluated using a fixed-bed reactor system.[11][12][13][14]

  • Reactor Setup: A specific amount of the catalyst is packed into a fixed-bed reactor, which is placed inside a temperature-controlled furnace.

  • Gas Feed: A feed gas mixture containing CO, O₂, and an inert gas (e.g., N₂ or He) at a defined composition is passed through the catalyst bed at a controlled flow rate.

  • Reaction Conditions: The reaction is carried out over a range of temperatures, and the composition of the effluent gas is analyzed.

  • Analysis: The concentrations of CO and CO₂ in the outlet stream are monitored using a gas chromatograph (GC) or an infrared (IR) gas analyzer.

  • Performance Metrics: The CO conversion is calculated based on the change in CO concentration between the inlet and outlet streams. The temperatures required for 50% (T50) and 100% (T100) CO conversion are used as key metrics to evaluate the catalytic activity.

Reaction Mechanisms and Visualizations

The oxidation of CO over metal oxide catalysts is generally understood to proceed via two primary mechanisms: the Mars-van Krevelen mechanism and the Eley-Rideal mechanism.

Mars-van Krevelen Mechanism

In the Mars-van Krevelen mechanism, the lattice oxygen from the catalyst directly participates in the oxidation of CO. This mechanism is often associated with reducible metal oxides like NiO and CuO.

Mars_van_Krevelen cluster_0 Catalyst Surface cluster_1 Gas Phase M_O M-O M_Ov M-□ M_O->M_Ov CO + M-O → M-□ + CO₂ CO2_gas CO₂ M_Ov->CO2_gas CO_gas CO CO_gas->M_O O2_gas O₂ O2_gas->M_Ov ½ O₂ + M-□ → M-O Eley_Rideal cluster_0 Catalyst Surface cluster_1 Gas Phase M M M_O2 M-O₂ M->M_O2 O₂ + M → M-O₂ CO2_gas CO₂ M->CO2_gas M_O M-O M_O2->M_O M-O₂ → 2 M-O O2_gas O₂ O2_gas->M CO_gas CO CO_gas->M_O CO + M-O → M + CO₂

References

A Comparative Performance Analysis of NiO and Graphene Oxide in Supercapacitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Scientists in Energy Storage

The escalating demand for high-performance energy storage devices has propelled supercapacitors into the spotlight of materials science research. Their ability to deliver high power density and long cycle life makes them indispensable for a myriad of applications, from consumer electronics to electric vehicles. Among the plethora of materials being explored for supercapacitor electrodes, nickel oxide (NiO), a pseudocapacitive transition metal oxide, and graphene oxide (GO), a functionalized carbon nanomaterial, have emerged as prominent candidates. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of advanced energy storage solutions.

Performance Metrics: A Quantitative Comparison

The performance of supercapacitor electrode materials is primarily evaluated based on their specific capacitance, energy density, power density, and cycling stability. The following table summarizes key performance indicators for NiO and graphene oxide-based supercapacitors as reported in various studies. It is crucial to note that a direct comparison is nuanced by the varying experimental conditions across different research works, such as the synthesis method, electrode preparation, and electrolyte used.

MaterialSpecific Capacitance (F/g)Current Density/Scan RateEnergy Density (Wh/kg)Power Density (W/kg)Cycling Stability (% retention after cycles)ElectrolyteReference
NiO 12585 A/g---6 M KOH[1][2][3]
NiO9291 A/g20.820088% after 5000-[4]
NiO Nanoflakes7702 A/g---2.0 M KOH[5]
Hollow NiO Nanostructures12001.0 A/g--61.1% after 2000-[4]
NiO Nanoparticles161.4-----[6]
Graphene Oxide (GO) / Reduced Graphene Oxide (rGO) ~2070.25 A/g--64% retention at 3 A/g-
rGO-NiO Composite7495 mV/s--91.23% after 50002M KOH[7]
rGO-NiO Composite3661 A/g---2M KOH[7]
NiO@graphene6230.5 A/g--72.8% after 4000-[8]
r-GO/NiO Composite11390.5 A/g--Stable over 1000-[9]
NiO/rGO Composites770--->96% after 1000-[10]

Note: "-" indicates that the data was not specified in the cited source.

Experimental Protocols

A standardized approach to material synthesis and electrochemical characterization is paramount for reproducible and comparable results. Below are detailed methodologies for key experiments.

Synthesis of NiO Nanoparticles (Hydrothermal Method)

A common and effective method for synthesizing NiO nanoparticles for supercapacitor applications is the hydrothermal method.

  • Precursor Solution Preparation: Dissolve a nickel salt, such as nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O), in a solvent, typically deionized water or a water/ethanol (B145695) mixture.

  • Addition of Precipitating Agent: A precipitating agent, such as sodium hydroxide (B78521) (NaOH) or urea, is slowly added to the nickel salt solution under constant stirring. This leads to the formation of a nickel hydroxide (Ni(OH)₂) precipitate.

  • Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically 120-180 °C) for a designated period (several hours).

  • Washing and Drying: After the hydrothermal reaction, the autoclave is cooled to room temperature. The precipitate is collected by centrifugation or filtration, washed multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in an oven (typically at 60-80 °C) to obtain Ni(OH)₂ powder.

  • Calcination: The dried Ni(OH)₂ powder is then calcined in a furnace at a specific temperature (e.g., 300-500 °C) for a few hours. This thermal decomposition process converts Ni(OH)₂ into NiO nanoparticles.

Synthesis of Graphene Oxide (Modified Hummers' Method)

The modified Hummers' method is a widely adopted procedure for the chemical exfoliation of graphite (B72142) to produce graphene oxide.[11][12]

  • Oxidation of Graphite: Natural graphite flakes are added to a mixture of concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) in an ice bath to maintain a low temperature.

  • Addition of Oxidizing Agent: Potassium permanganate (B83412) (KMnO₄) is slowly and carefully added to the mixture while keeping the temperature below a certain threshold (e.g., 14-20 °C) to prevent an uncontrolled exothermic reaction.[11]

  • Reaction at Elevated Temperature: The ice bath is removed, and the mixture is stirred at a slightly elevated temperature (e.g., 30-45 °C) for a couple of hours, during which the color of the mixture typically turns brownish.[11][12]

  • Quenching and Termination: The reaction is quenched by the slow addition of deionized water, which often leads to a rapid increase in temperature.[11] The reaction is then terminated by the addition of hydrogen peroxide (H₂O₂), which results in a color change to brilliant yellow, indicating the formation of graphene oxide.[12]

  • Washing and Purification: The resulting graphene oxide suspension is washed repeatedly with hydrochloric acid (HCl) and deionized water through centrifugation or filtration to remove metal ions and residual acids.

  • Exfoliation and Drying: The purified graphene oxide is then exfoliated into single or few-layered sheets, typically through ultrasonication. The final product can be obtained as a stable aqueous dispersion or as a powder after drying (e.g., freeze-drying or oven drying).

Electrode Preparation and Supercapacitor Assembly
  • Slurry Preparation: The active material (NiO or GO) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a specific weight ratio (e.g., 80:10:10). A solvent such as N-methyl-2-pyrrolidone (NMP) is added to form a homogeneous slurry.

  • Coating on Current Collector: The slurry is then uniformly coated onto a current collector, typically nickel foam or stainless steel foil.

  • Drying: The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to remove the solvent.

  • Pressing: The dried electrode is often pressed under a certain pressure to ensure good contact between the active material and the current collector.

  • Cell Assembly: For a three-electrode setup, the prepared electrode serves as the working electrode, with a platinum wire as the counter electrode and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode. For a two-electrode symmetric supercapacitor, two identical electrodes are assembled with a separator soaked in the electrolyte in between.

Electrochemical Characterization

The performance of the supercapacitor is evaluated using a suite of electrochemical techniques.[13][14][15]

  • Cyclic Voltammetry (CV): This technique provides qualitative information about the capacitive behavior of the material.[13][15] A rectangular CV curve is characteristic of an electric double-layer capacitor (EDLC) like graphene oxide, while the presence of redox peaks indicates the pseudocapacitive nature of materials like NiO. The specific capacitance can be calculated from the integrated area of the CV curve.[13]

  • Galvanostatic Charge-Discharge (GCD): GCD measurements are used to determine the specific capacitance, energy density, power density, and cycling stability of the supercapacitor.[15] The device is charged and discharged at a constant current between a defined potential window. The specific capacitance is calculated from the slope of the discharge curve.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the internal resistance and ion diffusion kinetics of the supercapacitor. The Nyquist plot obtained from EIS provides information about the equivalent series resistance (ESR), charge transfer resistance (Rct), and Warburg impedance.[14]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for supercapacitor fabrication and testing, as well as the key relationships influencing performance.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode & Device Fabrication cluster_testing Electrochemical Testing cluster_performance Performance Evaluation NiO_Syn NiO Synthesis (e.g., Hydrothermal) Slurry Slurry Preparation (Active Material + Binder + Conductive Agent) NiO_Syn->Slurry GO_Syn Graphene Oxide Synthesis (Modified Hummers') GO_Syn->Slurry Coating Coating on Current Collector Slurry->Coating Drying Drying & Pressing Coating->Drying Assembly Cell Assembly Drying->Assembly CV Cyclic Voltammetry (CV) Assembly->CV GCD Galvanostatic Charge-Discharge (GCD) Assembly->GCD EIS Electrochemical Impedance Spectroscopy (EIS) Assembly->EIS Capacitance Specific Capacitance CV->Capacitance GCD->Capacitance Energy Energy Density GCD->Energy Power Power Density GCD->Power Stability Cycling Stability GCD->Stability

General workflow for supercapacitor fabrication and testing.

Performance_Factors Material Electrode Material (NiO vs. Graphene Oxide) Morphology Nanostructure & Porosity Material->Morphology SurfaceArea Specific Surface Area Material->SurfaceArea Conductivity Electrical Conductivity Material->Conductivity Performance Supercapacitor Performance Morphology->Performance SurfaceArea->Performance Conductivity->Performance Electrolyte Electrolyte (Aqueous vs. Organic) Electrolyte->Performance Capacitance Specific Capacitance Performance->Capacitance EnergyDensity Energy Density Performance->EnergyDensity PowerDensity Power Density Performance->PowerDensity CyclingStability Cycling Stability Performance->CyclingStability

Key factors influencing supercapacitor performance.

Concluding Remarks

Both NiO and graphene oxide demonstrate significant promise as electrode materials for supercapacitors, each with distinct advantages. NiO, as a pseudocapacitive material, often exhibits higher specific capacitance due to Faradaic reactions at its surface. However, it can suffer from lower conductivity and structural changes during cycling, which may impact its long-term stability. Graphene oxide, on the other hand, primarily stores charge through the electric double-layer mechanism, offering excellent cycling stability and high power density due to its large surface area and good conductivity (in its reduced form, rGO).

The development of composites that leverage the high capacitance of NiO and the excellent conductivity and stability of graphene-based materials, such as NiO/rGO composites, represents a promising avenue for future research. These hybrid materials have the potential to overcome the limitations of their individual components, leading to supercapacitors with both high energy and power densities. This guide serves as a foundational resource for researchers to navigate the complexities of these materials and to design the next generation of high-performance energy storage devices.

References

Confirming Nickel(II) Oxide Phase Purity: A Comparative XRD Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous characterization of synthesized materials is paramount. This guide provides a comparative analysis using X-ray Diffraction (XRD) to confirm the phase purity of synthesized Nickel(II) oxide (NiO), a material of significant interest in catalysis, battery technology, and biomedical applications.

This guide outlines a common synthesis protocol for NiO nanoparticles and details the XRD analysis procedure for phase confirmation. By comparing the experimental XRD pattern of the synthesized sample with a standard reference pattern, researchers can verify the successful formation of the desired NiO cubic phase and identify potential impurities.

Experimental Protocols

Synthesis of this compound Nanoparticles via Co-Precipitation

A widely used and effective method for synthesizing NiO nanoparticles is the co-precipitation method, followed by calcination.[1][2]

Materials:

Procedure:

  • Precursor Solution Preparation: A 0.1 M solution of the nickel salt (e.g., Ni(NO₃)₂·6H₂O) is prepared by dissolving the appropriate amount in deionized water with magnetic stirring.[3]

  • Precipitation: A precipitating agent, such as a 0.3 M NaOH solution, is added dropwise to the nickel salt solution under continuous stirring.[4] This results in the formation of a light green precipitate of nickel hydroxide (Ni(OH)₂).

  • Washing: The precipitate is collected and washed several times with deionized water and then with ethanol to remove any remaining ions. Centrifugation can be used to facilitate the separation of the precipitate from the solution.[2][3]

  • Drying: The washed precipitate is dried in an oven at a temperature of around 70-80°C for several hours to remove the water and ethanol.[2][3]

  • Calcination: The dried nickel hydroxide powder is then calcined in a muffle furnace. A typical calcination process involves heating the powder to a temperature between 400°C and 600°C for 2 to 4 hours.[1][2][3] During calcination, the Ni(OH)₂ decomposes to form this compound (NiO), which typically appears as a black or greenish-black powder.[5]

XRD Analysis for Phase Confirmation

XRD is a powerful non-destructive technique used to determine the crystalline structure of materials.

Instrumentation:

  • A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.[6]

  • The data is typically collected over a 2θ range of 20° to 80°.[2][7]

Sample Preparation: The synthesized NiO powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

Data Analysis: The resulting XRD pattern (a plot of intensity versus 2θ) is analyzed by comparing the peak positions and relative intensities to a standard reference pattern from the Joint Committee on Powder Diffraction Standards (JCPDS) database. For NiO with a face-centered cubic (FCC) structure, the relevant JCPDS card is No. 04-0835 or 78-0643.[8][9][10][11]

Data Presentation: Comparative XRD Data

The following table presents a comparison of typical experimental XRD data for synthesized NiO nanoparticles with the standard JCPDS data for cubic NiO.

Miller Indices (hkl) Standard 2θ (°) (JCPDS No. 04-0835) Experimental 2θ (°) (Synthesized NiO)
(111)37.2537.24
(200)43.2843.29
(220)62.8762.85
(311)75.4175.38
(222)79.3979.37

Note: Experimental values are representative and may vary slightly based on synthesis conditions.

The close agreement between the experimental and standard 2θ values confirms the formation of the desired face-centered cubic phase of NiO.[12] The absence of other significant peaks indicates a high phase purity of the synthesized material.

Comparison with Alternative Phases and Impurities

During the synthesis of NiO, the presence of unreacted precursor or the formation of other nickel oxide phases are potential sources of impurities. XRD is an excellent tool to detect these.

  • Nickel Hydroxide (Ni(OH)₂): The precursor, nickel hydroxide, has distinct XRD peaks. For instance, α-Ni(OH)₂ (JCPDS No. 38-0715) shows major peaks at approximately 11.4°, 22.8°, and 33.5° 2θ.[13][14] The hexagonal β-Ni(OH)₂ phase (JCPDS No. 14-0117) also has its own characteristic pattern.[9][15][16] The absence of these peaks in the final product's XRD pattern confirms complete conversion to NiO.

  • Nickel(III) Oxide (Ni₂O₃): This is another common nickel oxide. The hexagonal phase of Ni₂O₃ (JCPDS No. 14-0481) has a characteristic peak around 31.8° 2θ.[1]

  • Metallic Nickel (Ni): In some synthesis conditions, metallic nickel can be an impurity. The face-centered cubic structure of Ni (JCPDS No. 01-078-7533) would show a prominent peak around 44.5° 2θ for the (111) plane.[16][17]

By comparing the experimental XRD pattern to the standard patterns of these potential impurities, researchers can confidently assess the phase purity of their synthesized NiO.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and phase confirmation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis precursor Nickel Salt Solution (e.g., Ni(NO₃)₂·6H₂O) precipitation Co-Precipitation precursor->precipitation precipitating_agent Precipitating Agent (e.g., NaOH) precipitating_agent->precipitation washing Washing & Drying precipitation->washing calcination Calcination (400-600°C) washing->calcination nio_powder Synthesized NiO Powder calcination->nio_powder xrd XRD Analysis nio_powder->xrd data_comparison Data Comparison xrd->data_comparison phase_confirmation Phase Confirmation data_comparison->phase_confirmation jcpds Standard JCPDS Data (e.g., No. 04-0835) jcpds->data_comparison

Caption: Experimental workflow for NiO synthesis and XRD phase confirmation.

References

Unveiling the Surface Chemistry of NiO Films: A Comparative Guide to XPS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to understand the critical surface properties of nickel oxide (NiO) films, X-ray Photoelectron Spectroscopy (XPS) stands out as a premier analytical technique. This guide provides a comprehensive comparison of XPS with other methods, supported by experimental data, to elucidate its power in determining the surface chemistry of NiO films, a crucial aspect for applications ranging from catalysis and sensors to advanced drug delivery systems.

The performance of NiO films in various applications is intrinsically linked to their surface chemistry, including the oxidation states of nickel, the presence of hydroxyl groups, and stoichiometry. XPS provides invaluable insights into these surface characteristics by probing the elemental composition and chemical states of the top few nanometers of the material.

Quantitative Analysis of NiO Films: A Comparative Data Summary

The deconvolution of high-resolution XPS spectra of the Ni 2p and O 1s core levels allows for the identification and quantification of different chemical species on the surface of NiO films. The binding energies of these species can vary slightly depending on the film's preparation method and experimental conditions. Below is a summary of typical binding energies observed for various nickel and oxygen species in NiO films.

Core Level Species Typical Binding Energy (eV) Reference(s)
Ni 2p₃/₂Ni²⁺ (in NiO)853.5 - 854.7[1][2][3][4]
Ni³⁺ (in Ni₂O₃ or NiOOH)855.0 - 856.4[2][3][5]
Ni(OH)₂~855.6 - 856.6[4][6]
Satellite Peak for Ni²⁺860.0 - 861.5[1][2]
O 1sO²⁻ (in NiO lattice)529.1 - 530.2[1][4][5][7]
Hydroxyl groups (-OH)531.3 - 531.9[2][4][5][7]
Adsorbed H₂O or C-O species532.5 - 533.3[4][6][7]

Note: Binding energies can be influenced by instrument calibration and charge referencing methods. The values presented here are indicative and should be used as a general guide.

Experimental Protocol for XPS Analysis of NiO Films

A generalized experimental protocol for performing XPS analysis on NiO films is outlined below. Specific parameters may need to be optimized based on the instrument and the nature of the NiO film.

  • Sample Preparation and Mounting:

    • The NiO thin film sample is carefully mounted onto a sample holder using double-sided, UHV-compatible conductive tape or clips.

    • The sample is introduced into the XPS instrument's load-lock chamber.

  • Pump-Down and UHV Transfer:

    • The load-lock chamber is evacuated to a high vacuum.

    • Once the desired vacuum is reached, the sample is transferred into the ultra-high vacuum (UHV) analysis chamber, where the pressure is typically maintained below 10⁻⁸ mbar to prevent surface contamination.[8]

  • X-ray Source and Initial Survey Scan:

    • A monochromatic Al Kα (1486.6 eV) or a non-monochromatic Mg Kα X-ray source is used to irradiate the sample surface.[7]

    • A wide survey scan (e.g., 0-1200 eV binding energy) is performed to identify all the elements present on the surface.

  • High-Resolution Scans:

    • High-resolution spectra are acquired for the Ni 2p and O 1s core levels, as well as for any other elements of interest (e.g., C 1s for adventitious carbon referencing).

    • A smaller pass energy is used for high-resolution scans to achieve better energy resolution.

  • Data Analysis:

    • The binding energy scale is calibrated by referencing the adventitious C 1s peak to 284.8 eV.[7]

    • The high-resolution spectra are processed using appropriate software. This involves background subtraction (e.g., Shirley background) and peak fitting using Gaussian-Lorentzian functions to deconvolve the overlapping peaks corresponding to different chemical states.[7]

    • The atomic concentrations of the different species are calculated from the areas of the fitted peaks, corrected by relative sensitivity factors.[9]

Visualizing the XPS Workflow for NiO Film Analysis

The following diagram illustrates the logical workflow of an XPS experiment for the characterization of NiO films.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing & Interpretation Sample NiO Film Sample Mounting Mount on Holder Sample->Mounting LoadLock Introduce to Load-Lock Mounting->LoadLock UHV Transfer to UHV Chamber LoadLock->UHV Xray X-ray Irradiation UHV->Xray Survey Survey Scan Xray->Survey HighRes High-Resolution Scans (Ni 2p, O 1s) Survey->HighRes ChargeRef Charge Referencing (C 1s) HighRes->ChargeRef PeakFit Peak Fitting & Deconvolution ChargeRef->PeakFit Quantify Quantification (Atomic %) PeakFit->Quantify Interpretation Surface Chemistry Determination Quantify->Interpretation FinalReport FinalReport Interpretation->FinalReport Generate Report

Caption: Experimental workflow for XPS analysis of NiO films.

Comparison of XPS with Alternative Surface Analysis Techniques

While XPS is a powerful tool for analyzing the surface chemistry of NiO films, other techniques can provide complementary information.

Technique Principle Information Provided Advantages for NiO Analysis Limitations for NiO Analysis
X-ray Photoelectron Spectroscopy (XPS) X-ray induced electron emissionElemental composition, chemical states, and electronic state information.[10]Provides detailed chemical state information (e.g., Ni²⁺ vs. Ni³⁺). Semi-quantitative without standards. Relatively non-destructive.Lower spatial resolution compared to AES.[10][11]
Auger Electron Spectroscopy (AES) Electron beam induced Auger electron emissionElemental composition of the surface.High spatial resolution, allowing for elemental mapping of the surface. Good for light element detection.Can cause sample damage due to the electron beam. Provides limited chemical state information compared to XPS.[10][11]
Secondary Ion Mass Spectrometry (SIMS) Ion beam sputtering and mass analysis of ejected secondary ionsElemental and isotopic composition with very high sensitivity. Molecular information can also be obtained (ToF-SIMS).Extremely high sensitivity to trace elements and dopants. Capable of depth profiling.Destructive technique. Quantification can be challenging and often requires standards.[11]
Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX) Electron beam interaction with the sample, generating characteristic X-rays.Surface morphology and elemental composition.Provides high-resolution images of the film's surface morphology. EDX gives elemental composition of a larger interaction volume.Less surface-sensitive than XPS, AES, or SIMS. EDX has lower energy resolution and sensitivity for light elements compared to XPS.

References

A Researcher's Guide to Morphological Characterization of NiO Nanostructures using TEM

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthesis methods and their impact on the nanoscale morphology of Nickel Oxide, supported by Transmission Electron Microscopy (TEM) data.

This guide provides a comprehensive comparison of common synthesis techniques for producing nickel oxide (NiO) nanostructures, with a focus on how each method influences the resulting morphology as observed through Transmission Electron Microscopy (TEM). For researchers, scientists, and professionals in drug development, understanding the relationship between synthesis parameters and the physical characteristics of nanomaterials is crucial for their application. This document outlines key experimental data, detailed protocols, and a visual workflow to aid in the selection of appropriate synthesis and characterization methods.

Morphological Comparison of NiO Nanostructures

The morphology of NiO nanostructures is highly dependent on the synthesis route. Different methods yield distinct shapes and sizes, which in turn affect the material's properties and performance in various applications. The following table summarizes quantitative data obtained from TEM analysis for NiO nanostructures prepared by different techniques.

Synthesis MethodMorphology Observed by TEMParticle Size (nm)Lattice Spacing (nm)Reference(s)
Hydrothermal Nanoporous nanosheets and nanowiresN/AN/A[1]
Rod-like patterns~10N/A[2]
Thin nanosheets and splinter-like structuresN/A (micrometer length)N/A[3]
Sol-Gel Spherical nanoparticles45 - 95N/A[4]
Octahedral nanoparticlesN/AN/A[5]
Co-precipitation Spherical nanoparticles25 - 30N/A[6]
Crystalline nanoparticles~26 (average)N/A
Thermal Decomposition Spherical nanoparticles30 - 40N/A[7]
Porous, flake-like to well-faceted polyhedral crystals4.97 - 17.8N/A[8]
Solution Combustion Single-phase face-centered cubic nanoparticles33 - 50 (average)~0.200 (200 plane), ~0.239 (111 plane)[9]

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results. Below are protocols for common synthesis methods of NiO nanostructures and their subsequent TEM analysis.

Hydrothermal Synthesis of NiO Nanostructures

The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure.

  • Precursor Preparation: Nickel salts such as nickel nitrate (B79036) (Ni(NO₃)₂) or nickel acetate (B1210297) (Ni(CH₃COO)₂) are dissolved in deionized water.[3]

  • Reaction: The precursor solution is placed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180°C) for a set duration (e.g., 12 hours).[1]

  • Washing and Drying: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected, washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and then dried in an oven.[1]

  • Calcination: The dried powder is often calcined at a high temperature (e.g., 500°C) in air to obtain the final NiO nanostructures.[1][3]

Sol-Gel Synthesis of NiO Nanoparticles

The sol-gel process involves the evolution of inorganic networks through the formation of a colloidal suspension (sol) and gelation of the sol to form a network in a continuous liquid phase (gel).

  • Sol Formation: A nickel precursor, such as Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), is dissolved in a solvent, often with a surfactant like Poly(alkylene oxide) block copolymer.[10]

  • Gelation: The sol is stirred, and a gelling agent is added to initiate the formation of a gel. The process is sensitive to parameters like pH and temperature.

  • Drying: The gel is dried to remove the solvent. The drying conditions can influence the final morphology.

  • Calcination: The dried gel is calcined at a specific temperature (e.g., 923 K) to remove organic residues and induce crystallization of NiO nanoparticles.[10]

Co-precipitation Synthesis of NiO Nanoparticles

Co-precipitation is a simple and widely used method for synthesizing nanoparticles.

  • Precursor Solution: An aqueous solution of a nickel salt, such as Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O), is prepared.[11]

  • Precipitation: A precipitating agent, typically a base like sodium hydroxide (B78521) (NaOH), is added dropwise to the nickel salt solution while stirring. This leads to the formation of a nickel hydroxide precipitate.[11]

  • Washing: The precipitate is thoroughly washed with deionized water to remove any ionic impurities.[11]

  • Drying and Calcination: The washed precipitate is dried and then calcined at an elevated temperature to convert the nickel hydroxide into nickel oxide nanoparticles.[11]

TEM Sample Preparation and Analysis

Transmission Electron Microscopy is a powerful technique for visualizing the morphology, size, and crystal structure of nanomaterials.

  • Sample Dispersion: A small amount of the synthesized NiO nanostructure powder is dispersed in a suitable solvent like ethanol. The suspension is then sonicated for a period (e.g., 20 minutes) to ensure the particles are well-separated.[12]

  • Grid Preparation: A drop of the dispersed solution is placed onto a TEM grid (typically a carbon-coated copper grid) and allowed to dry completely.

  • Imaging: The prepared grid is then loaded into the TEM. Images are acquired at different magnifications to observe the overall morphology and individual nanostructures. An accelerating voltage of around 100 kV is often used.[4]

  • High-Resolution TEM (HRTEM) and Selected Area Electron Diffraction (SAED): HRTEM can be used to visualize the crystal lattice fringes, allowing for the measurement of interplanar spacing.[9] SAED patterns provide information about the crystallinity and crystal structure of the material.[13]

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and morphological characterization of NiO nanostructures.

Caption: Workflow for NiO nanostructure synthesis and TEM characterization.

References

A Comparative Guide to the Electrochemical Impedance Spectroscopy of Nickel(II) Oxide Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nickel(II) oxide (NiO) is a promising material for a wide range of electrochemical applications, including supercapacitors, batteries, and electrocatalysts, owing to its high theoretical specific capacitance, cost-effectiveness, and environmental friendliness.[1] Electrochemical Impedance Spectroscopy (EIS) is a powerful and non-destructive technique used to investigate the complex electrochemical processes occurring at the electrode-electrolyte interface, such as charge transfer resistance and ion diffusion.[1][2] This guide provides an objective comparison of the EIS performance of various NiO-based electrodes, supported by experimental data and detailed methodologies, to assist researchers in understanding and evaluating this critical material.

Comparison of Electrochemical Impedance Spectroscopy Parameters

The performance of NiO electrodes can be significantly enhanced by modifying their morphology, creating composites with conductive materials, or doping with other metals. The following tables summarize key EIS parameters for different types of NiO electrodes, providing insights into their electrochemical behavior. The primary parameters considered are the charge transfer resistance (Rct), which indicates the resistance to electrochemical reactions at the electrode surface, and the solution resistance (Rs), which is the resistance of the electrolyte. Lower Rct values are generally indicative of faster charge transfer kinetics and improved electrode performance.

Table 1: EIS Data for Pure and Modified NiO Electrodes

Electrode MaterialElectrolyteRct (Ω)Rs (Ω)Key Findings
Porous NiO MicroflowersNot Specified5.61.8Demonstrates reduced charge transfer resistance due to its porous structure.[3]
NiO Nanosheets3 M KOHNot explicitly stated, but EIS spectra are provided for analysis.[4]Low (indicated by the high-frequency intercept)The porous nature allows for efficient ion or electrolyte transfer.[3][4]
NiO/Ni Aerogel (annealed)Not Specified1.41The annealed aerogel shows lower resistance and higher capacity, making it suitable for high-performance supercapacitors.[5]
G-NiONot Specified0.16Not SpecifiedThe combination of NiO with graphene significantly improves conductivity and capacitive performance.[6]
NiO/rGO1 M KOH~85Not SpecifiedReduced graphene oxide support enhances the electrochemical performance compared to NiO on graphene oxide.[7]
A-NiO NPs/rGO1 M KOH~10Not SpecifiedAnnealed NiO nanoparticles on reduced graphene oxide exhibit the lowest charge transfer resistance, suggesting faster chemical reactions.[7]
Fe-NiO Nanosheets1 M NaOHSignificantly lower than pure NiONot SpecifiedIron doping majorly reduces the reaction resistance, facilitating oxygen generation in water splitting.[8]
NiS/NiONot SpecifiedLower than pure NiONot SpecifiedThe composite electrode shows better or competitive capacitance compared to other reported materials.[9]

Experimental Protocols

The characterization of NiO electrodes using EIS is typically conducted in a three-electrode electrochemical cell. The following provides a general methodology based on common practices in the literature.

1. Working Electrode Preparation: The active material is prepared by mixing NiO powder (or its composite) with a conductive agent, such as acetylene (B1199291) black or carbon nanotubes, and a binder like polyvinylidene fluoride (B91410) (PVDF).[1] This slurry is then coated onto a current collector, typically nickel foam or a glassy carbon electrode, and dried to form the working electrode.[1]

2. Electrochemical Cell Assembly: A three-electrode system is commonly used, consisting of the prepared NiO-based working electrode, a counter electrode (often a platinum wire or graphite (B72142) rod), and a reference electrode (such as Ag/AgCl or a saturated calomel (B162337) electrode).[7][8] These are immersed in an appropriate electrolyte, which is often an aqueous solution of KOH or NaOH.[7][8]

3. EIS Measurement: The EIS measurements are performed using an electrochemical workstation. A small amplitude AC voltage (typically 5-10 mV) is applied to the system over a wide frequency range, for instance, from 100 kHz down to 0.01 Hz.[6][9] The resulting impedance data is then plotted in a Nyquist plot (imaginary impedance versus real impedance) for analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the preparation and electrochemical impedance spectroscopy analysis of NiO electrodes.

G cluster_prep Electrode Preparation cluster_cell Electrochemical Cell Setup cluster_eis EIS Measurement & Analysis A Mix NiO Material, Conductive Agent & Binder B Coat Slurry onto Current Collector A->B C Dry the Electrode B->C D Assemble Three-Electrode Cell C->D Prepared Working Electrode E Immerse Electrodes in Electrolyte D->E F Connect to Electrochemical Workstation E->F G Apply AC Voltage over Frequency Range F->G H Record Impedance Data G->H I Analyze Nyquist Plot H->I J Equivalent Circuit Modeling I->J

Experimental workflow for NiO electrode EIS analysis.

Signaling Pathways and Logical Relationships

The interpretation of EIS data often involves the use of equivalent circuit models to represent the different electrochemical processes occurring at the electrode-electrolyte interface. A common model used for NiO electrodes is the Randles circuit.

G Rs_node Rs start->Rs_node junction Rs_node->junction Rct_node Rct junction->Rct_node Cdl_node Cdl junction->Cdl_node Rct_node->end Cdl_node->end

References

performance comparison of different synthesis methods for NiO nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthesis of Nickel Oxide Nanoparticles: A Performance Comparison

Nickel oxide (NiO) nanoparticles are attracting significant attention from the scientific community due to their wide range of applications in catalysis, energy storage, sensors, and biomedical fields.[1] The performance of these nanoparticles is intrinsically linked to their structural and morphological properties, which are in turn dictated by the synthesis method employed. This guide provides a detailed comparison of various synthesis methods for NiO nanoparticles, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific applications.

Performance Comparison of Synthesis Methods

The choice of synthesis method has a profound impact on the physicochemical properties of NiO nanoparticles, such as crystallite size, particle size, morphology, and surface area. These properties, in turn, influence their performance in various applications. The following tables summarize the key performance indicators of NiO nanoparticles synthesized by different popular methods: co-precipitation, sol-gel, hydrothermal, and green synthesis.

Table 1: Comparison of Physical Properties of NiO Nanoparticles Synthesized by Different Methods

Synthesis MethodPrecursorsCalcination Temperature (°C)Average Crystallite Size (nm)Particle MorphologyReference
Co-precipitation NiCl₂·6H₂O, NaOH45035.67Cubic crystal structure
Ni(NO₃)₂·6H₂O, NaOH450~24Spherical with some agglomeration[2]
NiCl₂·6H₂O, Ammonia60019 - 20Polycrystalline[3]
Sol-Gel Ni(NO₃)₂·6H₂O, Citric Acid400~7Uniform size distribution[4]
Ni(NO₃)₂·6H₂O, NaOH45032.84 - 72.16Varies with precursor[5]
Ni(NO₃)₂·6H₂O, Ethanol (B145695), H₂O40026.80 - 37.96Spherical[6]
Hydrothermal NiCl₂·6H₂O, Triethanolamine200 (synthesis temp)14 - 19Varies with precursor concentration[7]
NiCl₂·6H₂O, PVP, EG, NH₃·H₂O140 (synthesis temp)-Flake-flower assembled by nanosheets[8]
Ni(NO₃)₂·6H₂O, NaOH-43.26-[9]
Green Synthesis Ni(NO₃)₂·6H₂O, Acacia nilotica leaf extract-16 - 28Face-centered cubic or spherical[10]
NiCl₂, Azadirachta indica and Psidium guajava leaf extracts-22 - 44Cubic[11]
Ni(NO₃)₂·6H₂O, Hagenia abyssinica plant extract--Mesoporous[12]

Table 2: Performance in Specific Applications

Synthesis MethodApplicationKey Performance MetricValueReference
Co-precipitation SupercapacitorSpecific Capacitance90 F/g (bare NiO)[13]
Sol-Gel Photocatalysis (Cr(VI) removal)Adsorption CapacityHigh efficiency[4]
Hydrothermal Gas Sensing (CO)Response19.5 (at 5 ppm CO)[8]
Green Synthesis Catalysis (Methylene blue reduction)Catalytic Activity83% reduction[14]
Adsorption (Pb²⁺ removal)Removal Efficiency99.99%[12]
Solution Combustion Photocatalysis (Dye degradation)Quantum Efficiency0.781 (for 0.3 wt% Ag/NiO)[15]

Experimental Protocols

Detailed methodologies for the key synthesis techniques are provided below. These protocols are based on procedures reported in the scientific literature.

Co-precipitation Method

The co-precipitation method is a simple and cost-effective technique for synthesizing NiO nanoparticles.[16][17]

Experimental Workflow:

Co_Precipitation cluster_solution_prep Solution Preparation cluster_reaction Precipitation cluster_processing Processing A Dissolve Ni salt (e.g., NiCl₂·6H₂O) in deionized water C Add precipitating agent dropwise to Ni salt solution under constant stirring A->C B Dissolve precipitating agent (e.g., NaOH) in deionized water B->C D Formation of Ni(OH)₂ precipitate (light green) C->D E Filter the precipitate D->E F Wash with deionized water and ethanol E->F G Dry the precipitate (e.g., at 50°C for 24h) F->G H Calcine at high temperature (e.g., 450°C for 2h) G->H I Obtain NiO nanoparticles H->I

Caption: Workflow for the co-precipitation synthesis of NiO nanoparticles.

Detailed Protocol:

  • Prepare a 0.1 M solution of Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) in deionized water.

  • Prepare a 0.1 M solution of Sodium Hydroxide (NaOH) in deionized water.

  • Add the NaOH solution dropwise to the NiCl₂ solution under vigorous stirring.

  • A light green precipitate of Nickel Hydroxide (Ni(OH)₂) will form.

  • Filter the precipitate and wash it several times with deionized water and ethanol to remove any unreacted precursors.

  • Dry the precipitate in an oven at 50°C for 24 hours.

  • Calcine the dried powder in a furnace at 450°C for 2 hours to obtain NiO nanoparticles.[16]

Sol-Gel Method

The sol-gel method offers good control over the particle size and morphology of the resulting nanoparticles.[5][18]

Experimental Workflow:

Sol_Gel cluster_sol_formation Sol Formation cluster_gelation Gelation cluster_processing Processing A Dissolve Ni precursor (e.g., Ni(NO₃)₂·6H₂O) in a solvent (e.g., methanol) B Add a complexing agent (e.g., citric acid) or precipitating agent (e.g., NaOH) A->B C Stir the solution to form a sol B->C D Heat the sol under stirring (e.g., at 70°C for 18h) to form a gel C->D E Dry the gel (e.g., at 110°C for 24h) D->E F Calcine the dried gel (e.g., at 400°C for 3h) E->F G Obtain NiO nanoparticles F->G

Caption: Workflow for the sol-gel synthesis of NiO nanoparticles.

Detailed Protocol:

  • Dissolve Nickel(II) Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O) in methanol (B129727) and stir for 60 minutes.

  • Add a 5M NaOH solution as a precipitation agent.

  • Dry the resulting gel at 100-110°C for 1 hour.

  • Calcine the dried powder at 450°C for 1 hour to obtain black NiO nanoparticles.[5]

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. This method can produce well-crystallized nanoparticles.[7][8]

Experimental Workflow:

Hydrothermal cluster_solution_prep Precursor Solution cluster_reaction Hydrothermal Reaction cluster_processing Product Recovery A Dissolve Ni salt (e.g., NiCl₂·6H₂O) in a water/ethanol mixture B Add additives (e.g., PVP, EG) and adjust pH with NH₃·H₂O A->B C Transfer the solution to a Teflon-lined autoclave B->C D Heat the autoclave (e.g., at 140°C for 10h) C->D E Cool the autoclave D->E F Collect the product by centrifugation E->F G Wash with water and ethanol F->G H Dry the product G->H I Obtain NiO nanoparticles H->I

Caption: Workflow for the hydrothermal synthesis of NiO nanoparticles.

Detailed Protocol:

  • Dissolve 0.475 g of NiCl₂·6H₂O in a 20 ml mixed solution of 10 ml pure water and 10 ml ethanol.

  • Add 0.2 g of PVP and 10 ml of EG to the mixture under stirring.

  • Adjust the pH of the solution to about 10 by adding NH₃·H₂O.

  • Stir the mixture for 5 minutes to form a homogeneous solution.

  • Transfer the solution into a 50 mL Teflon-lined stainless-steel autoclave.

  • Keep the autoclave at 140°C for 10 hours.

  • After cooling, the product is collected, washed, and dried.[8]

Green Synthesis Method

Green synthesis utilizes biological entities like plant extracts as reducing and capping agents, offering an environmentally friendly and cost-effective alternative to conventional methods.[10][19]

Experimental Workflow:

Green_Synthesis cluster_extraction Plant Extract Preparation cluster_synthesis Nanoparticle Synthesis cluster_recovery Product Recovery A Collect and wash plant material (e.g., leaves) B Boil in deionized water to obtain the extract A->B C Filter the extract B->C D Mix Ni salt solution (e.g., Ni(NO₃)₂·6H₂O) with the plant extract C->D E Adjust pH (e.g., with NaOH) and stir D->E F Observe color change, indicating nanoparticle formation E->F G Centrifuge the solution F->G H Wash the nanoparticles G->H I Dry the NiO nanoparticles H->I

Caption: Workflow for the green synthesis of NiO nanoparticles.

Detailed Protocol:

  • Prepare an aqueous leaf extract of a suitable plant (e.g., Phytolacca dodecandra).

  • Add 20 mL of the leaf extract dropwise to 50 mL of 0.1 M Nickel(II) Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O) solution while stirring.

  • Continue stirring for 30 minutes at room temperature.

  • Adjust the pH of the solution to 10 by adding 5 M NaOH dropwise.

  • The formation of a brown color indicates the synthesis of NiO nanoparticles.

  • The nanoparticles are then collected by centrifugation, washed, and dried.[19]

Conclusion

The synthesis method for NiO nanoparticles is a critical determinant of their final properties and, consequently, their performance in various applications. The co-precipitation and sol-gel methods are versatile and widely used, offering a good balance between cost and control over nanoparticle characteristics. The hydrothermal method is particularly advantageous for producing highly crystalline nanoparticles. Green synthesis presents a promising, eco-friendly, and cost-effective approach. Researchers should carefully consider the desired nanoparticle properties and the specific application requirements when selecting a synthesis strategy. The data and protocols presented in this guide offer a solid foundation for making an informed decision.

References

Validating NiO Thin Film Thickness: A Comparative Guide to Spectroscopic Ellipsometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with nickel oxide (NiO) thin films, accurate thickness determination is paramount for ensuring consistent material properties and reliable device performance. Spectroscopic ellipsometry (SE) stands out as a powerful non-destructive optical technique for this purpose. This guide provides an objective comparison of SE with other common thickness measurement methods—X-ray Reflectivity (XRR), Atomic Force Microscopy (AFM), and Stylus Profilometry—supported by experimental data and detailed protocols.

This document aims to equip researchers with the necessary information to select the most appropriate technique for their specific NiO thin film characterization needs, considering factors such as required precision, thickness range, and sample properties.

Performance Comparison of Thickness Measurement Techniques

The selection of a suitable characterization tool is a critical step in the research and development workflow. The following table summarizes the key performance indicators for Spectroscopic Ellipsometry and its alternatives in the context of thin film thickness measurement.

TechniqueTypical Thickness RangeAccuracyPrecisionKey AdvantagesPotential Limitations
Spectroscopic Ellipsometry (SE) Ångstroms to tens of micronsHigh (sub-nanometer resolution)HighNon-destructive, fast, provides optical constantsModel-dependent, can be complex for multilayered or rough films
X-ray Reflectivity (XRR) 1 – 250 nm (highest accuracy < 150 nm)High (~0.2 nm)High (relative error can be as low as 0.14%)Non-destructive, provides density and roughnessRequires a very smooth surface, model-dependent
Atomic Force Microscopy (AFM) 1 nm – 10 µmHigh (uncertainty can be ~1.5 nm for a ~100 nm step)HighDirect height measurement, 3D surface topographyRequires a step edge, can be slow for large areas, tip wear can affect accuracy
Stylus Profilometry 10 nm – 1 mmGood (standard relative error < 8% for some films)GoodDirect height measurement, wide thickness rangeContact method can damage soft films, tip radius limits lateral resolution

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reliable and reproducible data. Below are generalized protocols for each of the discussed techniques, with specific considerations for NiO thin films.

Spectroscopic Ellipsometry (SE)

Spectroscopic ellipsometry measures the change in polarization of light upon reflection from a sample to determine film thickness and optical properties.

Experimental Workflow:

  • Sample Preparation: Ensure the NiO thin film is clean and free of contaminants. The substrate and nominal thickness of the film should be known to aid in model creation.

  • Instrument Setup:

    • Spectral Range: Typically in the UV-Vis-NIR range (e.g., 250 - 1700 nm).

    • Angle of Incidence: Multiple angles (e.g., 55°, 65°, 75°) are used to increase the accuracy of the measurement.

  • Data Acquisition: The ellipsometric parameters, Psi (Ψ) and Delta (Δ), are measured as a function of wavelength.

  • Modeling and Data Analysis:

    • A structural model of the sample (e.g., Substrate/NiO/Ambient) is created.

    • The optical properties of the NiO film are described using a dispersion model, such as the Tauc-Lorentz oscillator model, which is well-suited for semiconductor and dielectric materials.

    • The film thickness and the parameters of the dispersion model are varied to fit the model-generated Ψ and Δ values to the experimental data. The quality of the fit is typically assessed by minimizing the Mean Squared Error (MSE).

X-ray Reflectivity (XRR)

XRR is a non-destructive technique that uses the reflection of X-rays at grazing incidence to determine the thickness, density, and surface roughness of thin films.

Experimental Workflow:

  • Sample Preparation: The NiO film must be on a flat and smooth substrate.

  • Instrument Setup:

    • X-ray Source: Typically a Cu Kα source (λ = 1.54 Å).

    • Goniometer Setup: The instrument is aligned for specular reflection, where the incidence angle (ω) equals the exit angle (2θ/2).

  • Data Acquisition: An X-ray reflectivity curve is recorded by scanning a range of small incident angles (e.g., 0° to 5°). The intensity of the reflected X-rays is measured as a function of the scattering vector, qz.

  • Data Analysis:

    • The resulting reflectivity curve exhibits oscillations known as Kiessig fringes.

    • The thickness of the film is inversely proportional to the period of these fringes.

    • A model of the film stack is created, and the thickness, density, and roughness of each layer are used as fitting parameters to match the simulated reflectivity curve to the experimental data.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can provide a three-dimensional topographic image of a surface. For thickness measurement, a step between the film and the substrate is required.

Experimental Workflow:

  • Sample Preparation: A step is created on the NiO film. This can be achieved by masking a portion of the substrate during deposition or by selectively etching a part of the film down to the substrate.

  • Instrument Setup:

    • Mode: Typically contact mode or tapping mode.

    • Probe: A sharp tip with a known radius.

    • Scan Parameters: Scan size, scan rate, and setpoint force are optimized to obtain a clear image without damaging the sample.

  • Data Acquisition: The AFM tip is scanned across the step, and the vertical displacement of the tip is recorded to generate a topographic image.

  • Data Analysis:

    • The image is processed to remove tilt and bowing artifacts.

    • A line profile is drawn across the step in the image.

    • The height difference between the film surface and the substrate is measured from the line profile to determine the film thickness. Multiple measurements at different locations are averaged to ensure accuracy.

Stylus Profilometry

Stylus profilometry is a contact measurement technique that determines surface topography by moving a stylus across the sample's surface.

Experimental Workflow:

  • Sample Preparation: Similar to AFM, a step must be created on the NiO thin film.

  • Instrument Setup:

    • Stylus: A diamond tip with a specific radius (e.g., 2-12.5 µm).

    • Stylus Force: The force applied by the stylus is adjusted (e.g., 1-15 mg) to be sufficient for stable contact without damaging the film.

    • Scan Length and Speed: The length and speed of the scan are set to traverse the step.

  • Data Acquisition: The stylus is dragged across the step, and its vertical movement is recorded.

  • Data Analysis:

    • The output is a 2D profile of the surface.

    • The height of the step in the profile directly corresponds to the film thickness.

    • Averaging measurements from multiple scans can improve the accuracy.

Visualization of the Validation Workflow

To provide a clearer understanding of the logical flow of validating NiO thin film thickness, the following diagram illustrates the general workflow from sample preparation to data analysis and comparison.

Validation_Workflow cluster_prep Sample Preparation cluster_measurement Thickness Measurement cluster_analysis Data Analysis cluster_validation Validation & Comparison Prep Prepare NiO Thin Film Sample Step Create Step Edge (for AFM/Profilometry) Prep->Step SE Spectroscopic Ellipsometry Prep->SE XRR X-ray Reflectivity Prep->XRR AFM Atomic Force Microscopy Step->AFM Profilometry Stylus Profilometry Step->Profilometry SE_Analysis Optical Modeling (Tauc-Lorentz) SE->SE_Analysis XRR_Analysis Reflectivity Curve Fitting XRR->XRR_Analysis AFM_Analysis Step Height Analysis AFM->AFM_Analysis Profilometry_Analysis Profile Height Measurement Profilometry->Profilometry_Analysis Comparison Compare Thickness Results SE_Analysis->Comparison XRR_Analysis->Comparison AFM_Analysis->Comparison Profilometry_Analysis->Comparison Validation Validate SE Measurement Comparison->Validation

Caption: Workflow for validating NiO thin film thickness.

Safety Operating Guide

Proper Disposal of Nickel(II) Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Nickel(II) oxide is a critical aspect of laboratory safety and environmental responsibility. As a substance classified with significant health hazards, including being a suspected carcinogen and causing organ damage through prolonged exposure, adherence to strict disposal protocols is mandatory.[1][2] This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste in a research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all safety measures are in place to minimize exposure risk.

  • Engineering Controls : Always handle this compound powder and waste within a well-ventilated fume hood to prevent the inhalation of dust particles.[3][4]

  • Personal Protective Equipment (PPE) : A comprehensive PPE setup is required. This includes:

    • Tightly fitting safety goggles.[3]

    • Chemical-resistant gloves (nitrile gloves are often recommended, with double gloving for heavy or extended use).[4]

    • A dedicated lab coat, which should be cleaned regularly by a professional service.[4]

    • In situations where dust generation is unavoidable or exposure limits may be exceeded, an approved respirator with particulate filters should be used.[1][5]

  • Handling Practices : Minimize the generation of dust during handling and disposal.[1][6] Avoid releasing the substance into the environment.[1][7] After handling, wash hands and any exposed skin thoroughly.[1][8]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form (solid waste or part of an aqueous solution). In all cases, the final disposal must be conducted through an approved hazardous waste disposal plant in accordance with local, state, and national legislation.[1][8][9]

Procedure for Solid this compound Waste

  • Collection : Carefully sweep or scoop up solid this compound waste, avoiding methods that create airborne dust.[9] For spills, using a vacuum equipped with a HEPA filter or wet cleaning methods is recommended.[4][6]

  • Containment : Place the collected solid waste into a clearly labeled, sealed, and non-reactive hazardous waste container.[6][10] The container must be marked with the chemical name and appropriate hazard symbols.

  • Storage : Store the sealed container in a designated, secure hazardous waste accumulation area, away from incompatible materials.[2][11]

  • Disposal : Arrange for pickup and disposal by a certified hazardous waste management company.

Procedure for Aqueous Waste Containing Nickel(II) Ions

Aqueous waste containing dissolved nickel compounds requires chemical treatment to precipitate the nickel ions before disposal.[10]

  • Precipitation : The primary method is to convert the soluble nickel ions into an insoluble nickel hydroxide (B78521) (Ni(OH)₂) precipitate by adjusting the pH of the solution.[10]

  • Filtration : Once precipitation is complete, separate the solid nickel hydroxide from the liquid waste via filtration.[10]

  • Solid Waste Handling : The filtered nickel hydroxide precipitate should be collected and placed in a labeled hazardous waste container designated for heavy metal waste.[10]

  • Liquid Waste Handling : The remaining liquid (filtrate) must be neutralized to a pH of approximately 7.[10] Even after the removal of nickel, this filtrate should be collected in a labeled container for aqueous chemical waste and disposed of according to institutional protocols.[10]

Quantitative Data: Occupational Exposure Limits

To ensure personnel safety during handling and disposal, it is crucial to be aware of the established occupational exposure limits for nickel and its insoluble compounds.

Regulatory BodyExposure Limit (Time-Weighted Average, TWA)Notes
ACGIH 0.2 mg/m³As Ni, inhalable fraction
NIOSH 0.015 mg/m³As Ni
OSHA 1 mg/m³As Ni (for insoluble compounds)
[Source: Cole-Parmer Safety Data Sheet][6]

Experimental Protocol: Precipitation of Nickel from Aqueous Waste

This protocol details the methodology for treating aqueous waste containing nickel ions.

  • Preparation : Conduct all steps in a fume hood while wearing appropriate PPE.[10] Place the beaker containing the aqueous nickel waste on a magnetic stir plate and add a stir bar.

  • pH Adjustment : Begin stirring the solution at a moderate speed. Slowly add a sodium hydroxide (NaOH) solution dropwise to the waste.

  • Precipitation Monitoring : Continuously monitor the pH of the solution. The target is to raise the pH sufficiently to cause the precipitation of nickel hydroxide (Ni(OH)₂).

  • Digestion : After reaching the target pH, allow the mixture to stir for an additional 30 minutes to ensure the precipitation reaction is complete and to form larger particles that are easier to filter.[10]

  • Separation : Turn off the stirrer and set up a vacuum filtration apparatus. Carefully decant the supernatant and then transfer the slurry containing the nickel hydroxide precipitate into the filter funnel.

  • Washing : Wash the precipitate with a small amount of deionized water to remove any soluble impurities.[10]

  • Waste Collection :

    • Solid : Carefully remove the filter paper with the nickel hydroxide precipitate and place it in the designated hazardous waste container for heavy metals.[10]

    • Liquid : Collect the filtrate, neutralize its pH if necessary, and place it in a labeled container for hazardous aqueous waste.[10]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_start Start: Identify Waste cluster_assess Assess Waste Form cluster_solid Solid Waste Pathway cluster_aqueous Aqueous Waste Pathway cluster_end Final Disposal start This compound Waste Generated assess_form Solid or Aqueous Waste? start->assess_form solid_collect Collect solid waste (Avoid dust generation) assess_form->solid_collect Solid aq_precipitate Precipitate Ni(OH)₂ (Adjust pH with NaOH) assess_form->aq_precipitate Aqueous solid_contain Place in sealed, labeled hazardous waste container solid_collect->solid_contain store Store in designated hazardous waste area solid_contain->store aq_filter Filter to separate solid and liquid aq_precipitate->aq_filter aq_solid_contain Contain solid precipitate as heavy metal waste aq_filter->aq_solid_contain aq_liquid_treat Neutralize and contain liquid filtrate aq_filter->aq_liquid_treat aq_solid_contain->store aq_liquid_treat->store dispose Dispose via approved waste disposal plant store->dispose

Caption: Workflow for this compound Disposal.

References

Essential Safety and Logistical Information for Handling Nickel(II) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Nickel(II) oxide is paramount. This document provides crucial procedural guidance on personal protective equipment (PPE), operational plans for handling, and disposal protocols to minimize risks and ensure a safe laboratory environment.

Health Hazards of this compound

This compound is a chemical compound that poses several health risks. It is classified as a carcinogen and can cause an allergic skin reaction known as "nickel itch."[1][2][3] Inhalation of this compound dust may lead to irritation of the upper respiratory tract, pulmonary asthma attacks, and in cases of prolonged or repeated exposure, pneumonitis and damage to organs.[1][4] Ingestion can be poisonous, potentially causing intestinal disorders, convulsions, and asphyxia.[4] Eye contact may also result in irritation.[4]

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling this compound to prevent exposure. The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Required Personal Protective Equipment
Routine Handling (e.g., weighing, mixing) - NIOSH-approved dust-mist-vapor respirator[4] - Chemical safety goggles with side protection[5][6] - Rubber or impervious gloves[4][5] - Lab coat or protective clothing to prevent skin contact[7]
Potential for Spills - All PPE for routine handling - Disposable coveralls[8] - Heavy rubber boots[8]
Aerosol Generation - Full-facepiece airline respirator in positive pressure mode with emergency escape provisions[7] - All other PPE for routine handling

Experimental Protocols: Safe Handling and Disposal

Adherence to strict protocols is essential for the safe handling and disposal of this compound.

Handling Procedures
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a fume hood with a local exhaust system to maintain low exposure levels.[4][5]

  • Decontamination : An eyewash station and safety shower should be readily accessible in the work area.[4]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][5] Do not consume food or beverages in the work area.[4]

  • Clothing : Do not blow dust off clothing or skin with compressed air.[4] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[1][9]

Storage Procedures
  • Container : Store this compound in a tightly sealed container.[4][5]

  • Location : Keep the container in a cool, dry, and well-ventilated area.[4][5]

  • Incompatibilities : Store away from oxidizing agents, fluorine, hydrogen peroxide, and hydrogen sulfide.[4][7]

Disposal Plan
  • Waste Collection : Collect waste this compound in a closed, labeled container.[4][9]

  • Disposal Method : Dispose of the waste in accordance with local, state, and federal regulations.[4][5] This may involve sending it to a licensed recycler, reclaimer, or incinerator.[5]

Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

First Aid Measures
  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4]

  • Skin Contact : Remove contaminated clothing immediately. Wash the affected area thoroughly with mild soap and water.[4] Seek medical attention if irritation or a rash occurs.[1]

  • Eye Contact : Flush the eyes with lukewarm water for at least 15 minutes, lifting the upper and lower eyelids.[4] Seek medical attention if symptoms persist.[4]

  • Ingestion : If swallowed, give one to two glasses of milk or water and induce vomiting. Seek immediate medical attention.[4] Never give anything by mouth to an unconscious person.[4]

Spill Response

In the case of a spill, follow these steps to ensure safe cleanup:

  • Isolate the Area : Evacuate and isolate the spill area to prevent unauthorized entry.[4]

  • Ventilate : Ensure the area is well-ventilated.[4]

  • Wear PPE : Don the appropriate PPE as outlined in the table above for potential spills.[4]

  • Contain and Clean : Use a HEPA-filtered vacuum to clean up the spilled material to avoid raising dust.[4] Place the collected material in a closed container for proper disposal.[4]

Below is a workflow diagram for handling a this compound spill.

Spill_Workflow start Spill Occurs isolate Isolate Spill Area start->isolate ppe Don Appropriate PPE isolate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate cleanup Clean Up with HEPA Vacuum ventilate->cleanup containerize Place Waste in Labeled Container cleanup->containerize decontaminate Decontaminate Area and Equipment containerize->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end Spill Managed dispose->end

Workflow for handling a this compound spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.